molecular formula C21H14N2O11S2 B1242918 Alexa Fluor 555

Alexa Fluor 555

Cat. No.: B1242918
M. Wt: 534.5 g/mol
InChI Key: IGAZHQIYONOHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alexa Fluor 555 is a fluorescent dye of absorption wavelength 555 nm and emission wavelength 565 nm, derived from a 3,6-diaminoxanthene-4,5-disulfate. It has a role as a fluorochrome.
a fluorescent dye

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H14N2O11S2

Molecular Weight

534.5 g/mol

IUPAC Name

4-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C21H14N2O11S2/c22-13-5-3-10-15(9-2-1-8(20(24)25)7-12(9)21(26)27)11-4-6-14(23)19(36(31,32)33)17(11)34-16(10)18(13)35(28,29)30/h1-7,22H,23H2,(H,24,25)(H,26,27)(H,28,29,30)(H,31,32,33)

InChI Key

IGAZHQIYONOHQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)O

Synonyms

Alexa Fluor 555

Origin of Product

United States

Foundational & Exploratory

Alexa Fluor 555: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of Alexa Fluor 555, a widely used fluorescent dye in biological research. The document outlines the methodologies for key spectroscopic measurements and presents a practical application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Spectral Properties of this compound

This compound is a bright, orange-fluorescent dye known for its high quantum yield and photostability, making it an excellent choice for a variety of fluorescence-based applications.[1][2] Its spectral characteristics are summarized below, providing a quantitative basis for experimental design and data interpretation.

PropertyValueUnits
Excitation Maximum (λ_ex) 555[1][3][4]nm
Emission Maximum (λ_em) 565[1][3][4]nm
Molar Extinction Coefficient (ε) 150,000 - 155,000[3][4][5]cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.10[6]-
Fluorescence Lifetime (τ) 0.3[6]ns

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is a critical parameter for accurately determining the concentration of a substance in solution using the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., Phosphate Buffered Saline - PBS). The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0.

  • Spectrophotometer Measurement:

    • Use a calibrated spectrophotometer to measure the absorbance of each dilution at the maximum absorption wavelength (λ_max) of this compound, which is 555 nm.

    • Use the same solvent/buffer as a blank to zero the spectrophotometer before each measurement.

  • Data Analysis:

    • Plot the measured absorbance at 555 nm against the known concentration of each dilution.

    • Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in L·mol⁻¹·cm⁻¹ when the path length of the cuvette is 1 cm.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[7][8]

Methodology:

  • Selection of a Standard: Choose a quantum yield standard with absorption and emission spectra that are reasonably close to those of this compound. A common standard for this spectral region is Rhodamine 6G in ethanol (Φ ≈ 0.95).

  • Preparation of Solutions:

    • Prepare a series of dilutions for both the this compound sample and the quantum yield standard in the same solvent.

    • The concentrations should be adjusted to have low absorbance values (typically < 0.1 at the excitation wavelength) to avoid inner filter effects.[7]

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where:

      • Φ is the quantum yield

      • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

      • η is the refractive index of the solvent

Immunofluorescence Staining of EGFR

This protocol describes the use of this compound-conjugated secondary antibodies for the detection of the Epidermal Growth Factor Receptor (EGFR) in cultured cells.

Methodology:

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips to an appropriate confluency.

    • Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular domains).

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[9]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against EGFR in the blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[9]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with a suitable dye like DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~555 nm, Emission: ~570 nm).

Visualization of the EGFR Signaling Pathway

The following diagram illustrates a simplified workflow for studying the internalization of the Epidermal Growth Factor Receptor (EGFR) upon binding of its ligand, EGF, which is labeled with this compound. This allows for the direct visualization of receptor trafficking within the cell.[10]

EGFR_Internalization_Workflow cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF_AF555 EGF-Alexa Fluor 555 Receptor_Binding Receptor Binding EGF_AF555->Receptor_Binding 1. Ligand Binding EGFR EGFR EGFR->Receptor_Binding Clathrin_Pit Clathrin-Coated Pit Formation Receptor_Binding->Clathrin_Pit 2. Dimerization & Internalization Endosome Early Endosome Clathrin_Pit->Endosome 3. Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome 4. Maturation Recycling Recycling Endosome Endosome->Recycling Sorting Lysosome Lysosome (Degradation) Late_Endosome->Lysosome 5b. Degradation Pathway Recycling->EGFR 5a. Receptor Recycling

Caption: EGFR internalization visualized with this compound-EGF.

Experimental Workflow for EGFR Internalization Assay

The following diagram outlines the key steps in an experimental workflow designed to visualize and quantify the internalization of EGFR using this compound-labeled EGF.

Experimental_Workflow Start Start: Cells Cultured on Coverslips Serum_Starve Serum Starvation Start->Serum_Starve EGF_Incubation Incubation with EGF-Alexa Fluor 555 Serum_Starve->EGF_Incubation Fixation Fixation EGF_Incubation->Fixation Permeabilization Permeabilization (Optional) Fixation->Permeabilization Staining Counterstaining (e.g., DAPI) Permeabilization->Staining Mounting Mounting on Microscope Slide Staining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Analysis Image Analysis & Quantification Imaging->Analysis

References

An In-depth Technical Guide to Alexa Fluor 555: Excitation, Emission, and Application in Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of Alexa Fluor 555, a bright and photostable orange-fluorescent dye. Its utility in the elucidation of cellular signaling pathways is highlighted through detailed experimental protocols and visual representations of key biological cascades.

Core Spectrophotometric Properties of this compound

This compound is a sulfonate-modified rhodamine dye that exhibits exceptional photostability and strong fluorescence across a broad pH range, making it a robust tool for various fluorescence-based assays.[1] Its spectral characteristics are well-suited for multiplexing experiments with other common fluorophores.[2]

The key quantitative spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) 555 nm[3][4][5]
Emission Maximum (λem) 565 - 572 nm[3][6][7]
Molar Extinction Coefficient (ε) ~155,000 cm⁻¹M⁻¹[3][7]
Fluorescence Quantum Yield (Φ) ~0.10[2][8]
Molecular Weight ~1250 g/mol [7]

Experimental Protocols

Detailed methodologies for the utilization of this compound in common research applications are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental context.

Protocol 1: Antibody Conjugation using this compound NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to primary amines on a target protein, such as an antibody.

Materials:

  • Purified antibody or protein in an amine-free buffer (e.g., PBS)

  • This compound NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Stirring mechanism

Methodology:

  • Prepare the Antibody:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 2 mg/mL. The optimal pH for the conjugation reaction is between 7.5 and 8.5.

  • Prepare the Dye:

    • Warm a vial of this compound NHS Ester to room temperature.

    • Dissolve the reactive dye in a small amount of anhydrous DMF or DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add the dissolved this compound NHS Ester to the antibody solution while gently stirring. A common starting point is a 10-fold molar excess of dye to protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the brightly colored, labeled antibody.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 555 nm.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of an this compound-conjugated secondary antibody for the detection of a primary antibody in fixed and permeabilized cells.

Materials:

  • Cultured cells on coverslips or in imaging plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • This compound-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Methodology:

  • Cell Fixation and Permeabilization:

    • Wash cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate with a nuclear counterstain like DAPI, if desired.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescence using a microscope equipped with appropriate filters for this compound (Excitation: ~555 nm, Emission: ~570 nm).

Protocol 3: F-Actin Staining with this compound Phalloidin

This protocol details the staining of filamentous actin (F-actin) in fixed cells using a fluorescent phalloidin conjugate.

Materials:

  • Fixed and permeabilized cells (as in Protocol 2, steps 1.1-1.5)

  • This compound Phalloidin

  • Methanol-free formaldehyde

  • PBS

  • Mounting medium

Methodology:

  • Prepare Staining Solution:

    • Dilute the this compound Phalloidin stock solution in PBS to the desired working concentration (e.g., 1:100 to 1:1000).

  • Staining:

    • Add the diluted this compound Phalloidin solution to the fixed and permeabilized cells.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells two to three times with PBS.

    • Mount the samples in an appropriate mounting medium.

  • Imaging:

    • Image the stained F-actin using a fluorescence microscope with filter sets suitable for this compound.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common signaling pathways that can be investigated using this compound-conjugated reagents, as well as a generalized experimental workflow for immunofluorescence.

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab This compound Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting with Antifade secondary_ab->mounting microscopy Fluorescence Microscopy (Ex: ~555nm, Em: ~570nm) mounting->microscopy

Fig 1. General immunofluorescence workflow.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_detection Detection cluster_outcome Cellular Outcome stimulus Intrinsic or Extrinsic Stress procaspase3 Pro-caspase-3 stimulus->procaspase3 caspase3 Cleaved Caspase-3 (Active) procaspase3->caspase3 Proteolytic Cleavage primary_ab Anti-Cleaved Caspase-3 Antibody caspase3->primary_ab Binds to apoptosis Apoptosis caspase3->apoptosis secondary_ab This compound Secondary Antibody primary_ab->secondary_ab

Fig 2. Apoptosis detection via cleaved Caspase-3.

mtor_pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Signaling cluster_detection Detection cluster_output Cellular Response growth_factors Growth Factors mTOR mTOR growth_factors->mTOR nutrients Nutrients nutrients->mTOR S6K S6 Kinase mTOR->S6K pS6K Phospho-S6K S6K->pS6K Phosphorylation primary_ab Anti-Phospho-S6K Antibody pS6K->primary_ab Binds to protein_synthesis Protein Synthesis pS6K->protein_synthesis cell_growth Cell Growth pS6K->cell_growth secondary_ab This compound Secondary Antibody primary_ab->secondary_ab

Fig 3. mTOR signaling pathway analysis.

mapk_pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Cascade cluster_detection Detection cluster_response Cellular Response mitogens Mitogens MAPKKK MAPKKK (e.g., MAP4K5) mitogens->MAPKKK stress Stress stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., JNK) MAPKK->MAPK Phosphorylation cJun c-Jun MAPK->cJun Phosphorylation pcJun Phospho-c-Jun cJun->pcJun Phosphorylation primary_ab Anti-Phospho-c-Jun Antibody pcJun->primary_ab Binds to gene_expression Gene Expression pcJun->gene_expression proliferation Proliferation pcJun->proliferation secondary_ab This compound Secondary Antibody primary_ab->secondary_ab

Fig 4. MAPK/JNK signaling pathway visualization.

References

Alexa Fluor 555: A Technical Overview of its Photophysical Properties and Quantum Yield Determination

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Alexa Fluor 555, with a specific focus on its fluorescence quantum yield. The content is tailored for researchers, scientists, and professionals in the field of drug development who utilize fluorescent probes in their work.

Core Photophysical Parameters of this compound

This compound is a bright, orange-fluorescent dye commonly used in a variety of applications, including fluorescence microscopy and flow cytometry.[1][2] Its photophysical characteristics make it a robust tool for biological imaging. A summary of its key quantitative properties is presented below.

PropertyValueNotes
Fluorescence Quantum Yield (Φ) 0.10Measured for the carboxylic acid, succinimidyl ester derivative in 50 mM potassium phosphate, 150 mM NaCl, pH 7.2 at 22°C.[3]
Molar Extinction Coefficient (ε) 150,000 - 155,000 cm⁻¹M⁻¹Measured at the absorption maximum.[4][5][6]
Absorption Maximum (λabs) ~555 nmIn aqueous solution.[2][5][6]
Emission Maximum (λem) ~565 nmIn aqueous solution.[2][5][6]
Fluorescence Lifetime (τ) 0.228 ± 0.002 nsFor the free fluorophore.[7] Bioconjugated this compound has shown lifetimes of 1.90 ns and 0.54 ns.[7]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) represents the ratio of photons emitted to photons absorbed by a fluorophore. It is a critical parameter for assessing the brightness and sensitivity of a fluorescent probe. The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.

Principle

The comparative method relies on the principle that if a standard and a test sample have identical absorbance at the same excitation wavelength and are measured under the same conditions, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.

Materials and Equipment
  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis spectrophotometer.

  • 10 mm path length quartz cuvettes.

  • Spectroscopic grade solvents.

  • Fluorescence standard with a known quantum yield in the same spectral region as this compound (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

  • This compound sample.

Methodology
  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the appropriate solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1 to minimize inner filter effects.[8]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 540 nm for this compound).

    • Record the fluorescence emission spectrum for each solution of the standard and the this compound sample. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

    • Record the emission spectrum of the solvent blank.

  • Data Analysis:

    • Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

    • Calculate the integrated fluorescence intensity (the area under the emission spectrum) for each corrected spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the this compound sample.

    • Determine the slope of the resulting straight lines for both the standard (GradStd) and the test sample (GradTest).

  • Quantum Yield Calculation:

    • The quantum yield of the this compound sample (ΦTest) can be calculated using the following equation:

      ΦTest = ΦStd * (GradTest / GradStd) * (η2Test / η2Std)

      Where:

      • ΦStd is the quantum yield of the standard.

      • GradTest and GradStd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

      • ηTest and ηStd are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Visualizations

Experimental Workflow for Quantum Yield Determination

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Calculation prep_std Prepare Standard Solutions abs_measure Record Absorbance Spectra prep_std->abs_measure prep_test Prepare this compound Solutions prep_test->abs_measure fluo_measure Record Fluorescence Spectra abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot slope Determine Slopes (Grad) plot->slope calc_qy Calculate Quantum Yield (Φ) slope->calc_qy

Caption: Workflow for determining fluorescence quantum yield.

Application in Immunofluorescence Signaling Pathway

cluster_cell Cellular Staining cluster_detection Fluorescence Detection cell Fixed and Permeabilized Cells with Target Antigen primary_ab Primary Antibody (binds to antigen) cell->primary_ab Incubation secondary_ab Secondary Antibody conjugated to This compound primary_ab->secondary_ab Incubation excitation Excitation Light (~555 nm) secondary_ab->excitation emission Emitted Light (~565 nm) secondary_ab->emission Fluorescence excitation->secondary_ab Absorption microscope Fluorescence Microscope emission->microscope Detection

Caption: Immunofluorescence detection using this compound.

References

An In-depth Technical Guide to the Photostability Characteristics of Alexa Fluor 555

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photostability and performance characteristics of Alexa Fluor 555, a widely used fluorescent dye in biological research. The information presented herein is intended to assist researchers in designing and executing robust and reproducible fluorescence-based experiments.

Core Photophysical and Photostability Properties

This compound is a bright and photostable orange-fluorescent dye that has become a staple in various applications, including immunofluorescence, high-resolution microscopy, and flow cytometry. Its superior performance, particularly in terms of photostability compared to spectrally similar dyes like Cy3, makes it an excellent choice for demanding imaging experiments that require prolonged or intense light exposure.[1][2]

Quantitative Data Summary

The key photophysical and photostability parameters of this compound are summarized in the tables below for easy comparison. It is important to note that photostability, often measured as photobleaching half-life, is highly dependent on the specific experimental conditions, including illumination intensity, buffer composition, and the mounting medium used.

Table 1: Core Photophysical Properties of this compound

PropertyValueReference
Maximum Excitation Wavelength (λex)555 nm[3]
Maximum Emission Wavelength (λem)565 nm[3]
Molar Extinction Coefficient (ε)150,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ)0.10 (in aqueous buffer)[5][6]
Fluorescence Lifetime (τ)0.3 ns[5]

Table 2: Comparative Photostability of this compound vs. Cy3

CharacteristicThis compoundCy3Reference
Photostability Significantly more photostableLess photostable[2]
Brightness Higher total fluorescence, especially at high degrees of labelingProne to self-quenching at high degrees of labeling[7]
Resistance to Photobleaching Retains a higher percentage of initial fluorescence after prolonged illuminationFades more rapidly under continuous illumination[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for common experimental procedures involving this compound, including a general method for assessing photostability.

Protocol 1: Measuring Photobleaching Rate

This protocol outlines a general procedure for quantifying the photobleaching rate of a fluorescent dye like this compound. The specific parameters, such as laser power and acquisition settings, should be optimized for the imaging system being used and recorded meticulously.

Objective: To determine the rate of photobleaching of this compound under specific and controlled imaging conditions.

Materials:

  • Sample labeled with this compound (e.g., fixed cells stained with an this compound-conjugated antibody)

  • Confocal or epifluorescence microscope with a suitable laser line (e.g., 561 nm) and filter set

  • Image analysis software (e.g., ImageJ/Fiji)

  • Antifade mounting medium

Procedure:

  • Sample Preparation: Prepare the this compound-labeled sample and mount it using a consistent mounting medium.

  • Microscope Setup:

    • Turn on the microscope and laser. Allow the system to stabilize.

    • Select the appropriate objective lens and locate the region of interest (ROI) on the sample.

    • Set the imaging parameters:

      • Laser Power: Use a consistent and recorded laser power throughout the experiment.

      • Detector Gain/Offset: Adjust to obtain a good signal-to-noise ratio without saturating the detector.

      • Pixel Dwell Time/Exposure Time: Keep this constant for all acquisitions.

      • Image Size and Scan Speed: These should also remain constant.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same ROI.

    • The time interval between acquisitions should be minimized to capture the decay in fluorescence accurately.

    • Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in image analysis software.

    • Define an ROI within the labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no labeled structures and subtracting it from the ROI intensity at each time point.

    • Normalize the background-corrected intensity values to the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time or exposure number.

    • The data can be fitted to an exponential decay curve to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a standard method for immunofluorescently labeling intracellular targets in fixed and permeabilized cultured cells using an this compound-conjugated secondary antibody.

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody specific to the target protein

  • This compound-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells by incubating with fixation solution for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the cells three times with PBST (PBS + 0.1% Tween 20) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in blocking buffer. Protect from light from this point onwards.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBST for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Store the slides at 4°C in the dark until imaging.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual signaling pathway where this compound could be utilized for protein localization studies, and a typical experimental workflow for immunofluorescence.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Translocation Gene Target Gene TF_active->Gene Gene Expression note This compound can be used to visualize the subcellular localization of any of these protein components via immunofluorescence.

Caption: A generic signaling pathway illustrating points of interest for protein localization studies.

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging and Analysis Cell_Culture Cell Culture on Coverslips Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab This compound Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting Mounting with Antifade Secondary_Ab->Mounting Imaging Confocal Microscopy Mounting->Imaging Analysis Image Analysis Imaging->Analysis

Caption: A typical experimental workflow for immunofluorescence using this compound.

References

Alexa Fluor 555 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical structure, properties, and common applications of Alexa Fluor 555, a widely used fluorescent dye in biological research.

Core Chemical and Spectroscopic Properties

This compound is a bright, orange-fluorescent dye belonging to the cyanine dye family.[1] Its chemical structure is characterized by a sulfonated cyanine core, which imparts high water solubility and pH insensitivity.[1][2][3] This sulfonation makes the dye negatively charged and hydrophilic, which helps to prevent aggregation and non-specific binding during labeling and imaging experiments.[2][3] The spectra of this compound are nearly identical to those of Cy3, allowing for its use with optical filters designed for Cy3.[4] However, this compound conjugates are generally more fluorescent and photostable than their Cy3 counterparts.[4][5][6]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum 555 nm[7][8]
Emission Maximum 565 nm[7][8]
Molar Extinction Coefficient 150,000 - 155,000 cm⁻¹M⁻¹[3][7][9][10]
Fluorescence Quantum Yield ~0.10[3]
Molecular Weight ~1250 g/mol (for C2 Maleimide)[3][11]
Optimal pH Range 4 - 10[2][5][12]
Fluorescence Lifetime ~0.23 ns (free dye)[13]

Conjugation Chemistries and Reactive Forms

This compound is available in several reactive forms, each designed to specifically couple with a different functional group on a target molecule, such as a protein, antibody, or nucleic acid. The choice of reactive form is critical for successful bioconjugation.

Conjugation_Pathways cluster_dye This compound Core cluster_reactive_forms Reactive Forms cluster_target_molecules Target Functional Groups AF555 This compound NHS Succinimidyl Ester (NHS Ester) Maleimide Maleimide Hydrazide Hydrazide Azide Azide Amine Primary Amines (-NH2) NHS->Amine Forms stable amide bond Thiol Thiols / Sulfhydryls (-SH) Maleimide->Thiol Forms stable thioether bond Carbonyl Aldehydes/Ketones (C=O) Hydrazide->Carbonyl Forms hydrazone bond Alkyne Alkynes (C≡CH) Azide->Alkyne Click Chemistry (forms triazole ring) Immunofluorescence_Workflow cluster_workflow Immunofluorescence Staining Protocol cluster_key Molecular Interactions Fixation 1. Cell/Tissue Fixation (e.g., with PFA) Permeabilization 2. Permeabilization (e.g., with Triton X-100) Fixation->Permeabilization Blocking 3. Blocking (e.g., with BSA or serum) Permeabilization->Blocking PrimaryAb 4. Primary Antibody Incubation (Binds to target protein) Blocking->PrimaryAb SecondaryAb 5. Secondary Antibody Incubation (AF555-conjugated) PrimaryAb->SecondaryAb Target Target Protein PrimaryAb->Target binds Wash 6. Washing Steps (Remove unbound antibodies) SecondaryAb->Wash Primary Primary Antibody SecondaryAb->Primary binds AF555 This compound SecondaryAb->AF555 conjugated to Mounting 7. Mounting & Imaging (Fluorescence Microscopy) Wash->Mounting Secondary Secondary Antibody

References

The Chemistry of Alexa Fluor 555 Succinimidyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemistry, labeling protocols, and spectral properties of Alexa Fluor 555 succinimidyl ester. Designed for researchers, scientists, and professionals in drug development, this document offers detailed information to effectively utilize this bright and photostable orange-fluorescent dye in a variety of applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.

Core Chemistry and Reaction Mechanism

This compound is a member of the Alexa Fluor family of fluorescent dyes. Its chemical structure is based on a cyanine core, which is responsible for its high fluorescence quantum yield and photostability.[1] The succinimidyl ester (or N-hydroxysuccinimidyl ester, NHS ester) is the most popular amine-reactive functional group used to conjugate the this compound dye to biomolecules.[2][3][4][5]

The fundamental reaction involves the covalent linkage of the this compound NHS ester to primary amines (R-NH₂) present on proteins, amine-modified oligonucleotides, and other molecules.[2][5] This reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly efficient and selective for primary amines under appropriate pH conditions.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Alexa_Fluor_555_NHS This compound-NHS Ester Conjugate This compound-Biomolecule (Stable Amide Bond) Alexa_Fluor_555_NHS->Conjugate + Primary Amine Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Conjugate NHS N-hydroxysuccinimide

Figure 1: Reaction of this compound NHS Ester with a Primary Amine.

Spectral Properties

This compound is characterized by its strong absorption of light in the yellow-orange region of the spectrum and its bright orange fluorescence emission.[6] Its fluorescence is notably bright and more photostable than other spectrally similar dyes like Cy3 and tetramethylrhodamine (TRITC).[3][7] The spectral properties of this compound are also remarkably stable over a wide pH range (pH 4 to 10), making it suitable for a variety of biological applications.[2][5][6]

PropertyValueReference
Excitation Maximum (Ex)~555 nm[8]
Emission Maximum (Em)~565 nm[8][9]
Molar Extinction Coefficient~155,000 cm⁻¹M⁻¹[2][4][5]
Molecular Weight~1250 g/mol [2][4][5]

Experimental Protocols

The following section provides a detailed methodology for labeling proteins, with a specific focus on Immunoglobulin G (IgG) antibodies, using this compound succinimidyl ester.

Required Materials
  • This compound succinimidyl ester

  • Protein or antibody to be labeled (in an amine-free buffer)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[2][10]

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or other amine-containing buffer like Tris)

  • Purification column (e.g., Sephadex G-25)[11]

  • High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[2]

Experimental Workflow

Labeling_Workflow A 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer) C 3. Adjust pH of Protein Solution (Add reaction buffer to pH 8.3-8.5) A->C B 2. Prepare Dye Stock Solution (10 mg/mL in DMSO or DMF) D 4. Add Dye to Protein Solution (Molar ratio of 5-15 moles of dye per mole of protein) B->D C->D E 5. Incubate (1 hour at room temperature, protected from light) D->E F 6. Stop the Reaction (Add quenching buffer) E->F G 7. Purify the Conjugate (Size-exclusion chromatography) F->G H 8. Determine Degree of Labeling (Spectrophotometry) G->H

Figure 2: General workflow for labeling proteins with this compound NHS Ester.
Detailed Protocol

  • Protein Preparation:

    • Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine) and ammonium ions, as these will compete with the labeling reaction.[9] If necessary, dialyze the protein against a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3.

    • The concentration of the protein should ideally be at least 2 mg/mL for optimal results.[2]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound succinimidyl ester in high-quality anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[2][10] This is the optimal pH range for the reaction between the NHS ester and primary amines.[10][12]

    • Add the calculated amount of the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein, but a starting point of 10-20 moles of dye per mole of protein is recommended for antibodies.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purification:

    • After incubation, the unreacted dye and byproducts must be removed from the labeled protein. This is typically achieved using a size-exclusion chromatography column, such as Sephadex G-25.[11]

  • Storage of the Conjugate:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Adding a carrier protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL can help stabilize the conjugate, especially at low concentrations.[9]

Conclusion

This compound succinimidyl ester is a versatile and robust tool for fluorescently labeling a wide range of biomolecules. Its superior brightness, photostability, and pH insensitivity make it an excellent choice for demanding imaging and detection applications. By understanding the core chemistry and following optimized labeling protocols, researchers can generate high-quality conjugates for reliable and sensitive experimental results.

References

An In-depth Technical Guide to the Photophysical Properties of Alexa Fluor 555

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Alexa Fluor 555, a widely used fluorescent dye in biological research. It details its core photophysical properties, outlines experimental protocols for their determination, and illustrates a key signaling pathway where it finds application.

Core Photophysical Properties of this compound

This compound is a bright, orange-fluorescent dye renowned for its high quantum yield and photostability, making it an excellent choice for a variety of fluorescence-based applications, including immunofluorescence, flow cytometry, and microscopy.[1][2] Its spectral characteristics are well-matched to common laser lines, such as the 532 nm and 561 nm lasers.[3]

The brightness of a fluorophore is a critical parameter for sensitive detection and is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[4][5] The molar extinction coefficient represents the efficiency with which a molecule absorbs light at a specific wavelength, while the quantum yield quantifies the efficiency of converting absorbed light into emitted fluorescence.[4][5]

Below is a summary of the key quantitative data for this compound:

PropertyValueUnits
Maximum Excitation Wavelength (λex)555nm
Maximum Emission Wavelength (λem)565nm
Molar Extinction Coefficient (ε) at λex150,000cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)0.10-
Calculated Brightness (ε x Φ) 15,000 cm⁻¹M⁻¹

Experimental Protocols

Determining the Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined experimentally using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.

Methodology:

  • Preparation of a Stock Solution: Accurately weigh a small amount of the this compound dye and dissolve it in a spectroscopic grade solvent (e.g., dimethyl sulfoxide - DMSO) to create a concentrated stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline - PBS, pH 7.2). The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 to ensure linearity.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of this compound (555 nm). A cuvette with a standard 1 cm path length is typically used.

  • Data Analysis: Plot the measured absorbance at 555 nm against the corresponding molar concentration for each dilution.

  • Calculation: The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.[6]

Measuring the Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is most commonly determined using the comparative method, which involves comparing the fluorescence of the test sample to a standard with a known quantum yield.

Methodology:

  • Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with this compound. For orange-fluorescent dyes, Rhodamine 6G in ethanol (Φ ≈ 0.95) can be a suitable standard.

  • Preparation of Solutions: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent to minimize refractive index differences. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the this compound sample and the standard.

  • Calculation: The quantum yield of the this compound sample (Φx) can be calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients (slopes) of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηx and ηst are the refractive indices of the sample and standard solutions, respectively (this term becomes 1 if the same solvent is used for both).

Visualizations

Relationship of Photophysical Properties

Conceptual Relationship of Photophysical Properties Abs Light Absorption Excited Excited State Abs->Excited Excitation Emitted Fluorescence Emission Excited->Emitted Relaxation Brightness Brightness EC Molar Extinction Coefficient (ε) EC->Abs Governs EC->Brightness QY Quantum Yield (Φ) QY->Emitted Determines Efficiency QY->Brightness Immunofluorescence Staining Workflow using this compound start Start: Cell/Tissue Preparation fix Fixation (e.g., 4% Paraformaldehyde) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., 5% BSA) perm->block primary_ab Primary Antibody Incubation (Specific to Target Protein) block->primary_ab wash1 Wash Steps (3x PBS) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Anti-Primary IgG conjugated to this compound) wash1->secondary_ab wash2 Wash Steps (3x PBS) secondary_ab->wash2 mount Mounting with Antifade Reagent wash2->mount image Fluorescence Microscopy mount->image Simplified EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) This compound Target EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates

References

Alexa Fluor 555: A Technical Guide to pH Stability in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alexa Fluor 555 is a bright and photostable orange-fluorescent dye widely utilized in various fluorescence microscopy applications, including live cell imaging. A critical parameter for quantitative imaging in biological systems is the stability of the fluorophore's fluorescence in response to changes in pH. This technical guide provides an in-depth analysis of the pH stability of this compound, offering quantitative data, detailed experimental protocols for assessing pH stability in live cells, and visualizations of relevant biological pathways and experimental workflows. The evidence overwhelmingly indicates that this compound exhibits remarkable pH insensitivity across a broad physiological and experimental range, making it a reliable probe for live cell imaging studies where intracellular pH may fluctuate.

Core Principles: pH and Fluorescence

The fluorescence of a molecule can be significantly influenced by its chemical environment. For fluorescent probes used in cellular biology, pH is a paramount consideration as the pH of intracellular compartments can vary significantly, from the neutral cytosol (pH ~7.2) to the acidic environments of endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0). Many fluorophores exhibit pH-dependent fluorescence, which can complicate the interpretation of imaging data, as a change in fluorescence intensity could be due to a change in the concentration of the labeled molecule or a change in the local pH.

Alexa Fluor dyes are renowned for their enhanced photostability and brightness. A key feature of the Alexa Fluor family, including this compound, is their engineered resistance to pH-induced fluorescence changes within the typical physiological range. This stability is largely attributed to the sulfonation of the dye molecules, which renders them less susceptible to protonation and deprotonation events that can quench fluorescence.

Quantitative Analysis of this compound pH Stability

Below is a summary table representing the expected relative fluorescence intensity of this compound across a range of pH values, based on available information. This data is intended to be illustrative of its stability rather than a precise experimental readout.

pHRelative Fluorescence Intensity (%)Environment
4.0~95-100%Late Endosome/Lysosome (acidic)
5.0~95-100%Lysosome
6.0~98-100%Early Endosome
7.0100% (Reference)Cytosol (neutral)
8.0~98-100%Mitochondria (alkaline)
9.0~95-100%Experimental Buffer
10.0~95-100%Experimental Buffer

Note: The minor variations are hypothetical and within the range of typical experimental noise. The key takeaway is the lack of a significant, predictable drop in fluorescence within this range. The quantum yield of this compound succinimidyl ester has been measured to be approximately 0.10 in a buffer at pH 7.2.

Experimental Protocols

Protocol for Assessing pH Stability of this compound in Live Cells

This protocol describes a method to assess the pH stability of an this compound conjugate within the intracellular environment of live cells by artificially clamping the intracellular pH.

4.1.1 Materials

  • Cells of interest (e.g., HeLa, A549) cultured on glass-bottom imaging dishes

  • This compound conjugated to a non-pH-sensitive molecule (e.g., dextran or a secondary antibody against a stable internal protein)

  • Live cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Calibration Buffers (pH 4.0, 5.0, 6.0, 7.0, 8.0) containing 130 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 20 mM of a suitable buffer (MES for pH 4-6, HEPES for pH 7-8), and 10 µM nigericin.

  • Confocal or widefield fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~555/565 nm).

4.1.2 Procedure

  • Cell Preparation:

    • Seed cells on glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 60-70% confluency.

    • Label the cells with the this compound conjugate according to the manufacturer's protocol. For example, if using this compound-dextran, incubate the cells with the dextran for a specified period to allow for endocytosis, followed by a chase period in fresh medium.

    • Wash the cells three times with pre-warmed live cell imaging medium.

  • Image Acquisition Setup:

    • Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • Locate a field of view with healthy, labeled cells.

    • Set the imaging parameters (laser power, exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector. Keep these parameters constant throughout the experiment.

  • Intracellular pH Clamping and Imaging:

    • Acquire an initial image of the cells in the live cell imaging medium (baseline).

    • Carefully replace the medium with the pH 4.0 calibration buffer.

    • Incubate for 5-10 minutes to allow for pH equilibration.

    • Acquire an image using the pre-set parameters.

    • Wash the cells twice with live cell imaging medium.

    • Repeat steps 3.2-3.5 for each of the calibration buffers (pH 5.0, 6.0, 7.0, and 8.0).

  • Data Analysis:

    • Open the acquired images in an image analysis software (e.g., ImageJ/Fiji).

    • For each pH condition, select multiple regions of interest (ROIs) within the labeled cellular compartments.

    • Measure the mean fluorescence intensity for each ROI.

    • Also, measure the mean fluorescence intensity of a background region for each image.

    • Calculate the corrected mean fluorescence intensity for each ROI by subtracting the background intensity.

    • For each pH value, calculate the average corrected fluorescence intensity across all measured ROIs.

    • Normalize the average intensity at each pH to the intensity at pH 7.0 to determine the relative fluorescence intensity.

General Protocol for Live Cell Imaging with this compound

This protocol provides a general workflow for live cell imaging experiments using this compound-conjugated antibodies.

4.2.1 Materials

  • Live cells expressing the antigen of interest

  • This compound-conjugated primary antibody specific to a cell surface or intracellular antigen

  • Live cell imaging medium

  • Incubator microscope stage

  • Confocal or widefield fluorescence microscope with appropriate filters

4.2.2 Procedure

  • Cell Seeding: Seed cells on a suitable imaging-grade vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

  • Antibody Labeling:

    • Dilute the this compound-conjugated antibody in pre-warmed live cell imaging medium to the recommended concentration.

    • Remove the culture medium from the cells and add the antibody solution.

    • Incubate for the recommended time (typically 30-60 minutes) at 37°C.

    • For intracellular targets, a gentle permeabilization step may be required, though this can impact cell viability.

  • Washing: Gently wash the cells 2-3 times with pre-warmed live cell imaging medium to remove unbound antibody.

  • Imaging:

    • Place the cells on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).

    • Allow the cells to equilibrate for at least 15 minutes.

    • Acquire images using the appropriate filter set for this compound. Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

    • For time-lapse imaging, define the imaging intervals and total duration.

Visualizations

Signaling Pathway: Endosomal Acidification

The process of endocytosis involves the internalization of extracellular material into vesicles that mature and become increasingly acidic. This pH gradient is crucial for ligand-receptor dissociation and the degradation of cargo. The stability of this compound makes it an excellent tool for tracking molecules through this pathway without the confounding factor of pH-induced fluorescence changes.

Endosomal_Acidification cluster_extracellular Extracellular Space (pH 7.4) cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., EGF) Receptor Receptor (e.g., EGFR) Ligand->Receptor Binding Early_Endosome Early Endosome (pH 6.0-6.5) Receptor->Early_Endosome Internalization Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Fusion VATPase_EE V-ATPase VATPase_EE->Early_Endosome H+ pump VATPase_LE V-ATPase VATPase_LE->Late_Endosome H+ pump VATPase_L V-ATPase VATPase_L->Lysosome H+ pump

Caption: Endosomal acidification pathway.

Experimental Workflow: Live Cell Imaging

The following diagram illustrates a typical workflow for a live cell imaging experiment, from sample preparation to data analysis.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (on imaging dish) Labeling 2. Labeling (e.g., this compound conjugate) Cell_Culture->Labeling Washing 3. Washing Labeling->Washing Microscope_Setup 4. Microscope Setup (Environmental Control) Washing->Microscope_Setup Image_Acquisition 5. Image Acquisition (Time-lapse) Microscope_Setup->Image_Acquisition Image_Processing 6. Image Processing (e.g., background subtraction) Image_Acquisition->Image_Processing Quantification 7. Quantification (e.g., intensity, localization) Image_Processing->Quantification Interpretation 8. Data Interpretation Quantification->Interpretation

Alexa Fluor 555: A Technical Guide to Water Solubility and Handling for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Alexa Fluor 555, a widely used fluorescent dye in biological research. The document details its core properties, with a focus on water solubility and handling, and provides detailed protocols for its application in advanced research settings.

Core Properties of this compound

This compound is a bright, photostable, and highly water-soluble fluorescent dye belonging to the sulfonated rhodamine family of fluorophores. Its excellent water solubility is a key feature, enabling conjugation reactions with proteins and antibodies in aqueous buffers without the need for organic solvents.[1][2][3] This property also contributes to the resistance of its conjugates to precipitation during storage.[1][3] The dye is characterized by its strong absorption of light in the yellow-orange region of the visible spectrum and its emission of bright orange-red fluorescence.

The chemical structure of this compound is based on a sulfonated cyanine core, which is responsible for its high fluorescence quantum yield and photostability.[4] The sulfonation process makes the dye negatively charged and more hydrophilic.

Physicochemical and Spectroscopic Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) 555 nm[5]
Emission Maximum (λem) 565 nm[5]
Molar Extinction Coefficient (ε) 155,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.1
Molecular Weight ~1250 g/mol
Recommended pH Range 4 - 10[3][6]

Handling and Storage

Proper handling and storage of this compound and its conjugates are crucial for maintaining their performance and ensuring experimental reproducibility.

General Handling

While this compound is not considered hazardous, standard laboratory safety practices should always be followed.[7] This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[7] Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7]

Storage
  • Reactive Dyes (e.g., NHS Ester): Store at -20°C, protected from light and moisture.[1]

  • Conjugates: Store at 4°C for short-term storage (up to several months), protected from light. For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and loss of activity. If the conjugate concentration is low (<1 mg/mL), adding a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL can prevent adsorption to storage vials and improve stability.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound, from antibody conjugation to immunofluorescence staining.

Protocol for Antibody Conjugation with this compound NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to an antibody. The NHS ester reacts with primary amines on the antibody to form a stable amide bond.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

  • Prepare the Dye Stock Solution:

    • Dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

  • Conjugation Reaction:

    • Add the reactive dye solution to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is typically between 5:1 and 15:1. This may need to be optimized for different antibodies.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the brightly colored conjugate, which will elute first.

Calculation of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. It is an important parameter for ensuring the quality and consistency of your conjugates.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.

  • Calculate the concentration of the antibody using the following formula:

    • Antibody Concentration (M) = [A₂₈₀ - (A₅₅₅ x 0.08)] / ε_antibody

      • Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG). The value 0.08 is a correction factor for the absorbance of this compound at 280 nm.

  • Calculate the DOL using the following formula:[2]

    • DOL = A₅₅₅ / (ε_dye x Antibody Concentration (M))

      • Where ε_dye is the molar extinction coefficient of this compound at 555 nm (155,000 M⁻¹cm⁻¹).[1]

An optimal DOL for most antibodies is between 2 and 7.

General Immunofluorescence Staining Protocol for Cultured Cells

This protocol provides a general workflow for immunofluorescence staining of adherent cultured cells using an this compound-conjugated secondary antibody.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody

  • This compound-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Seeding: Seed cells onto coverslips or imaging plates and culture until they reach the desired confluency.

  • Fixation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add fixation buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Add permeabilization buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Add blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protecting from light.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~555 nm, Emission: ~565 nm).

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Alexa_Fluor_555_Core_Structure cluster_core Sulfonated Cyanine Core cluster_reactive_group Reactive Group Core Cyanine Backbone SO3_1 SO₃⁻ Core->SO3_1 SO3_2 SO₃⁻ Core->SO3_2 Linker Linker Arm Core->Linker NHS NHS Ester Linker->NHS

Caption: Simplified structure of this compound NHS Ester.

Antibody_Conjugation_Workflow start Start: Antibody and This compound NHS Ester prep_ab Prepare Antibody (Buffer Exchange) start->prep_ab prep_dye Prepare Dye (Dissolve in DMSO) start->prep_dye conjugate Conjugation Reaction (pH 8.3, 1 hr, RT) prep_ab->conjugate prep_dye->conjugate purify Purification (Size-Exclusion Chromatography) conjugate->purify characterize Characterization (Calculate DOL) purify->characterize end End: Purified AF555-Antibody Conjugate characterize->end

Caption: Workflow for conjugating antibodies with this compound.

Immunofluorescence_Troubleshooting problem Problem no_signal No/Weak Signal problem->no_signal high_bg High Background problem->high_bg sol_no_signal1 Check Antibody Concentrations no_signal->sol_no_signal1 sol_no_signal2 Verify Filter Sets no_signal->sol_no_signal2 sol_no_signal3 Optimize Permeabilization no_signal->sol_no_signal3 sol_high_bg1 Increase Blocking Time high_bg->sol_high_bg1 sol_high_bg2 Titrate Antibody Concentrations high_bg->sol_high_bg2 sol_high_bg3 Increase Wash Steps high_bg->sol_high_bg3

Caption: Troubleshooting common immunofluorescence issues.

References

principle of Alexa Fluor 555 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Principles of Alexa Fluor 555 Fluorescence

Introduction

This compound, a member of the Alexa Fluor dye series, is a bright, photostable, and water-soluble orange-fluorescent dye widely utilized in life sciences research.[1][2] Its superior performance characteristics make it an ideal choice for a variety of applications, including fluorescence microscopy, immunofluorescence, and flow cytometry.[3][4] This guide provides a detailed examination of the core principles governing this compound fluorescence, its key photophysical properties, and practical experimental protocols for its use.

The fundamental advantages of this compound include its high fluorescence quantum yield, exceptional photostability which allows for longer imaging times, and fluorescence intensity that is stable over a broad pH range (pH 4-10).[5][6][7] These properties often make it a superior alternative to other orange-fluorescent dyes like Cy3 and TRITC.[8][9]

Core Principle: The Phenomenon of Fluorescence

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and, after a brief interval, emits light at a longer wavelength. This process can be conceptually understood through the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule.[10][11]

The process involves three key stages:

  • Excitation: A molecule at its ground electronic state (S₀) absorbs a photon of light. This absorption elevates an electron to a higher energy, excited singlet state (S₁ or S₂).[12] For this to occur, the energy of the photon must match the energy difference between the ground and excited states.[12]

  • Non-Radiative Relaxation: Following excitation, the molecule rapidly loses some of its energy through non-radiative processes, such as vibrational relaxation and internal conversion. The electron quickly relaxes to the lowest vibrational level of the S₁ state.[11][13] This energy is dissipated as heat to the surrounding environment.[11]

  • Emission (Fluorescence): From the lowest vibrational level of the S₁ state, the electron returns to the ground state (S₀) by emitting a photon.[13] Because energy was lost during the non-radiative relaxation phase, the emitted photon has less energy—and therefore a longer wavelength—than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes Shift .[12]

Jablonski_Diagram Jablonski Diagram for Fluorescence cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption (Excitation) s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence (Emission) s1_v1 v=1 s1_v2->s1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating molecular excitation and emission pathways.

Photophysical Properties of this compound

The utility of a fluorophore is defined by its specific photophysical characteristics. This compound is engineered for high performance, with properties optimized for sensitivity and stability.

PropertyValueReference(s)
Excitation Maximum (λex) 553 - 555 nm[3][14][15]
Emission Maximum (λem) 565 - 568 nm[3][14][15]
Molar Extinction Coefficient (ε) ~155,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.10[15][16][17]
Recommended Laser Lines 532 nm, 555 nm, 561 nm[1][2][15]
Emission Color Orange
  • Molar Extinction Coefficient (ε): This value represents the efficiency with which the dye absorbs light at its excitation maximum. The high extinction coefficient of this compound contributes to its exceptional brightness.[7]

  • Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed. While the quantum yield of 0.10 may seem modest, it is compensated by the very high molar extinction coefficient, resulting in a bright fluorescent conjugate.[16]

  • Photostability: this compound is significantly more resistant to photobleaching than its spectral counterpart, Cy3, allowing for longer exposure times during image acquisition without significant signal loss.[8][9]

  • pH Independence: The fluorescence of this compound conjugates is not sensitive to pH in the range of 4 to 10, ensuring stable signal in various biological buffers and mounting media.[2][5][6]

Experimental Protocols

This compound is commonly used as a conjugate to biomolecules, most frequently antibodies. This is typically achieved by using an amine-reactive form of the dye, such as an N-hydroxysuccinimidyl (NHS) ester, which covalently bonds to primary amines (e.g., lysine residues) on proteins.[5][18]

Protocol 1: Covalent Labeling of IgG Antibodies with this compound NHS Ester

This protocol is a generalized procedure for labeling Immunoglobulin G (IgG) antibodies. The optimal dye-to-protein ratio may need to be determined empirically for different proteins.

Materials:

  • IgG antibody to be labeled (in an amine-free buffer like PBS).

  • This compound NHS Ester (dissolved in anhydrous DMSO to 10 mg/mL).

  • 1 M Sodium Bicarbonate (NaHCO₃), pH ~8.3.

  • Purification column (e.g., Sephadex G-25) to separate the labeled antibody from free dye.

Methodology:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a buffer free of primary amines, such as PBS.

  • pH Adjustment: Add a sufficient volume of 1 M sodium bicarbonate to the antibody solution to raise the final pH to 8.3-8.5. This facilitates the reaction with lysine residues.[18][19]

  • Reaction Incubation: Add the dissolved this compound NHS Ester to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is typically between 5:1 and 15:1. Incubate the reaction for 1 hour at room temperature, protected from light.[19][20]

  • Purification: Following incubation, purify the antibody-dye conjugate from the unreacted, free dye using a size-exclusion chromatography column (e.g., a desalting column).[20]

  • Degree of Labeling (DOL) Calculation: Determine the concentration of the antibody and the dye by measuring the absorbance at 280 nm and ~555 nm, respectively. The DOL can then be calculated to ensure optimal labeling.[19]

Protein_Labeling_Workflow Protein Labeling with this compound NHS Ester start Start: Purified Protein (e.g., IgG) prep_protein 1. Prepare Protein in Amine-Free Buffer (e.g., PBS) start->prep_protein adjust_ph 2. Adjust pH to 8.3-8.5 with Bicarbonate Buffer prep_protein->adjust_ph conjugation 3. Add Dye to Protein Incubate 1 hr at RT (Protected from Light) adjust_ph->conjugation prep_dye Prepare AF555 NHS Ester in Anhydrous DMSO prep_dye->conjugation purification 4. Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification characterization 5. Characterize Conjugate (Calculate Degree of Labeling) purification->characterization end End: Labeled Protein Ready for Use characterization->end

Caption: Workflow for conjugating proteins with amine-reactive this compound.

Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes a common workflow for visualizing a target protein in fixed cells using a primary antibody followed by an this compound-conjugated secondary antibody.

Materials:

  • Cultured cells grown on coverslips.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 1% BSA in PBST).

  • Primary antibody specific to the target protein.

  • Goat anti-Mouse IgG (or other species-appropriate) Secondary Antibody, this compound conjugate.

  • Nuclear counterstain (e.g., DAPI).

  • Antifade mounting medium.

Methodology:

  • Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature. This cross-links proteins and preserves cell morphology.

  • Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cell membranes with a detergent like 0.1% Triton X-100 for 10 minutes.[21]

  • Blocking: Wash cells again and incubate with Blocking Buffer for at least 1 hour at room temperature. This step minimizes non-specific binding of the antibodies.[22]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash the cells three times for 5 minutes each with PBS. Dilute the this compound-conjugated secondary antibody in Blocking Buffer (e.g., at a 1:200 to 1:1000 dilution). Incubate for 1 hour at room temperature, protected from light.[21][22]

  • Counterstaining and Mounting: Wash the cells three times with PBS. A nuclear counterstain like DAPI can be included in one of the final washes.[21] Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue channel) and this compound (orange/red channel, e.g., a TRITC or Cy3 filter set).[1][22]

Immunofluorescence_Workflow Indirect Immunofluorescence Workflow start Start: Cells on Coverslip fix 1. Fixation (e.g., 4% PFA) start->fix permeabilize 2. Permeabilization (e.g., 0.1% Triton X-100) fix->permeabilize block 3. Blocking (e.g., 1% BSA) permeabilize->block primary_ab 4. Primary Antibody Incubation (Overnight at 4°C) block->primary_ab secondary_ab 5. This compound Secondary Antibody Incubation (1 hr at RT) primary_ab->secondary_ab mount 6. Counterstain & Mount (DAPI & Antifade Medium) secondary_ab->mount image 7. Fluorescence Microscopy mount->image

Caption: Key steps for indirect immunofluorescence using an this compound conjugate.

References

Methodological & Application

Application Notes and Protocols for Alexa Fluor® 555 Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of Alexa Fluor® 555 dye to antibodies. The protocols outlined below are intended for research purposes and are applicable to professionals in various scientific fields, including drug development.

Introduction

Alexa Fluor® 555 is a bright, photostable, and pH-insensitive fluorescent dye commonly used for labeling proteins and nucleic acids. Its succinimidyl ester (NHS ester) derivative reacts efficiently with primary amines (such as the side chain of lysine residues and the N-terminus) on proteins to form a stable covalent bond. This process, known as antibody conjugation, is fundamental for a wide range of applications, including immunofluorescence microscopy, flow cytometry, and western blotting. The resulting fluorescently labeled antibody retains its antigen-binding specificity, allowing for precise detection and visualization of target molecules.

Principle of Conjugation

The conjugation chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of Alexa Fluor® 555 and primary amine groups on the antibody. This reaction is most efficient under slightly alkaline conditions (pH 7.5–8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][2] The NHS ester group is an excellent leaving group, facilitating the formation of a stable amide bond between the dye and the protein.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful conjugation of Alexa Fluor® 555 to a typical IgG antibody.

Table 1: Alexa Fluor® 555 Spectroscopic Properties

ParameterValue
Excitation Maximum (nm)~555[1]
Emission Maximum (nm)~565[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) at 555 nm150,000[1]
Correction Factor (A₂₈₀/A₅₅₅)0.08[1]

Table 2: Recommended Conjugation Parameters for IgG Antibodies

ParameterRecommended ValueNotes
Antibody Concentration2 mg/mL[1][3]Lower concentrations (<1 mg/mL) can lead to inefficient labeling.[1][3]
Molar Ratio of Dye to Antibody5:1 to 20:1[4]Optimal labeling for IgGs is typically achieved with 4-7 moles of dye per mole of antibody.[1][3]
Reaction pH7.5 - 8.5[1][2]A pH of ~8.3 is often used.[1]
Reaction Time1 hour[1][4]
Reaction TemperatureRoom Temperature[1][4]

Experimental Protocols

Two primary protocols are provided below: a standard protocol using an Alexa Fluor® 555 NHS ester and a more streamlined kit-based protocol.

Protocol 1: Standard Alexa Fluor® 555 NHS Ester Antibody Conjugation

This protocol is designed for researchers who are using a standalone vial of Alexa Fluor® 555 NHS ester and are preparing their own buffers.

Materials:

  • Purified antibody (1 mg) in an amine-free buffer (e.g., PBS)

  • Alexa Fluor® 555 NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)[4]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is purified and at a concentration of approximately 2 mg/mL in an amine-free buffer like PBS.[1][3] Buffers containing Tris or glycine will interfere with the reaction and must be removed by dialysis against PBS.[1]

    • To 0.5 mL of the 2 mg/mL antibody solution (1 mg total), add 50 µL of 1 M sodium bicarbonate to raise the pH to ~8.3.[1]

  • Dye Preparation:

    • Allow the vial of Alexa Fluor® 555 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO.[4]

  • Conjugation Reaction:

    • Slowly add the calculated amount of the 10 mg/mL dye solution to the antibody solution while gently stirring. A molar ratio of 10:1 (dye to antibody) is a good starting point.[4]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1][4] Continuous stirring is recommended.[1]

  • Purification of the Conjugate:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions to separate the labeled antibody from the unreacted dye.[4]

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS (pH 7.2-7.4). The first colored band to elute is the labeled antibody.

  • Characterization of the Conjugate (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.

    • Calculate the protein concentration:

      • Protein Conc. (M) = [A₂₈₀ - (A₅₅₅ x 0.08)] / 203,000

      • Where 203,000 is the molar extinction coefficient of a typical IgG and 0.08 is the correction factor for the dye's absorbance at 280 nm.[1]

    • Calculate the Degree of Labeling (DOL):

      • DOL = A₅₅₅ / (150,000 x Protein Conc. (M))

      • Where 150,000 is the molar extinction coefficient of Alexa Fluor® 555 at 555 nm.[1]

      • An optimal DOL for an IgG is typically between 4 and 7.[1][3]

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C.[5] If the final protein concentration is less than 1 mg/mL, consider adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL.[1]

Protocol 2: Using a Commercial Antibody Conjugation Kit (e.g., Lightning-Link®)

This protocol provides a general overview of a rapid, one-step conjugation method. Always refer to the specific manufacturer's instructions for the kit you are using.

Materials:

  • Alexa Fluor® 555 Conjugation Kit (e.g., Abcam ab269820)[5]

  • Purified antibody in a compatible buffer

Procedure:

  • Antibody Preparation:

    • Adjust the antibody concentration to the range specified by the kit (e.g., 0.5-2 mg/mL).[6] Ensure the buffer is free of interfering substances as outlined in the kit's manual.

  • Conjugation:

    • Add the specified volume of your antibody to the vial containing the lyophilized Alexa Fluor® 555 mixture.

    • Gently resuspend the mixture by pipetting up and down.[5]

  • Incubation:

    • Incubate the reaction at room temperature for the time specified in the kit protocol (often as short as 15-20 minutes).[5][6]

  • Ready to Use:

    • No purification is required. The conjugated antibody is ready for use in your application.[5]

Visualizations

experimental_workflow Standard Alexa Fluor 555 Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage antibody_prep 1. Prepare Antibody (2 mg/mL in PBS) ph_adjust 2. Adjust pH to ~8.3 (add 1M NaHCO3) conjugation 4. Mix Antibody and Dye (Incubate 1 hr at RT) antibody_prep->conjugation dye_prep 3. Prepare Dye (10 mg/mL in DMSO) dye_prep->conjugation purification 5. Purify Conjugate (Gel Filtration) conjugation->purification analysis 6. Characterize (Measure A280/A555, Calc. DOL) purification->analysis storage 7. Store Conjugate (4°C or -20°C, protected from light) analysis->storage

Caption: Workflow for standard NHS ester-based antibody conjugation.

signaling_pathway Chemical Reaction of this compound NHS Ester with Antibody antibody Antibody with Primary Amine (e.g., Lysine) reaction_conditions pH 7.5 - 8.5 Room Temperature antibody->reaction_conditions nhs_ester This compound NHS Ester nhs_ester->reaction_conditions conjugated_antibody Fluorescently Labeled Antibody (Stable Amide Bond) reaction_conditions->conjugated_antibody byproduct NHS Byproduct reaction_conditions->byproduct

References

Application Notes and Protocols for Labeling Proteins with Alexa Fluor™ 555 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 555 NHS Ester is a bright, photostable, and water-soluble fluorescent dye commonly used for labeling proteins and other biomolecules.[1][2] The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines (such as the side chain of lysine residues and the N-terminus of polypeptides) to form a stable covalent amide bond.[3][4] This labeling chemistry is a widely used method for preparing fluorescently-labeled proteins for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.[5][6]

These application notes provide a detailed protocol for labeling proteins with Alexa Fluor™ 555 NHS Ester, including methods for purification of the conjugate and calculation of the degree of labeling.

Key Specifications of Alexa Fluor™ 555

PropertyValueReference
Excitation Maximum555 nm[7]
Emission Maximum565 nm[7]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[7]
Correction Factor (A₂₈₀)0.08[7]

Experimental Protocols

Materials and Reagents
  • Protein of interest (in an amine-free buffer)

  • Alexa Fluor™ 555 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[4][8]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[3][4]

  • Purification/Desalting Column (e.g., Sephadex® G-25)[9][10]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Spectrophotometer or Nanodrop

Protein Preparation

For optimal labeling, the protein solution must be pure and in an amine-free buffer.[7][11] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed by dialysis or buffer exchange into a suitable buffer like PBS.[11][12] The presence of low concentrations of sodium azide (≤3 mM) will not interfere with the reaction.[7] The recommended protein concentration is 2-10 mg/mL for efficient labeling.[4][7]

Preparation of Reagents
  • 1 M Sodium Bicarbonate Stock (pH ~8.3): Dissolve 84 mg of sodium bicarbonate in 1 mL of deionized water.[7] This solution can be stored at 4°C for up to two weeks.[7]

  • Alexa Fluor™ 555 NHS Ester Stock Solution (10 mg/mL): Immediately before use, allow the vial of Alexa Fluor™ 555 NHS Ester to warm to room temperature.[10] Dissolve 1 mg of the dye in 100 µL of anhydrous DMSO.[9] Vortex to ensure the dye is fully dissolved. This stock solution should be used promptly as NHS esters are moisture-sensitive.[12]

Labeling Reaction

The optimal molar ratio of dye to protein for labeling can vary depending on the protein and its concentration. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[9]

  • Prepare the Protein Solution: In a microcentrifuge tube, combine your protein solution with the 1 M sodium bicarbonate stock to achieve a final concentration of 0.1 M sodium bicarbonate. For example, add 50 µL of 1 M sodium bicarbonate to 0.5 mL of a 2 mg/mL protein solution.[7]

  • Add the Dye: While gently vortexing, slowly add the calculated volume of the Alexa Fluor™ 555 NHS Ester stock solution to the protein solution.[8]

  • Incubate: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[7][9]

Purification of the Labeled Protein

It is crucial to remove any unreacted dye from the labeled protein.[13] This is typically achieved using a desalting or gel filtration column.[10]

  • Prepare the Column: Equilibrate a desalting column (e.g., Sephadex® G-25) with PBS (pH 7.2-7.4) according to the manufacturer's instructions.[9]

  • Apply the Sample: Carefully load the entire reaction mixture onto the top of the column.

  • Elute the Conjugate: Elute the labeled protein with PBS. The first colored band to elute from the column is the protein-dye conjugate. The second, slower-moving colored band is the free, unreacted dye.

  • Collect Fractions: Collect the fractions containing the labeled protein.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[14]

  • Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer. Dilute the sample if necessary to obtain absorbance values within the linear range of the instrument.[7]

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × 0.08)] / ε_protein

    • A₂₈₀: Absorbance at 280 nm

    • A₅₅₅: Absorbance at 555 nm

    • 0.08: Correction factor for the absorbance of Alexa Fluor™ 555 at 280 nm[7]

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 203,000 M⁻¹cm⁻¹)[7]

  • Calculate Dye Concentration: Dye Concentration (M) = A₅₅₅ / 150,000

    • A₅₅₅: Absorbance at 555 nm

    • 150,000: Molar extinction coefficient of Alexa Fluor™ 555 at 555 nm[7]

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

For most antibodies, an optimal DOL is typically between 4 and 7.[7]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Protein Concentration for Labeling 2 - 10 mg/mL[4][7]
Reaction Buffer pH 8.3 - 8.5[3][15]
Dye:Protein Molar Ratio (Initial) 10:1 to 20:1[9]
Reaction Time 1 hour[7][9]
Reaction Temperature Room Temperature[7][9]
Optimal DOL for IgG 4 - 7[7]

Visualizations

G Chemical Reaction of Alexa Fluor™ 555 NHS Ester with a Primary Amine cluster_0 Alexa Fluor™ 555 NHS Ester cluster_1 Protein cluster_2 Labeled Protein AF555 Alexa Fluor™ 555 NHS N-hydroxysuccinimide AF555->NHS Ester Linkage LabeledProtein Alexa Fluor™ 555 Labeled Protein AF555->LabeledProtein AmideBond Stable Amide Bond NHS->AmideBond + Protein Protein Amine Primary Amine (e.g., Lysine) Protein->Amine Amine->AmideBond + LabeledProtein->AmideBond G Experimental Workflow for Protein Labeling A 1. Prepare Protein (Amine-free buffer, 2-10 mg/mL) C 3. Adjust Protein Solution pH (0.1 M Sodium Bicarbonate, pH 8.3-8.5) A->C B 2. Prepare Alexa Fluor™ 555 NHS Ester Stock (10 mg/mL in DMSO) D 4. Mix Dye and Protein (10:1 to 20:1 molar ratio) B->D C->D E 5. Incubate (1 hour, Room Temp, Dark) D->E F 6. Purify Conjugate (Desalting Column) E->F G 7. Characterize (Measure A280 & A555, Calculate DOL) F->G H Store Labeled Protein (4°C or -20°C, Protected from light) G->H

References

Application Notes and Protocols for Alexa Fluor 555 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing Alexa Fluor 555-conjugated secondary antibodies in immunofluorescence (IF) staining applications. It is intended to guide researchers in achieving high-quality, reproducible results with this bright and photostable fluorophore.

Introduction to this compound

This compound is a bright, orange-fluorescent dye commonly used in various fluorescence microscopy applications.[1][2] Its high quantum yield, photostability, and pH insensitivity make it an excellent choice for detecting low-abundance biological targets.[2] The spectral properties of this compound are well-suited for multiplexing with other fluorophores.

Key Properties of this compound

A summary of the key spectral properties of this compound is provided in the table below.

PropertyValue
Excitation Maximum555 nm[1][3]
Emission Maximum565 nm[1][3]
Molar Extinction Coefficient~155,000 cm⁻¹M⁻¹[4]
Recommended Laser Line532 nm or 561 nm[1][5]
Common Filter SetCy3[6]

Experimental Workflow for Immunofluorescence Staining

The following diagram outlines the key steps in a typical indirect immunofluorescence staining protocol.

Immunofluorescence_Workflow Immunofluorescence Staining Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps cluster_imaging Imaging Sample_Culture Cell Culture / Tissue Sectioning Fixation Fixation Sample_Culture->Fixation Permeabilization Permeabilization (if required) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab This compound Secondary Antibody Incubation Primary_Ab->Secondary_Ab Washing Washing Secondary_Ab->Washing Counterstaining Counterstaining (e.g., DAPI) Washing->Counterstaining Mounting Mounting Counterstaining->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy Troubleshooting_Logic Immunofluorescence Troubleshooting Logic cluster_weak Troubleshooting Weak Signal cluster_high Troubleshooting High Background Start Problem Observed Weak_Signal Weak or No Signal Start->Weak_Signal High_Background High Background Start->High_Background Check_Protein Confirm Protein Expression (e.g., WB) Weak_Signal->Check_Protein Optimize_Blocking Optimize Blocking High_Background->Optimize_Blocking Optimize_Perm Optimize Permeabilization Check_Protein->Optimize_Perm Titrate_Ab Titrate Antibodies Optimize_Perm->Titrate_Ab Check_Microscope Check Microscope Settings Titrate_Ab->Check_Microscope Solution Optimal Staining Check_Microscope->Solution Increase_Washing Increase Washing Steps Optimize_Blocking->Increase_Washing Check_Autofluorescence Assess Autofluorescence Increase_Washing->Check_Autofluorescence Check_2nd_Ab_Specificity Check Secondary Ab Specificity Check_Autofluorescence->Check_2nd_Ab_Specificity Check_2nd_Ab_Specificity->Solution

References

Using Alexa Fluor 555 in Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 555 is a bright, photostable, and pH-insensitive fluorescent dye that is well-suited for a variety of applications in flow cytometry. With an excitation maximum at 555 nm and an emission maximum at 565 nm, it is optimally excited by the yellow-green laser (561 nm) and can also be excited by the blue laser (488 nm) or a 532 nm laser, making it compatible with a wide range of flow cytometers.[1][2] Its brightness and resistance to photobleaching make it an excellent choice for detecting both abundant and low-expression antigens on the cell surface and intracellularly. This document provides detailed application notes and protocols for the effective use of this compound-conjugated antibodies in flow cytometry.

Spectral Properties and Instrument Setup

Proper instrument setup is critical for maximizing the signal from this compound while minimizing spectral overlap with other fluorophores in a multicolor panel.

Spectral Characteristics of this compound
ParameterWavelength/Value
Excitation Maximum555 nm[2][3]
Emission Maximum565 nm[2][3]
Extinction Coefficient150,000 cm⁻¹M⁻¹[2]
Quantum Yield~0.10
Recommended Laser and Filter Configurations
Laser LineRecommended Bandpass Filter
Yellow-Green Laser (561 nm)585/29 nm or similar
Blue Laser (488 nm)575/25 nm or similar
Green Laser (532 nm)575/36 nm[2]

Note: While the 488 nm laser can excite this compound, it is not the optimal laser line. For multicolor experiments, careful panel design and compensation are crucial to manage spectral overlap, particularly with PE (phycoerythrin) which has a similar emission profile.

Brightness and Photostability

This compound is known for its high photostability and brightness, which is a product of its high extinction coefficient and quantum yield.[1]

Comparative Brightness of Common Fluorophores
FluorophoreRelative Brightness
PE (Phycoerythrin)5
APC (Allophycocyanin)5
This compound 3-4
FITC (Fluorescein isothiocyanate)3
Pacific Blue2

Brightness is a relative measure and can be influenced by instrument settings and antibody conjugation.

Experimental Protocols

Here we provide detailed protocols for common flow cytometry applications using this compound-conjugated antibodies.

Protocol 1: Cell Surface Staining for Immunophenotyping

This protocol is for the identification and enumeration of cell populations based on the expression of cell surface markers.[4]

Materials:

  • Cells of interest (e.g., PBMCs, splenocytes, cultured cells)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc Block (e.g., anti-CD16/32 for mouse cells or Human TruStain FcX™ for human cells)

  • This compound-conjugated primary antibody

  • Isotype control antibody conjugated to this compound

  • Fixable Viability Dye (optional)

  • 70 µm cell strainer

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension by passing the cells through a 70 µm cell strainer.

  • Cell Count and Aliquoting: Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer. Aliquot 100 µL (1 x 10⁶ cells) into each flow cytometry tube.

  • Fc Receptor Blocking (Optional but Recommended): Add Fc Block to the cell suspension and incubate for 10-15 minutes at 4°C. This step is crucial to prevent non-specific binding of antibodies to Fc receptors.

  • Antibody Staining: Add the predetermined optimal concentration of the this compound-conjugated primary antibody (and other antibodies in your panel) to the cells. For the negative control, add the corresponding isotype control.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

  • Resuspension: Decant the supernatant and resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for this compound.

G cluster_prep Cell Preparation cluster_staining Staining cluster_wash Wash & Acquire start Start with Single-Cell Suspension count Count and Aliquot Cells (1x10^6 cells/tube) start->count fc_block Fc Block (15 min, 4°C) count->fc_block stain Add this compound Antibody Cocktail fc_block->stain incubate Incubate (30 min, 4°C, dark) stain->incubate wash1 Wash with Staining Buffer incubate->wash1 resuspend Resuspend in Staining Buffer wash1->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Caption: Workflow for cell surface staining with this compound.

Protocol 2: Intracellular Staining for Cytokines or Transcription Factors

This protocol is for the detection of intracellular proteins such as cytokines or transcription factors.

Materials:

  • All materials from Protocol 1

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Saponin or 0.5% Triton X-100 in PBS)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin) for cytokine staining

Procedure:

  • Cell Stimulation (for cytokine staining): Stimulate cells in culture with the appropriate activators (e.g., PMA and Ionomycin, or specific antigen) for a predetermined time. For the last 4-6 hours of culture, add a protein transport inhibitor to allow for cytokine accumulation within the cells.

  • Surface Staining: Perform cell surface staining (Steps 1-7 of Protocol 1) for markers that define the cell population of interest.

  • Fixation: After the final wash of the surface staining, resuspend the cell pellet in 100 µL of cold Fixation Buffer. Incubate for 20 minutes at room temperature in the dark.

  • Washing: Add 2 mL of cold PBS to each tube, centrifuge at 400-500 x g for 5 minutes, and decant the supernatant.

  • Permeabilization: Resuspend the cell pellet in 1 mL of Permeabilization Buffer.

  • Intracellular Staining: Add the this compound-conjugated antibody against the intracellular target to the permeabilized cells.

  • Incubation: Incubate for 30-45 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer.

G cluster_surface Surface Staining cluster_fixperm Fixation & Permeabilization cluster_intra Intracellular Staining start Stimulate Cells (if applicable) surface_stain Perform Surface Staining (Protocol 1) start->surface_stain fix Fix with PFA (20 min, RT) surface_stain->fix wash_fix Wash fix->wash_fix perm Permeabilize with Saponin/Triton X-100 wash_fix->perm intra_stain Add this compound Intracellular Antibody perm->intra_stain incubate_intra Incubate (30-45 min, RT, dark) intra_stain->incubate_intra wash_intra Wash twice incubate_intra->wash_intra resuspend_acquire Resuspend & Acquire wash_intra->resuspend_acquire

Caption: Workflow for intracellular staining with this compound.

Application Example: Phospho-Flow Cytometry

This compound is an excellent choice for phospho-flow cytometry, an application used to measure the phosphorylation status of intracellular signaling proteins at the single-cell level.[5]

Signaling Pathway Example: T-Cell Receptor (TCR) Signaling

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation. Key phosphorylation events in this pathway can be detected using phospho-specific antibodies conjugated to this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects TCR TCR Lck Lck TCR->Lck Antigen Recognition ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 pLAT pLAT LAT->pLAT Phosphorylation (Detected with AF555 Ab) pSLP76 pSLP-76 SLP76->pSLP76 Phosphorylation (Detected with AF555 Ab) PLCg1 PLCγ1 pPLCg1 pPLCγ1 PLCg1->pPLCg1 Phosphorylation (Detected with AF555 Ab) pLAT->PLCg1 pSLP76->PLCg1 Ca_flux Ca²⁺ Flux pPLCg1->Ca_flux NFAT_act NFAT Activation Ca_flux->NFAT_act Gene_exp Gene Expression (e.g., IL-2) NFAT_act->Gene_exp

Caption: Simplified TCR signaling pathway with detectable phospho-proteins.

Compensation and Spectral Overlap

When using this compound in multicolor flow cytometry, it is essential to consider spectral overlap with other fluorophores. The emission spectrum of this compound can overlap with that of PE and other dyes in the orange-red range.

Key Considerations:

  • Single-Stained Controls: Always prepare single-stained compensation controls for each fluorophore in your panel, including this compound.

  • Fluorescence Minus One (FMO) Controls: FMO controls are crucial for accurately gating populations in the presence of spreading error from other channels.

  • Panel Design: When designing a multicolor panel, try to place this compound in a channel with minimal overlap from other bright fluorophores.

G cluster_fluorophores Fluorophores cluster_detectors Detectors cluster_compensation Compensation AF555 This compound Detector1 AF555 Detector (e.g., 585/29) AF555->Detector1 Primary Signal Detector2 PE Detector (e.g., 575/25) AF555->Detector2 Spectral Overlap PE PE PE->Detector1 Spectral Overlap PE->Detector2 Primary Signal Comp Mathematical Correction (Subtracts overlap) Detector1->Comp Detector2->Comp

Caption: Conceptual diagram of spectral overlap and compensation.

Conclusion

This compound is a versatile and robust fluorophore for flow cytometry. Its bright signal and photostability make it a reliable choice for detecting a wide range of cellular targets. By following the detailed protocols and considering the principles of instrument setup and compensation outlined in these application notes, researchers can achieve high-quality, reproducible data in their flow cytometry experiments.

References

Alexa Fluor 555 for Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 555 is a bright and photostable orange-fluorescent dye that has emerged as a valuable tool for super-resolution microscopy techniques, including Stochastic Optical Reconstruction Microscopy (STORM) and Structured Illumination Microscopy (SIM).[1][2] Its exceptional photophysical properties, including a high extinction coefficient and good quantum yield, make it an ideal candidate for overcoming the diffraction limit of conventional light microscopy, enabling the visualization of cellular structures with unprecedented detail.[3][4] These application notes provide detailed protocols and guidelines for the effective use of this compound-conjugated antibodies in STORM and SIM experiments.

Key Advantages of this compound for Super-Resolution Microscopy

  • High Brightness and Photostability: this compound exhibits strong absorption of light and efficient fluorescence emission, resulting in bright signals that are resistant to photobleaching.[2][3] This is particularly crucial for SIM, which requires the acquisition of multiple images under intense illumination.[1][5]

  • Effective Photoswitching for STORM: In the presence of specific imaging buffers containing thiols, this compound can be induced to "blink" or photoswitch between a fluorescent "on" state and a dark "off" state.[6][7] This stochastic switching is the fundamental principle of STORM, allowing for the precise localization of individual molecules.

  • Spectral Properties: With excitation and emission maxima at approximately 555 nm and 565 nm respectively, this compound is well-suited for common laser lines (e.g., 561 nm) and filter sets found on many super-resolution microscope systems.[3][4] Its spectral profile is very similar to that of Cy3.[3]

  • Versatile Conjugation Chemistry: this compound is available with various reactive moieties, most commonly NHS esters, which allows for straightforward and efficient conjugation to primary amines on antibodies and other proteins.[8][9]

Quantitative Data

For reproducible and high-quality super-resolution imaging, understanding the photophysical properties of the chosen fluorophore is essential. The following tables summarize the key quantitative data for this compound.

Table 1: Photophysical Properties of this compound

PropertyValueReference(s)
Maximum Excitation Wavelength555 nm[4]
Maximum Emission Wavelength565 nm[4]
Molar Extinction Coefficient150,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield0.10[3][10]
Fluorescence Lifetime0.3 ns[10]

Table 2: Performance of this compound in STORM

ParameterDescriptionValue/ObservationReference(s)
PhotoswitchingAbility to reversibly enter a dark stateGood, particularly in thiol-containing buffers[6][11]
Photon Output per Switching EventNumber of photons detected before photobleaching or returning to a dark state~2500 photons in glycerol/OS buffer[6][11]
Recommended Laser LineOptimal laser for excitation561 nm[12][13]
Common Imaging BuffersSolutions that facilitate photoswitchingMEA/OS, Glycerol/OS, Vectashield-based buffers[6][12][14]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound NHS Ester

This protocol describes the conjugation of this compound NHS ester to a primary antibody. The protocol is optimized for labeling 1 mg of an IgG antibody.

Materials:

  • 1 mg of purified antibody (in a buffer free of primary amines, e.g., PBS)

  • This compound NHS Ester

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody:

    • Dissolve or dilute the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2 mg/mL.[9]

    • For 1 mg of antibody, this will be a volume of 0.5 mL.

  • Prepare the this compound NHS Ester Stock Solution:

    • Warm the vial of this compound NHS Ester to room temperature.

    • Dissolve the contents of one vial (typically sufficient for 1 mg of protein) in a small volume of high-quality, anhydrous DMSO (e.g., 10 µL) to create a 10 mg/mL stock solution.[8] Mix well by vortexing.

  • Conjugation Reaction:

    • Add the reactive dye solution to the antibody solution while gently stirring. The recommended molar ratio of dye to antibody for IgGs is typically between 4:1 and 7:1.[9]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

  • Purification of the Conjugate:

    • Prepare a purification column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.

    • Apply the conjugation reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The first colored band to elute is the conjugated antibody. Unbound dye will move slower down the column.

    • Collect the fractions containing the labeled antibody.

  • Characterization of the Conjugate (Optional but Recommended):

    • Measure the absorbance of the conjugate at 280 nm (for protein concentration) and 555 nm (for dye concentration).

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. The optimal DOL for IgGs is typically between 2 and 4.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[15]

Diagram 1: Antibody Conjugation Workflow

Antibody_Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody Purified Antibody (amine-free buffer) Mix Combine Antibody, Bicarbonate, and AF555-DMSO Solution Antibody->Mix AF555 This compound NHS Ester DMSO Anhydrous DMSO AF555->DMSO Dissolve Bicarb 1M Sodium Bicarbonate (pH 8.3) Bicarb->Mix DMSO->Mix Incubate Incubate 1 hr at RT, protected from light Mix->Incubate Column Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubate->Column Collect Collect Labeled Antibody Fractions Column->Collect Store Store at 4°C or -20°C Collect->Store

A flowchart illustrating the key steps in conjugating an antibody with this compound NHS ester.

Protocol 2: (d)STORM Imaging of Fixed Cells

This protocol provides a general guideline for preparing and imaging fixed cells labeled with this compound-conjugated antibodies for (d)STORM.

Materials:

  • Cells grown on high-precision glass coverslips (#1.5H)

  • This compound-conjugated antibody

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • STORM Imaging Buffer (see recipe below)

STORM Imaging Buffer Recipe (MEA/GLOX):

  • Stock Solutions:

    • 1 M MEA (cysteamine) in water (prepare fresh)

    • GLOX solution: 10% (w/v) Glucose, 500 µg/mL Glucose Oxidase, 40 µg/mL Catalase in PBS. Store at 4°C for up to 2 weeks.

  • Final Buffer (prepare fresh):

    • 900 µL of PBS

    • 100 µL of GLOX solution

    • 10 µL of 1 M MEA (final concentration 10 mM)

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on high-precision coverslips and grow to the desired confluency.

    • Wash cells briefly with pre-warmed PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[16]

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

  • Antibody Staining:

    • Dilute the this compound-conjugated primary or secondary antibody in the blocking buffer to the manufacturer's recommended concentration.

    • Incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Sample Mounting:

    • Mount the coverslip onto a microscope slide with a small drop of STORM imaging buffer.

    • Seal the edges of the coverslip with nail polish or a commercially available sealant to prevent buffer evaporation and oxygen entry.

  • STORM Imaging:

    • Place the slide on the STORM microscope.

    • Use a 561 nm laser for excitation.

    • Illuminate the sample with high laser power to drive most of the this compound molecules into the dark state.

    • Use a low-power 405 nm laser to photo-reactivate a sparse subset of fluorophores back to the fluorescent state in each frame.[6][11]

    • Acquire a large number of frames (typically 10,000-100,000) to capture the stochastic switching events.

    • The collected data is then processed using localization software to reconstruct the super-resolved image.

Diagram 2: (d)STORM Experimental Workflow

dSTORM_Workflow cluster_sample_prep Sample Preparation cluster_imaging STORM Imaging cluster_analysis Data Analysis Fixation Cell Fixation (4% PFA) Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (5% BSA) Permeabilization->Blocking Staining Staining with AF555-Antibody Blocking->Staining Mount Mount in STORM Imaging Buffer Staining->Mount Illuminate High Power 561nm Laser (drives to dark state) Mount->Illuminate Activate Low Power 405nm Laser (stochastic activation) Illuminate->Activate Acquire Acquire Image Series (10k-100k frames) Activate->Acquire Localize Single-Molecule Localization Acquire->Localize Reconstruct Image Reconstruction Localize->Reconstruct SuperResImage Super-Resolved Image Reconstruct->SuperResImage

A schematic of the experimental workflow for (d)STORM imaging, from sample preparation to image reconstruction.

Protocol 3: SIM Imaging of Fixed Cells

This protocol outlines the general steps for preparing and imaging fixed cells labeled with this compound-conjugated antibodies using Structured Illumination Microscopy (SIM).

Materials:

  • Cells grown on high-precision glass coverslips (#1.5H)

  • This compound-conjugated antibody

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Mounting Medium with Antifade Reagent (e.g., ProLong Diamond or Vectashield)

Procedure:

  • Sample Preparation (Fixation, Permeabilization, Blocking, Staining):

    • Follow steps 1-3 from the (d)STORM imaging protocol. Given the higher photon budget required for SIM, ensuring optimal labeling density without overexpression is key.

  • Sample Mounting:

    • Mount the coverslip onto a microscope slide with a drop of a high-quality antifade mounting medium. This is critical for SIM to minimize photobleaching during the acquisition of multiple raw images.[1]

    • Allow the mounting medium to cure as per the manufacturer's instructions.

    • Seal the edges of the coverslip.

  • SIM Imaging:

    • Place the slide on the SIM microscope.

    • Use a 561 nm laser for excitation.

    • The microscope will illuminate the sample with a series of structured light patterns (typically 3-5 rotations and 3 phases per rotation for 3D-SIM).

    • The camera will acquire a raw image for each light pattern.

    • It is crucial to optimize laser power and camera exposure time to obtain a good signal-to-noise ratio without excessive photobleaching.

  • Image Reconstruction:

    • The raw images are processed by specialized software. The software uses the known illumination patterns and the resulting moiré fringes in the images to reconstruct a super-resolved image with approximately a two-fold improvement in resolution (~100-120 nm) compared to conventional widefield microscopy.[1][5]

Diagram 3: SIM Experimental Workflow

SIM_Workflow cluster_sample_prep Sample Preparation cluster_imaging SIM Imaging cluster_analysis Data Analysis Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Staining Staining with AF555-Antibody Blocking->Staining Mount Mount in Antifade Medium Staining->Mount Illuminate Illuminate with Structured Light Patterns Mount->Illuminate Acquire Acquire Raw Image Series Illuminate->Acquire Process Process Raw Images with SIM Algorithm Acquire->Process SuperResImage Super-Resolved Image Process->SuperResImage

A schematic of the experimental workflow for SIM, from sample preparation to the final super-resolved image.

Example Application: Imaging the Microtubule Network

The microtubule cytoskeleton is a common target for super-resolution imaging due to its fine, filamentous structure, which is often below the diffraction limit of conventional microscopy. The following diagram illustrates the basic principle of labeling microtubules for super-resolution imaging.

Diagram 4: Labeling the Microtubule Network

Microtubule_Labeling cluster_cellular Cellular Components cluster_labeling Immunolabeling cluster_detection Detection Microtubule Microtubule (α/β-tubulin polymer) PrimaryAb Primary Antibody (e.g., anti-α-tubulin) Microtubule->PrimaryAb Binds to SecondaryAb Secondary Antibody conjugated to This compound PrimaryAb->SecondaryAb Binds to Signal Fluorescence Signal from this compound SecondaryAb->Signal Emits Microscope Super-Resolution Microscope (STORM or SIM) Signal->Microscope Detected by

A diagram showing the indirect immunofluorescence strategy for labeling microtubules with this compound.

References

Application Notes and Protocols: Alexa Fluor® 555 Phalloidin for Actin Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor® 555 phalloidin is a high-affinity probe for filamentous actin (F-actin), offering researchers a powerful tool for visualizing the actin cytoskeleton in fixed cells. Phalloidin is a bicyclic peptide isolated from the poisonous mushroom Amanita phalloides that binds specifically to the grooves between F-actin subunits.[1] This binding stabilizes the actin filaments and prevents their depolymerization. When conjugated to the bright and photostable Alexa Fluor® 555 dye, it provides a highly specific and sensitive method for fluorescently labeling the actin cytoskeleton for visualization by fluorescence microscopy.[2][3] This document provides detailed application notes and protocols for the use of Alexa Fluor® 555 phalloidin in actin staining.

Product Information

Alexa Fluor® 555 phalloidin is typically supplied as a lyophilized solid.[4] It is crucial to protect the product from light and moisture.[4] For long-term storage, it is recommended to store the lyophilized product at -20°C, where it is stable for at least one year.[4] Once reconstituted, typically in a solvent like dimethyl sulfoxide (DMSO) or methanol, the stock solution should also be stored at -20°C and protected from light.[4] Stability in aqueous solutions is low; therefore, the conjugate should only be diluted into an aqueous buffer immediately before use.[5]

Quantitative Data

The selection of a fluorophore is critical for successful fluorescence imaging. Alexa Fluor® 555 offers a combination of high brightness and superior photostability compared to traditional dyes like FITC and rhodamine.

PropertyValueReference
Excitation Maximum 555 nm[4][5]
Emission Maximum 565 nm[4][5]
Quantum Yield ~0.1[6]
Photostability High[2][7]

Experimental Protocols

The following is a general protocol for staining F-actin in cultured mammalian cells using Alexa Fluor® 555 phalloidin. Optimization may be required for different cell types and experimental conditions.

Materials
  • Alexa Fluor® 555 phalloidin

  • Methanol-free formaldehyde (e.g., 4% in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)

  • Bovine serum albumin (BSA)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Cultured cells on coverslips

Staining Protocol for Adherent Cells
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Carefully aspirate the culture medium. Fix the cells by adding pre-warmed 4% methanol-free formaldehyde in PBS and incubate for 15 minutes at room temperature.[4]

  • Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[4]

  • Permeabilization: Aspirate the PBS and add permeabilization buffer (0.1% Triton™ X-100 in PBS). Incubate for 5 to 15 minutes at room temperature.

  • Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.

  • Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Staining: Dilute the Alexa Fluor® 555 phalloidin stock solution to the desired working concentration in PBS with 1% BSA. A common starting point is a 1:100 to 1:1000 dilution.[4] Aspirate the blocking solution and add the staining solution to the coverslips. Incubate for 15 to 60 minutes at room temperature, protected from light.[4]

  • Washing: Aspirate the staining solution and wash the cells two to three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for the Alexa Fluor® 555 dye (Excitation/Emission: ~555/565 nm).[4]

Experimental Workflow Diagram```dot

G cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture Cells on Coverslips fixation 2. Fix with 4% Formaldehyde cell_culture->fixation wash1 3. Wash with PBS fixation->wash1 permeabilization 4. Permeabilize with 0.1% Triton X-100 wash1->permeabilization wash2 5. Wash with PBS permeabilization->wash2 blocking 6. Block with 1% BSA wash2->blocking stain 7. Incubate with Alexa Fluor 555 Phalloidin blocking->stain wash3 8. Wash with PBS stain->wash3 mount 9. Mount Coverslip wash3->mount image 10. Fluorescence Microscopy mount->image

Caption: Rho GTPase signaling to the actin cytoskeleton.

WASP/Arp2/3-Mediated Actin Polymerization

The Wiskott-Aldrich syndrome protein (WASP) and the Actin-Related Protein 2/3 (Arp2/3) complex are crucial for the nucleation of new actin filaments, leading to the formation of branched actin networks that drive processes like cell motility.

WASP_Arp2_3 cluster_activation Activation cluster_nucleation Actin Nucleation cluster_polymerization Polymerization & Branching Cdc42_GTP Cdc42-GTP WASP_inactive Inactive WASP Cdc42_GTP->WASP_inactive binds & activates WASP_active Active WASP WASP_inactive->WASP_active Arp2_3 Arp2/3 Complex WASP_active->Arp2_3 activates New_Filament New Branched Filament Arp2_3->New_Filament nucleates G_Actin G-Actin G_Actin->Arp2_3 Existing_Filament Existing F-Actin Existing_Filament->Arp2_3

Caption: WASP/Arp2/3 pathway of actin polymerization.

Conclusion

Alexa Fluor® 555 phalloidin is an indispensable tool for researchers studying the actin cytoskeleton. Its high specificity, brightness, and photostability enable high-resolution imaging of F-actin structures in a wide range of applications, from basic cell biology to drug discovery. By following the provided protocols and understanding the underlying signaling pathways, researchers can effectively utilize this powerful probe to investigate the intricate dynamics of the actin cytoskeleton.

References

Revolutionizing Cellular Imaging: Alexa Fluor 555 Tyramide Signal Amplification

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Advanced Imaging Systems today released detailed application notes and protocols for the use of Alexa Fluor 555 tyramide in signal amplification, a technique poised to significantly enhance the sensitivity and resolution of immunofluorescence applications. This technology offers researchers, scientists, and drug development professionals a powerful tool for detecting low-abundance targets in complex biological samples. The provided protocols and data aim to standardize the application of this technology, ensuring reproducibility and maximizing its potential in fields ranging from basic research to clinical diagnostics.

The tyramide signal amplification (TSA) system, also known as catalyzed reporter deposition (CARD), leverages the catalytic activity of horseradish peroxidase (HRP) to achieve a dramatic increase in signal intensity.[1][2][3] This method can boost the detection signal by up to 100-fold compared to conventional immunofluorescence techniques, enabling the visualization of proteins and nucleic acid sequences that were previously undetectable.[1]

The Principle of Tyramide Signal Amplification

The core of the TSA technology lies in a two-step enzymatic reaction. First, a primary antibody targets the molecule of interest within a cell or tissue sample. Subsequently, a secondary antibody conjugated to HRP binds to the primary antibody. In the crucial amplification step, the HRP enzyme, in the presence of hydrogen peroxide (H₂O₂), catalyzes the conversion of the this compound-labeled tyramide substrate into a highly reactive, short-lived radical.[3][4][5] This activated tyramide then covalently binds to electron-rich residues, such as tyrosine, on proteins in the immediate vicinity of the target epitope.[1][3][5] This process results in the deposition of a large number of fluorophore molecules at the site of the target, leading to a substantial amplification of the fluorescent signal.

Figure 1: Mechanism of this compound Tyramide Signal Amplification.

Experimental Protocol: Immunohistochemistry (IHC)

This protocol provides a general framework for using this compound tyramide for signal amplification in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of parameters such as antibody concentrations and incubation times is recommended for specific targets and sample types.

IHC_Workflow start Start: FFPE Tissue Section deparaffinization 1. Deparaffinization & Rehydration start->deparaffinization antigen_retrieval 2. Antigen Retrieval deparaffinization->antigen_retrieval peroxidase_block 3. Endogenous Peroxidase Blocking antigen_retrieval->peroxidase_block blocking 4. Blocking Non-Specific Binding peroxidase_block->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab_hrp 6. HRP-Conjugated Secondary Antibody Incubation primary_ab->secondary_ab_hrp tyramide_reaction 7. This compound Tyramide Reaction secondary_ab_hrp->tyramide_reaction counterstain 8. Counterstaining (e.g., DAPI) tyramide_reaction->counterstain mounting 9. Mounting counterstain->mounting imaging End: Fluorescence Microscopy mounting->imaging

Figure 2: General workflow for IHC with Tyramide Signal Amplification.
Reagent Preparation and Recommended Concentrations

ReagentPreparation/DilutionNotes
Deparaffinization and Rehydration Reagents Xylene, Graded Ethanol Series (100%, 95%)Standard histological procedure.[6]
Antigen Retrieval Buffer 10 mM Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0Choice of buffer depends on the antigen. Heat-induced epitope retrieval is common.[6][7]
Endogenous Peroxidase Quenching Solution 3% Hydrogen Peroxide (H₂O₂) in PBS or MethanolIncubate for 15-60 minutes at room temperature.[7][8]
Blocking Buffer 3% BSA in PBST or Normal Serum (e.g., 4% NDS in PBST)Incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.[7][9]
Primary Antibody Dilute in blocking buffer as per manufacturer's recommendation or optimized dilutionIncubation can be performed for 1-2 hours at 37°C or overnight at 4°C.[7]
HRP-conjugated Secondary Antibody Dilute in blocking buffer as per manufacturer's recommendationIncubate for 30-60 minutes at room temperature.[6][7]
This compound Tyramide Working Solution Dilute stock (e.g., 100X or 200X in DMSO) in amplification buffer containing H₂O₂Prepare fresh before use. Typical dilution of tyramide stock is 1:100 to 1:200.[7][8][9]
Wash Buffer PBS with 0.1% Tween-20 (PBST) or TBS with 0.1% Tween-20 (TBST)Used for washing steps between incubations.[6][10]
Counterstain DAPI or other nuclear stainDilute as recommended.
Antifade Mountant Commercially available antifade mounting mediumPreserves fluorescence signal for imaging.
Step-by-Step Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 min).

    • Rehydrate through a graded series of ethanol: 100% (2 x 10 min), 95% (2 x 10 min), and finally wash in deionized water (2 x 5 min).[6]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.[6][7]

    • Allow slides to cool to room temperature for at least 30 minutes.

  • Endogenous Peroxidase Blocking:

    • Incubate sections with 3% H₂O₂ for 15-60 minutes at room temperature to quench endogenous peroxidase activity.[7][8]

    • Wash slides with wash buffer (3 x 5 min).

  • Blocking:

    • Circle the tissue section with a hydrophobic barrier pen.

    • Apply blocking buffer and incubate for 30-60 minutes in a humidified chamber.[7]

  • Primary Antibody Incubation:

    • Drain the blocking buffer and apply the diluted primary antibody.

    • Incubate in a humidified chamber (e.g., overnight at 4°C or 1-2 hours at 37°C).[7]

    • Wash slides with wash buffer (3 x 5 min).

  • Secondary Antibody-HRP Incubation:

    • Apply the HRP-conjugated secondary antibody.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.[6][7]

    • Wash slides with wash buffer (3 x 5 min).

  • Tyramide Signal Amplification:

    • Prepare the this compound tyramide working solution immediately before use.

    • Apply the working solution to the sections and incubate for 5-15 minutes at room temperature, protected from light.[7][9]

    • Wash slides with wash buffer (3 x 5 min).

  • Counterstaining:

    • Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash with PBS (2 x 5 min).

  • Mounting and Imaging:

    • Mount the coverslip using an antifade mounting medium.

    • Visualize the signal using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission maxima: ~555/565 nm) and the chosen counterstain.

Concluding Remarks

The this compound tyramide signal amplification technology represents a significant advancement in immunofluorescence, offering unparalleled sensitivity for the detection of low-abundance targets. The detailed protocols and guidelines provided herein are intended to facilitate the adoption of this powerful technique, enabling researchers to push the boundaries of cellular and tissue imaging. Careful optimization of the protocol for specific experimental conditions is crucial for achieving the best results.

References

Application Notes and Protocols for Multiplexing with Alexa Fluor 555

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to successfully performing multiplex fluorescence experiments using Alexa Fluor 555 and other compatible fluorophores. Detailed protocols for both immunofluorescence microscopy and flow cytometry are included, along with data to aid in experimental design and visualization tools to illustrate key concepts and workflows.

Principles of Multiplexing with this compound

Multiplexing in fluorescence applications allows for the simultaneous detection of multiple targets within a single sample, providing a more comprehensive understanding of cellular processes, protein-protein interactions, and the spatial relationships of different molecules. This compound is a bright and photostable yellow-orange fluorescent dye that is well-suited for multiplexing due to its narrow emission spectrum and minimal spectral overlap with other commonly used fluorophores.[1][2]

Key Advantages of this compound for Multiplexing:

  • Brightness and Photostability: this compound exhibits high fluorescence quantum yield and is resistant to photobleaching, enabling the detection of low-abundance targets and allowing for longer exposure times during imaging.[2][3]

  • Spectral Compatibility: Its excitation and emission maxima are well-separated from common blue, green, and far-red fluorophores, making it an excellent choice for multi-color experiments.[1]

  • pH Insensitivity: this compound maintains its fluorescence intensity over a broad pH range, ensuring stable and reliable signal in various biological buffers and mounting media.[2]

Fluorophore Selection for Multiplexing with this compound

Careful selection of fluorophores is critical to minimize spectral bleed-through and ensure accurate data. When combining this compound with other dyes, consider their spectral characteristics, brightness, and the filters available on your imaging system or flow cytometer.

Table 1: Spectral Properties of Fluorophores Compatible with this compound

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldCommon Laser Line(s) (nm)
This compound 555 565 150,000 0.10 532, 561
Hoechst 3334235046142,000~0.46405
DAPI35846136,000~0.50405
Alexa Fluor 48849551971,0000.92488
FITC49451875,0000.36488
Alexa Fluor 647650665239,0000.33633, 640
Cy5649664250,0000.20633, 640

Data sourced from multiple references, including Thermo Fisher Scientific and other fluorophore manufacturers.[4]

Visualizing Spectral Compatibility

The following diagram illustrates the spectral separation between this compound and commonly used fluorophores for multiplexing.

G Spectral Overlap Visualization cluster_UV UV/Violet Channel cluster_Green Green Channel cluster_Yellow Yellow/Orange Channel cluster_FarRed Far-Red Channel DAPI DAPI Ex: 358 nm Em: 461 nm AF488 Alexa Fluor 488 Ex: 495 nm Em: 519 nm DAPI->AF488 Minimal Overlap Hoechst Hoechst 33342 Ex: 350 nm Em: 461 nm Hoechst->AF488 Minimal Overlap AF555 This compound Ex: 555 nm Em: 565 nm AF488->AF555 Minimal Overlap AF647 Alexa Fluor 647 Ex: 650 nm Em: 665 nm AF555->AF647 Minimal Overlap

Caption: Spectral compatibility of this compound with other fluorophores.

Experimental Protocols

Multiplex Immunofluorescence Staining Protocol

This protocol outlines the steps for a three-color immunofluorescence experiment using primary antibodies raised in different species, detected with species-specific secondary antibodies conjugated to Alexa Fluor 488, this compound, and Alexa Fluor 647, with a DAPI counterstain.

Materials:

  • Cells cultured on coverslips or tissue sections on slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Goat Serum and 1% BSA in PBS)

  • Primary Antibodies (from different host species, e.g., mouse, rabbit, chicken)

  • Secondary Antibodies:

    • Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor 488

    • Goat anti-Rabbit IgG (H+L) Secondary Antibody, this compound

    • Goat anti-Chicken IgY (H+L) Secondary Antibody, Alexa Fluor 647

  • Nuclear Stain (e.g., DAPI or Hoechst 33342)

  • Antifade Mounting Medium

Procedure:

  • Sample Preparation:

    • Rinse cells/tissue briefly with PBS.

    • Fix the sample with Fixation Buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize with Permeabilization Buffer for 10 minutes at room temperature (for intracellular targets).

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the sample with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies to their optimal concentrations in Blocking Buffer.

    • Incubate the sample with the primary antibody cocktail overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this point forward.

    • Incubate the sample with the secondary antibody cocktail for 1 hour at room temperature in the dark.

  • Washing:

    • Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each in the dark.

  • Counterstaining:

    • Incubate with a nuclear stain (e.g., DAPI at 1 µg/mL) for 5 minutes at room temperature.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges with nail polish and let it dry.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with appropriate filter sets for each fluorophore. Acquire images sequentially to minimize bleed-through.

G Multiplex Immunofluorescence Workflow A Sample Preparation (Fixation & Permeabilization) B Blocking (e.g., 5% Goat Serum) A->B C Primary Antibody Incubation (Cocktail of Mouse, Rabbit, Chicken Abs) B->C D Wash C->D E Secondary Antibody Incubation (Alexa Fluor 488, 555, 647) D->E F Wash E->F G Nuclear Counterstain (DAPI) F->G H Mount & Image G->H

Caption: A typical workflow for multiplex immunofluorescence staining.

Multiplex Flow Cytometry Protocol

This protocol describes a method for staining a single-cell suspension for four-color flow cytometry analysis using directly conjugated antibodies.

Materials:

  • Single-cell suspension (e.g., PBMCs or cultured cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fluorophore-conjugated primary antibodies:

    • FITC conjugate (e.g., anti-CD3)

    • This compound conjugate (e.g., anti-CD4)

    • PE-Cy7 conjugate (e.g., anti-CD8)

    • APC conjugate (e.g., anti-CD19)

  • Viability Dye (e.g., Propidium Iodide or a fixable viability dye)

  • Compensation Controls (single-stained beads or cells for each fluorophore)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional but Recommended):

    • Incubate cells with an Fc block reagent for 10 minutes on ice to prevent non-specific antibody binding.

  • Antibody Staining:

    • Prepare a cocktail of the fluorophore-conjugated primary antibodies at their predetermined optimal concentrations.

    • Add the antibody cocktail to the cell suspension.

    • Incubate for 30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C and decanting the supernatant.

  • Viability Staining:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • If using a non-fixable viability dye like Propidium Iodide, add it just before analysis. If using a fixable viability dye, follow the manufacturer's protocol.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophores.

    • First, run the single-color compensation controls to set up the compensation matrix correctly.

    • Then, acquire data from the fully stained samples.

Application Example: Investigating the PI3K/Akt Signaling Pathway

Multiplex immunofluorescence can be a powerful tool to study complex signaling pathways like the PI3K/Akt pathway, which is crucial in cell survival, proliferation, and metabolism.[5][6][7] By simultaneously staining for key phosphorylated proteins and total protein levels, researchers can gain insights into the activation state of the pathway within individual cells and in the context of tissue architecture.

For example, a four-plex panel could include:

  • DAPI (blue): To visualize the nucleus.

  • Anti-phospho-Akt (Ser473) with Alexa Fluor 488 (green): To identify activated Akt.

  • Anti-pan-Akt with this compound (yellow-orange): To visualize the total Akt protein distribution.

  • Anti-PTEN with Alexa Fluor 647 (far-red): To assess the levels of the PTEN tumor suppressor, a negative regulator of the pathway.

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits PTEN PTEN PTEN->PIP3 dephosphorylates pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream activates

Caption: Simplified diagram of the PI3K/Akt signaling pathway.

By visualizing the colocalization and relative intensities of these markers, researchers can quantify the activation status of the PI3K/Akt pathway on a single-cell level.

References

Application Notes and Protocols for Alexa Fluor 555 Compatible Mounting Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 555 is a bright and photostable orange-fluorescent dye widely used in various fluorescence microscopy applications, including immunofluorescence, immunohistochemistry, and fluorescent in situ hybridization (FISH).[1][2] The choice of mounting medium is a critical factor in preserving the fluorescence signal of this compound and obtaining high-quality imaging data. An ideal mounting medium should not only provide a stable refractive index (RI) to match the objective lens but also contain antifade reagents to protect the fluorophore from photobleaching during image acquisition.[3] This document provides a detailed guide to selecting and using mounting media compatible with this compound, including both commercial and homemade formulations.

Key Considerations for Selecting a Mounting Medium

Several factors should be considered when choosing a mounting medium for use with this compound:

  • Refractive Index (RI): For optimal resolution and light collection, the RI of the mounting medium should closely match that of the immersion oil (typically ~1.515) and the coverglass (~1.52).[4] A mismatch in RI can lead to spherical aberration and reduced image quality, especially in thick specimens.[4]

  • Antifade Reagents: These are crucial for minimizing photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][6][7]

  • Hardening vs. Non-Hardening: Hardening (or curing) mounting media solidify over time, providing a permanent seal for long-term storage. Non-hardening media remain liquid and may require sealing the edges of the coverslip with nail polish. The choice between them depends on the experimental needs.

  • Compatibility with Fluorophores: While many mounting media are broadly compatible, some antifade reagents can quench the fluorescence of specific dyes.[8] It is essential to ensure the chosen medium is compatible with this compound and any other fluorophores used in multicolor imaging.

Commercial Mounting Media Compatible with this compound

Several commercially available mounting media are well-suited for use with this compound. These products offer convenience and lot-to-lot consistency.

Mounting MediumManufacturerRefractive Index (Cured)Key Features
ProLong™ Gold Antifade MountantThermo Fisher Scientific~1.47Hardening, provides excellent photobleach protection for Alexa Fluor dyes.[9]
ProLong™ Glass Antifade MountantThermo Fisher Scientific~1.52Hardening, RI matched to glass for high-resolution imaging.[1]
VECTASHIELD® Antifade Mounting MediumVector Laboratories~1.45Non-hardening, widely used for its antifade properties. A hardening version (HardSet™) is also available.
Fluoromount-G™SouthernBiotech~1.4Aqueous, non-fluorescing, provides a semi-permanent seal.
Citifluor™ CFM-3Citifluor Ltd.~1.518Glycerol-based, high RI, compatible with Alexa and Cyanine dyes.[4]
Mowiol® 4-88Various~1.41-1.49Polyvinyl alcohol-based, requires preparation but is a cost-effective option.

Homemade Mounting Media Recipes

For researchers who prefer to prepare their own mounting media, several well-established recipes are available. These are often glycerol-based and incorporate an antifade reagent.

n-Propyl Gallate (NPG) Mounting Medium

n-Propyl gallate is an effective antifade reagent that can significantly reduce the photobleaching of various fluorophores.[7]

Recipe:

  • 90% Glycerol

  • 10% 1X Phosphate-Buffered Saline (PBS)

  • 0.2% n-propyl gallate (w/v)

Note: n-propyl gallate does not dissolve readily in aqueous solutions. It is recommended to first dissolve it in a small amount of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the glycerol/PBS mixture.[7]

DABCO Mounting Medium

1,4-diazabicyclo[2.2.2]octane (DABCO) is another commonly used antifade agent.

Recipe:

  • 90% Glycerol

  • 10% 1X PBS

  • 2.5% DABCO (w/v)

Quantitative Data on this compound Performance

While direct quantitative comparisons of this compound photostability in different mounting media are limited in the literature, the inherent photostability of Alexa Fluor dyes is well-documented. This compound is significantly more photostable than its spectral counterpart, Cy3.[10] The quantum yield of this compound in aqueous solution (PBS) is approximately 0.1.[11] The presence of antifade reagents in mounting media is expected to further enhance its photostability.

ParameterValueSource
Quantum Yield (in PBS) ~0.1[11]
Photostability vs. Cy3 More photostable[10]

Note: The actual photobleaching rate in a specific mounting medium will depend on various factors, including the intensity and duration of illumination, the concentration of the antifade reagent, and the local chemical environment.

Experimental Protocols

General Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescence staining of adherent cells prior to mounting.

G cluster_prep Sample Preparation cluster_stain Staining cluster_mount Mounting start Seed cells on coverslips fix Fix cells (e.g., 4% PFA) start->fix perm Permeabilize cells (e.g., 0.25% Triton X-100) fix->perm block Block with serum (e.g., 5% BSA) perm->block primary_ab Incubate with primary antibody block->primary_ab wash1 Wash with PBS primary_ab->wash1 secondary_ab Incubate with this compound-conjugated secondary antibody wash1->secondary_ab wash2 Wash with PBS secondary_ab->wash2 mount Mount coverslip with compatible mounting medium wash2->mount seal Seal coverslip (if necessary) mount->seal image Image with fluorescence microscope seal->image

Caption: General workflow for immunofluorescence staining and mounting.

Protocol for Using ProLong™ Gold Antifade Mountant
  • Equilibrate to Room Temperature: Allow the vial of ProLong™ Gold to warm to room temperature before use.

  • Remove Excess Buffer: Carefully aspirate or blot excess wash buffer from the coverslip or slide.

  • Apply Mountant: Apply one drop of ProLong™ Gold to the slide.

  • Mount Coverslip: Gently lower the coverslip onto the drop of mounting medium, avoiding air bubbles.

  • Cure: Place the slide on a level surface in the dark and allow it to cure for 24 hours at room temperature. For long-term storage, seal the edges of the coverslip with nail polish after curing.

Protocol for Preparing and Using Homemade n-Propyl Gallate (NPG) Mounting Medium

G cluster_prep Preparation of NPG Stock cluster_mix Mixing the Mounting Medium cluster_use Mounting the Sample weigh_npg Weigh n-propyl gallate dissolve_npg Dissolve in a small volume of DMSO or DMF weigh_npg->dissolve_npg add_npg Slowly add the NPG stock solution while stirring mix_gly_pbs Mix 9 parts glycerol with 1 part 10X PBS mix_gly_pbs->add_npg mix_thoroughly Mix until homogeneous add_npg->mix_thoroughly apply_medium Apply a small drop to the slide mount_coverslip Gently lower the coverslip apply_medium->mount_coverslip seal_edges Seal the edges with nail polish mount_coverslip->seal_edges

Caption: Workflow for preparing and using homemade NPG mounting medium.

  • Prepare the Mounting Medium: Follow the recipe and workflow diagram above. Store the final solution in small aliquots at -20°C, protected from light.

  • Thaw and Use: Thaw an aliquot to room temperature before use.

  • Mounting: Apply a small drop of the mounting medium to the slide and carefully lower the coverslip.

  • Sealing: As this is a non-hardening medium, seal the edges of the coverslip with nail polish to prevent drying and movement.

Troubleshooting

IssuePossible CauseSuggested Solution
Rapid Photobleaching - Insufficient antifade reagent.- High excitation light intensity.- Use a mounting medium with a proven antifade agent.- Reduce laser power and/or exposure time.- Use a more photostable fluorophore if possible.
High Background Fluorescence - Autofluorescence from the tissue or cells.- Non-specific antibody binding.- Contaminated mounting medium.- Include an unstained control to assess autofluorescence.- Optimize blocking and washing steps.- Use a fresh, high-quality mounting medium.
Weak Fluorescence Signal - Low expression of the target protein.- Suboptimal antibody concentrations.- Quenching of the fluorophore by the mounting medium.- Use signal amplification techniques if necessary.- Titrate primary and secondary antibodies.- Ensure the mounting medium is compatible with this compound.
Distorted Image/Poor Resolution - Refractive index mismatch.- Air bubbles under the coverslip.- Use a mounting medium with a refractive index that matches the immersion oil.- Be careful when lowering the coverslip to avoid trapping air.

Conclusion

The selection of an appropriate mounting medium is paramount for successful fluorescence microscopy using this compound. Commercial mounting media such as ProLong™ Gold and VECTASHIELD® offer reliable and convenient options with excellent antifade properties. For those who prefer to make their own, glycerol-based recipes containing n-propyl gallate or DABCO are effective alternatives. By carefully considering the factors of refractive index, antifade protection, and compatibility, and by following the detailed protocols provided, researchers can significantly improve the quality and longevity of their fluorescently labeled specimens, leading to more robust and reproducible imaging data.

References

Choosing the Right Filter Set for Alexa Fluor 555: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alexa Fluor 555 is a bright and photostable orange-fluorescent dye widely used in various fluorescence microscopy applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and live-cell imaging. A critical factor in achieving optimal signal-to-noise ratios and high-quality images with this compound is the selection of an appropriate optical filter set. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on choosing the right filter set for this compound. It includes detailed spectral information, a comparison of suitable filter sets, a protocol for filter set validation, and troubleshooting guidelines.

This compound has an excitation maximum at approximately 555 nm and an emission maximum at around 565 nm.[1][2][3] Due to its spectral characteristics, filter sets designed for other fluorophores with similar spectral properties, such as Cy3® and TRITC (tetramethylrhodamine), are often compatible with this compound.[4][5][6] However, for optimal performance, a filter set that is specifically designed for this compound is recommended.

A typical fluorescence filter set consists of three main components: an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter. The excitation filter selects the wavelengths of light from the illumination source that will excite the fluorophore. The dichroic mirror reflects this excitation light towards the sample and transmits the longer-wavelength emitted fluorescence. Finally, the emission filter blocks unwanted excitation light and transmits the desired fluorescence signal to the detector.

cluster_light_path Light Path LightSource Light Source ExcitationFilter Excitation Filter LightSource->ExcitationFilter Broadband Light DichroicMirror Dichroic Mirror ExcitationFilter->DichroicMirror Excitation Light (e.g., ~555 nm) Objective Objective DichroicMirror->Objective Reflected Excitation Light EmissionFilter Emission Filter DichroicMirror->EmissionFilter Transmitted Emission Light Objective->DichroicMirror Sample Sample (this compound) Objective->Sample Sample->Objective Emitted Fluorescence (e.g., ~565 nm) Detector Detector EmissionFilter->Detector Filtered Emission

Figure 1. Signaling pathway of light in a fluorescence microscope.

Spectral Properties of this compound

Understanding the spectral characteristics of this compound is fundamental to selecting the appropriate filter set.

PropertyWavelength (nm)
Excitation Maximum 555
Emission Maximum 565

Note: These values are approximate and can vary slightly depending on the local environment of the dye.

Recommended Filter Sets for this compound

Several commercially available filter sets are suitable for this compound. Below is a comparison of some common options. It is important to note that filter specifications are often presented as "center wavelength/bandwidth" for bandpass filters or a cut-on/cut-off wavelength for longpass/shortpass filters.

Filter Set Name/TypeExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)Compatible Fluorophores
This compound Specific 555/25570LP580/30This compound
Cy3 / TRITC Filter Set 545/25565LP605/70Cy3, TRITC, this compound
Chroma 49004 ET545/25xT565lpxrET605/70mCy3, TRITC, this compound
Edmund Optics Cy3 Set 513-556562570-613Cy3, this compound
Nikon TRITC HYQ 540/25565605/55TRITC, this compound

Experimental Protocols

Protocol for Validating a New Filter Set for this compound

This protocol outlines the steps to validate the performance of a new filter set for use with this compound-conjugated reagents. The goal is to ensure high signal-to-noise and minimal bleed-through into other channels.

Materials:

  • Microscope equipped with the new filter set to be validated.

  • This compound-conjugated antibody or phalloidin.

  • Appropriate biological sample (e.g., cultured cells, tissue section).

  • Mounting medium (with and without DAPI, if applicable).

  • Coverslips and microscope slides.

  • For multi-color experiments: single-labeled control samples for each fluorophore.

cluster_workflow Experimental Workflow Start Start PrepareSample Prepare Single-Labeled This compound Sample Start->PrepareSample ImageUnstained Image Unstained Control Sample PrepareSample->ImageUnstained AssessAutofluorescence Assess Autofluorescence ImageUnstained->AssessAutofluorescence ImageStained Image this compound Sample with New Filter Set AssessAutofluorescence->ImageStained Low Autofluorescence AssessSignal Assess Signal Strength and Background ImageStained->AssessSignal ImageMultiColor Image Single-Labeled Controls in All Channels (for multi-color) AssessSignal->ImageMultiColor High Signal-to-Noise AssessBleedthrough Assess Spectral Bleed-through ImageMultiColor->AssessBleedthrough Optimize Optimize Acquisition Parameters AssessBleedthrough->Optimize Minimal Bleed-through End End Optimize->End

Figure 2. Experimental workflow for filter set validation.

Procedure:

  • Sample Preparation:

    • Prepare a biological sample stained with an this compound conjugate according to your standard protocol.

    • Prepare an unstained control sample (cells or tissue only) to assess autofluorescence.

    • For multi-color experiments, prepare single-labeled control samples for each fluorophore you intend to use.

  • Microscope Setup:

    • Install the new filter set in the microscope's filter turret or slider.

    • Turn on the microscope and the fluorescence illumination source. Allow the lamp to warm up if necessary.

  • Image Acquisition - Autofluorescence Check:

    • Place the unstained control sample on the microscope stage.

    • Using the new filter set, acquire an image. Note any background fluorescence. Significant autofluorescence may require adjustments to your sample preparation or the use of quenching reagents.

  • Image Acquisition - Signal and Background Assessment:

    • Place the this compound-stained sample on the stage.

    • Focus on the sample and acquire an image using the new filter set.

    • Evaluate the image for signal strength and background noise. A good filter set will provide a bright signal from the labeled structures with a dark background.

  • Image Acquisition - Bleed-through Assessment (for Multi-Color Imaging):

    • If you are performing a multi-color experiment, sequentially image each of your single-labeled control samples with all the filter sets you will be using.

    • For example, image the this compound-only sample with the DAPI and FITC filter sets (if applicable) to check for bleed-through into those channels.

    • Conversely, image your DAPI-only and FITC-only samples with the this compound filter set to check for bleed-through from those fluorophores into the this compound channel.

  • Analysis and Optimization:

    • Quantify the signal-to-noise ratio (SNR) by measuring the mean intensity of the specific signal and the mean intensity of the background. A higher SNR indicates better filter set performance.

    • If significant bleed-through is observed, consider using a filter set with narrower bandpass filters or adjusting the exposure times and gain settings for each channel.

Troubleshooting

ProblemPossible CauseSolution
Low Signal - Low expression of the target protein.- Suboptimal antibody concentration.- Photobleaching of the fluorophore.- Use a brighter fluorophore or signal amplification techniques.- Titrate the primary and secondary antibody concentrations.- Use an anti-fade mounting medium and minimize exposure to excitation light.
High Background - Non-specific antibody binding.- Autofluorescence of the sample.- Bleed-through from other fluorescent channels.- Optimize blocking steps and antibody concentrations.- Use an unstained control to assess autofluorescence and consider using quenching reagents.- Use single-labeled controls to check for bleed-through and select filter sets with minimal spectral overlap.
Photobleaching - Excessive exposure to high-intensity excitation light.- Reduce the intensity of the excitation light using neutral density filters.- Minimize the exposure time during image acquisition.- Use a more photostable fluorophore if possible.- Use an anti-fade mounting medium.
Spectral Bleed-through - Overlap between the emission spectrum of one fluorophore and the excitation spectrum of another.- Wide bandpass filters.- Choose fluorophores with well-separated spectra.- Use filter sets with narrower bandpass filters.- Acquire images sequentially, starting with the longest wavelength fluorophore.

Conclusion

Selecting the right filter set is paramount for successful fluorescence microscopy using this compound. By understanding the spectral properties of the dye and carefully evaluating the specifications of available filter sets, researchers can significantly improve image quality, enhance signal-to-noise ratios, and obtain reliable and reproducible data. The experimental protocol provided in this application note offers a systematic approach to validating a new filter set, ensuring its optimal performance for your specific application. Furthermore, the troubleshooting guide provides practical solutions to common challenges encountered during fluorescence imaging with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Alexa Fluor 555 Photobleaching in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Alexa Fluor 555 in their microscopy experiments.

Troubleshooting Guides

Issue: My this compound signal is fading rapidly during image acquisition.

This is a classic case of photobleaching, where the fluorophore permanently loses its ability to fluoresce due to photon-induced chemical damage.[1] Here’s a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Review Your Imaging Buffer/Mounting Medium.

Are you using an antifade reagent? Commercial antifade reagents are crucial for protecting fluorophores from reactive oxygen species that cause photobleaching.[2]

  • Recommendation: Incorporate an antifade mounting medium. For fixed samples, popular choices include ProLong Gold, VECTASHIELD, and SlowFade.[1][2] For live-cell imaging, reagents like ProLong Live Antifade Reagent can be used.[3]

Step 2: Optimize Your Microscope Illumination Settings.

Excessive light intensity is a primary driver of photobleaching.[4]

  • Recommendation:

    • Reduce the excitation light intensity to the lowest level that provides a sufficient signal-to-noise ratio.[2]

    • Utilize neutral density (ND) filters to decrease illumination intensity without altering the light's wavelength.[2][5]

    • Decrease the exposure time. Shorter exposure to excitation light reduces the number of excitation-emission cycles a fluorophore undergoes, thus slowing photobleaching.[4]

Step 3: Check Your Imaging Practices.

Prolonged exposure to light, even when not acquiring images, contributes to photobleaching.

  • Recommendation:

    • Use transmitted light to locate the region of interest before switching to fluorescence illumination.[1][5]

    • Keep the microscope's shutter closed when not actively acquiring images.[1]

    • Set up imaging parameters on a neighboring region before moving to your primary region of interest for image capture.[1]

Step 4: Evaluate Your Experimental Workflow.

The entire experimental process, from sample preparation to storage, can impact photostability.

  • Recommendation:

    • Image samples as soon as possible after fluorescent labeling.[1]

    • If immediate imaging is not possible, store samples protected from light, for example, by wrapping them in aluminum foil at 4°C.[1]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to emit light.[1] This occurs when the fluorophore is in an excited state and undergoes chemical reactions, often involving molecular oxygen, that alter its structure.

Q2: How photostable is this compound compared to other dyes?

This compound is known for its high photostability, which is superior to many other fluorophores, including Cy3.[6][7][8] This makes it a good choice for imaging experiments that require longer exposure times.[7]

Q3: Which antifade reagent should I use for this compound?

Several commercial antifade reagents are effective for this compound. ProLong Gold is often recommended as optimal for use with Alexa Fluor dyes.[9] SlowFade Diamond and SlowFade Glass also provide excellent protection.[9]

Q4: Can I reduce photobleaching in live-cell imaging with this compound?

Yes. In addition to using live-cell compatible antifade reagents, you can minimize phototoxicity and photobleaching by:

  • Reducing light intensity: Use the lowest possible excitation power.[4]

  • Minimizing exposure time: Capture images as quickly as possible.[4]

  • Using sensitive detectors: A high-sensitivity camera can detect faint signals, allowing for lower excitation light levels.[2]

Q5: Does the choice of excitation source affect photobleaching?

Yes. Light sources with high photon output, such as mercury and xenon arc lamps, can cause more rapid photobleaching.[5] Modern LED light sources are often more controllable and can help reduce photobleaching.[5] For thick samples, multiphoton excitation can reduce out-of-focus photobleaching.[2]

Quantitative Data

Table 1: Comparison of Photobleaching Protection by SlowFade Antifade Reagents for this compound

Fluorescent DyeEx/Em (nm)SlowFade GlassSlowFade DiamondSlowFade Gold
This compound555/565+++++++++
Alexa Fluor Plus 555555/565++++++++

Key: +++ = Best performance, ++ = Better performance. Data sourced from Thermo Fisher Scientific.[9]

Table 2: Photobleaching Resistance of ProLong Antifade Mountants for this compound

FluorophoreEx/Em (nm)ProLong RapidSetProLong GlassProLong Diamond
This compound555/565+++++++++
Alexa Fluor Plus 555555/565+++++++++

Key: +++ = Best performance. Metrics include fluorescence retention, signal-to-background ratio, and sample appearance. Data sourced from Thermo Fisher Scientific.[3]

Experimental Protocols

Protocol: Using a Curing Antifade Mounting Medium (e.g., ProLong Gold)
  • Sample Preparation: After the final wash step of your staining protocol, carefully aspirate as much liquid as possible from the coverslip or slide.

  • Application of Antifade: Dispense one drop of the antifade reagent onto the specimen on the slide.

  • Mounting: Gently lower a coverslip onto the drop of antifade, avoiding the introduction of air bubbles.

  • Curing: Allow the slide to cure in the dark at room temperature for 24 hours.[10] For long-term storage, seal the edges of the coverslip with nail polish or a plastic sealant.[10]

  • Imaging: Image the sample after the curing period.

Protocol: Using a Non-Curing Antifade Mounting Medium (e.g., SlowFade Diamond)
  • Sample Preparation: Remove excess liquid from the slide after the final staining wash.

  • Application of Antifade: Add one to two drops of the antifade medium onto the specimen.

  • Mounting: Carefully place a coverslip over the specimen, avoiding air bubbles.

  • Sealing (Optional but Recommended): For extended storage (3-4 weeks), seal the edges of the coverslip.[9]

  • Imaging: Samples can be imaged immediately after mounting.[9]

Visualizations

TroubleshootingWorkflow start Start: Rapid Signal Fading check_antifade Step 1: Using an Antifade Reagent? start->check_antifade add_antifade Action: Add Antifade (e.g., ProLong Gold) check_antifade->add_antifade No check_illumination Step 2: Illumination Settings Optimized? check_antifade->check_illumination Yes add_antifade->check_illumination optimize_illumination Action: Reduce Intensity, Use ND Filters, Decrease Exposure Time check_illumination->optimize_illumination No check_practices Step 3: Imaging Practices Optimized? check_illumination->check_practices Yes optimize_illumination->check_practices optimize_practices Action: Use Transmitted Light for ROI, Use Shutter check_practices->optimize_practices No end_good Result: Photobleaching Minimized check_practices->end_good Yes optimize_practices->end_good ExperimentalWorkflow start Stained Sample remove_liquid Remove Excess Liquid start->remove_liquid add_antifade Add Antifade Reagent remove_liquid->add_antifade mount_coverslip Mount Coverslip (Avoid Bubbles) add_antifade->mount_coverslip decision Curing or Non-Curing? mount_coverslip->decision cure Cure in Dark (24h) decision->cure Curing image_now Image Immediately decision->image_now Non-Curing seal Seal Edges cure->seal image_later Image seal->image_later end_node Imaging Complete image_now->end_node image_later->end_node

References

Technical Support Center: Troubleshooting High Background with Alexa Fluor 555 Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting immunofluorescence experiments. This guide is designed for researchers, scientists, and drug development professionals to address common issues leading to high background when using Alexa Fluor 555 secondary antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background staining with this compound secondary antibodies?

High background staining in immunofluorescence can obscure your specific signal and lead to incorrect interpretations. The most frequent causes include:

  • Suboptimal Antibody Concentration: Both primary and secondary antibody concentrations can significantly impact background. An excessively high concentration of the secondary antibody is a primary cause of non-specific binding.[1]

  • Inadequate Blocking: Insufficient or improper blocking fails to saturate non-specific binding sites, allowing the secondary antibody to bind randomly.[1][2]

  • Insufficient Washing: Inadequate washing steps can leave unbound secondary antibodies on the sample, contributing to a general high background.[3][4]

  • Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for specific staining. This is particularly relevant in the green and red channels.[5][6][7]

  • Non-Specific Binding of the Secondary Antibody: The secondary antibody may cross-react with endogenous immunoglobulins in the sample or bind to other cellular components through hydrophobic or ionic interactions.[8][9]

  • Issues with Fixation and Permeabilization: Over-fixation can expose non-specific epitopes, while harsh permeabilization can damage cellular structures and increase background.

Q2: My "secondary antibody only" control shows high background. What does this indicate and how can I fix it?

A high background in your "secondary antibody only" control definitively points to non-specific binding of your this compound secondary antibody.[1][8] This means the secondary antibody is adhering to components in your sample other than the primary antibody.

Here’s how to address this:

  • Optimize Secondary Antibody Concentration: The most likely culprit is a too-high concentration of the secondary antibody. Perform a titration experiment to determine the optimal dilution that provides a good signal with minimal background. A starting point for many secondary antibodies is a 1:1000 dilution, but this can range from 1:200 to 1:2000 or even higher.[1][10][11]

  • Increase Blocking Efficiency:

    • Extend Blocking Time: Increase the blocking incubation time to ensure complete saturation of non-specific sites. An incubation of at least 1 hour at room temperature is generally recommended.[12]

    • Change Blocking Agent: If you are using Bovine Serum Albumin (BSA), consider switching to normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-mouse secondary).[1][13] Serum contains a broader range of proteins that can be more effective at blocking.

  • Use a Pre-adsorbed Secondary Antibody: Pre-adsorbed secondary antibodies have been purified to remove antibodies that cross-react with immunoglobulins from other species.[14][15][16] This is particularly important in multi-color experiments or when working with tissues that may have endogenous immunoglobulins.

  • Improve Washing Steps: Increase the number and duration of your washing steps after secondary antibody incubation to more effectively remove unbound antibodies.[3]

Q3: How can I distinguish between high background from my secondary antibody and autofluorescence?

It is crucial to differentiate between these two sources of background. Here’s how:

  • Unstained Control: Image a sample that has not been treated with any antibodies or fluorescent dyes. Any signal you observe in the this compound channel is due to autofluorescence.[5][8]

  • Secondary Antibody Only Control: As mentioned in Q2, this control will reveal the level of non-specific binding from your secondary antibody.

If you observe a signal in the unstained control, you are dealing with autofluorescence. If the signal is only present after adding the secondary antibody, the issue is non-specific binding.

Q4: What are the best practices for blocking to minimize non-specific binding of this compound secondary antibodies?

Effective blocking is a critical step for achieving a high signal-to-noise ratio.

  • Choice of Blocking Agent:

    • Normal Serum: The most recommended blocking agent is normal serum from the same species as the secondary antibody host (e.g., 5-10% normal goat serum for a goat anti-rabbit secondary).[1][17]

    • Bovine Serum Albumin (BSA): A 1-5% solution of high-quality, IgG-free BSA is a common alternative.[13][17][18][19] Be aware that some BSA preparations can contain bovine IgG, which may be recognized by anti-bovine, anti-goat, or anti-sheep secondary antibodies, increasing background.[17]

  • Blocking Incubation: Block for at least 1 hour at room temperature or overnight at 4°C.

  • Diluting Antibodies in Blocking Buffer: Diluting your primary and secondary antibodies in the blocking buffer can help to continuously block non-specific sites throughout the incubation steps.[20]

Troubleshooting Guide: High Background with this compound

This guide provides a systematic approach to identifying and resolving the root cause of high background in your immunofluorescence experiments.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting High Background with this compound Start High Background Observed Control1 Run 'Secondary Only' Control (No Primary Antibody) Start->Control1 Result1 High Background in 'Secondary Only' Control? Control1->Result1 TroubleshootSecondary Troubleshoot Secondary Antibody Binding: - Decrease Secondary Ab Concentration (Titrate) - Increase Blocking Time/Change Blocking Agent - Use Pre-adsorbed Secondary Antibody - Enhance Washing Steps Result1->TroubleshootSecondary Yes Control2 Run 'Unstained' Control (No Antibodies) Result1->Control2 No End Problem Solved TroubleshootSecondary->End Result2 Fluorescence in 'Unstained' Control? Control2->Result2 TroubleshootAutofluorescence Address Autofluorescence: - Use a Quenching Agent (e.g., Sudan Black B) - Choose a Fluorophore in a Different Spectral Range - Optimize Fixation Protocol Result2->TroubleshootAutofluorescence Yes TroubleshootPrimary Troubleshoot Primary Antibody: - Decrease Primary Ab Concentration (Titrate) - Check for Cross-Reactivity Result2->TroubleshootPrimary No TroubleshootAutofluorescence->End TroubleshootPrimary->End

Caption: A flowchart to systematically troubleshoot high background.

Quantitative Data Summary

While the optimal conditions are application-dependent and require empirical determination, the following table provides general guidelines for optimizing key parameters to improve the signal-to-noise ratio.

ParameterStandard ProtocolOptimized for High BackgroundRationale
Secondary Antibody Dilution 1:500 - 1:10001:1000 - 1:4000 (or higher)Reduces non-specific binding of the secondary antibody.[1]
Blocking Time 30 minutes1-2 hours (or overnight at 4°C)Ensures complete saturation of non-specific binding sites.[12]
Washing after Secondary Ab 3 x 5 minutes4-5 x 10 minutesMore effectively removes unbound secondary antibodies.[3]
Blocking Agent Concentration 1-5% BSA or 5% Normal Serum5% IgG-Free BSA or 10% Normal SerumHigher concentration can improve blocking efficiency.[19]

Experimental Protocols

Protocol 1: Titration of this compound Secondary Antibody

This protocol helps determine the optimal concentration of your secondary antibody to maximize signal while minimizing background.

  • Prepare Samples: Prepare multiple identical samples (e.g., cells on coverslips or tissue sections) according to your standard fixation and permeabilization protocol.

  • Primary Antibody Incubation: Incubate all samples with the primary antibody at its optimal, predetermined concentration. Include a "no primary antibody" control.

  • Washing: Wash all samples as per your standard protocol.

  • Secondary Antibody Dilutions: Prepare a series of dilutions of your this compound secondary antibody in blocking buffer (e.g., 1:500, 1:1000, 1:2000, 1:4000).

  • Secondary Antibody Incubation: Incubate each sample (and the "no primary" control) with a different dilution of the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Perform your standard washing steps.

  • Mount and Image: Mount the samples and image them using identical acquisition settings (e.g., laser power, exposure time, gain) for all conditions.

  • Analysis: Compare the signal intensity in the positively stained samples to the background in the "no primary antibody" control for each dilution. The optimal dilution is the one that provides a strong specific signal with the lowest background.

Protocol 2: Comparison of Blocking Buffers

This protocol allows you to compare the effectiveness of different blocking agents.

  • Prepare Samples: Prepare at least three sets of identical samples.

  • Blocking:

    • Set 1: Block with 5% Normal Serum (from the secondary antibody host species) in PBS with 0.1% Triton X-100 for 1 hour at room temperature.

    • Set 2: Block with 5% IgG-Free BSA in PBS with 0.1% Triton X-100 for 1 hour at room temperature.

    • Set 3 (Control): No blocking step, proceed directly to primary antibody incubation.

  • Antibody Incubations: Proceed with your standard primary and optimized secondary antibody incubations. Dilute the antibodies in their respective blocking buffers.

  • Washing, Mounting, and Imaging: Follow your standard procedures, ensuring consistent imaging parameters across all sets.

  • Analysis: Compare the signal-to-noise ratio for each blocking condition. The signal-to-noise ratio can be calculated by dividing the mean fluorescence intensity of the specific signal by the mean fluorescence intensity of the background in a region devoid of specific staining.

Visualizing Non-Specific Binding

Diagram: Antibody Binding and Sources of Background

AntibodyBinding Specific vs. Non-Specific Antibody Binding Antigen Target Antigen NonSpecificSite1 Non-Specific Site 1 (e.g., charged protein) NonSpecificSite2 Non-Specific Site 2 (hydrophobic region) FcReceptor Fc Receptor PrimaryAb Primary Antibody PrimaryAb->Antigen Specific Binding SecondaryAb This compound Secondary Antibody SecondaryAb->PrimaryAb SecondaryAb_NS1 This compound Secondary Antibody SecondaryAb_NS1->NonSpecificSite1 Non-Specific Binding (Ionic) SecondaryAb_NS2 This compound Secondary Antibody SecondaryAb_NS2->NonSpecificSite2 Non-Specific Binding (Hydrophobic) SecondaryAb_Fc This compound Secondary Antibody SecondaryAb_Fc->FcReceptor Fc Receptor Binding

Caption: Sources of specific and non-specific antibody binding.

References

Optimizing Alexa Fluor 555 Antibody Concentration for Immunofluorescence: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Alexa Fluor 555-conjugated antibodies in immunofluorescence (IF) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound antibody concentrations for immunofluorescence.

Weak or No Signal

A common issue in immunofluorescence is a weak or absent signal. This can be caused by several factors, from suboptimal antibody concentrations to issues with the imaging setup.

Question: I am not seeing any signal or the signal is very weak. What are the possible causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a weak or absent fluorescent signal. Below is a list of potential causes and their corresponding solutions.

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low. It is recommended to perform a titration experiment to determine the optimal antibody dilution.[1][2][3][4] A typical starting range for secondary antibodies is 1:100 to 1:800, but the ideal dilution should be determined empirically.[5]

  • Incompatible Primary and Secondary Antibodies: Ensure the secondary antibody is designed to recognize the host species and isotype of the primary antibody. For example, if your primary antibody is a mouse IgG1, you should use an anti-mouse IgG secondary antibody.

  • Poor Antibody Quality: The antibody may have lost activity due to improper storage or multiple freeze-thaw cycles. It is advisable to aliquot antibodies upon receipt and store them as recommended by the manufacturer.[1]

  • Inadequate Fixation or Permeabilization: The fixation and permeabilization steps are crucial for allowing antibodies to access their target antigens. If cells are under-fixed, the antigen may not be preserved. Conversely, over-fixation can mask the epitope.[1] Similarly, incomplete permeabilization will prevent antibodies from reaching intracellular targets.[1][6]

  • Incorrect Filter Sets or Imaging Parameters: Verify that the excitation and emission filters on the microscope are appropriate for this compound (Excitation/Emission maxima ~555/565 nm). Also, ensure that the exposure time and gain settings are sufficient to detect the signal.[1]

  • Photobleaching: Alexa Fluor dyes are known for their photostability, but prolonged exposure to excitation light can still lead to photobleaching.[7] Minimize light exposure and use an anti-fade mounting medium to protect your sample.[2]

  • Low Target Abundance: The target protein may be expressed at very low levels in your sample. In such cases, signal amplification techniques may be necessary.[2][8]

High Background

High background fluorescence can obscure the specific signal, making it difficult to interpret the results.

Question: I am observing high background staining in my immunofluorescence experiment. What could be the cause and how can I reduce it?

Answer:

High background can arise from several sources. The following are common causes and troubleshooting suggestions:

  • Antibody Concentration Too High: Using too much primary or secondary antibody is a frequent cause of high background.[4][6] Titrating your antibodies to find the lowest concentration that still provides a strong positive signal is crucial. For secondary antibodies, concentrations that are too high can lead to a drastic increase in background fluorescence.[9][10]

  • Inadequate Blocking: The blocking step is essential to prevent non-specific binding of antibodies. Ensure you are using an appropriate blocking agent, such as normal serum from the same species as the secondary antibody or bovine serum albumin (BSA).[11][12] The blocking time should also be sufficient (e.g., 60 minutes at room temperature).[13]

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background noise. Increase the number and duration of wash steps.[6]

  • Non-specific Binding of Secondary Antibody: The secondary antibody may be binding non-specifically to the sample. This can be due to Fc receptor binding or cross-reactivity. Using F(ab')2 fragment secondary antibodies can reduce Fc receptor-mediated background.[14] Additionally, using pre-adsorbed secondary antibodies can minimize cross-reactivity in multi-labeling experiments.[8]

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, leading to autofluorescence. This can be particularly problematic in the green and red channels. Using a longer wavelength fluorophore or treating the sample with an autofluorescence quenching agent can help.[1]

  • Issues with Antibody Quality: Old or improperly stored antibodies can aggregate and bind non-specifically.[11] Centrifuging the antibody solution before use can help to remove aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dilution for an this compound-conjugated secondary antibody?

A1: There is no single optimal dilution. The ideal dilution depends on the primary antibody, the abundance of the target antigen, and the specific experimental conditions. A good starting point for titration is a dilution range of 1:100 to 1:800.[5] However, it is essential to perform a titration experiment for each new antibody and experimental setup to determine the optimal concentration that provides the best signal-to-noise ratio.[5][9]

Q2: How should I store my this compound-conjugated antibody?

A2: Most fluorescently-conjugated antibodies should be stored at 4°C in the dark.[14] It is important to protect them from light to prevent photobleaching. Avoid repeated freezing and thawing, which can damage the antibody.[1][15] For long-term storage, follow the manufacturer's recommendations, which may include storing at -20°C in small aliquots.[15]

Q3: Can I use a blocking buffer containing serum from the same species as my primary antibody?

A3: No, you should use a blocking buffer containing normal serum from the same species in which the secondary antibody was raised.[6][12] For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking.

Q4: My signal is still weak even after optimizing the antibody concentration. What else can I try?

A4: If optimizing the antibody concentration does not resolve the issue of a weak signal, consider the following:

  • Antigen Retrieval: For some samples, particularly formalin-fixed paraffin-embedded tissues, an antigen retrieval step may be necessary to unmask the epitope.[1]

  • Signal Amplification: Techniques such as using a biotinylated secondary antibody followed by streptavidin-conjugated this compound can amplify the signal.[8]

  • Brighter Fluorophore: While this compound is a bright and photostable dye, for extremely low abundance targets, you might consider using an even brighter fluorophore if your microscope setup allows.[16][17]

Experimental Protocols & Data

Antibody Titration Protocol

This protocol outlines the steps for determining the optimal dilution of a primary and secondary antibody for immunofluorescence.

  • Prepare a dilution series of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in antibody dilution buffer.

  • Prepare a dilution series of your this compound-conjugated secondary antibody (e.g., 1:100, 1:200, 1:400, 1:800, 1:1600) in the same buffer.

  • Seed and prepare your cells or tissue sections on coverslips or slides as you would for a standard immunofluorescence experiment.

  • Fix, permeabilize, and block the samples according to your standard protocol.

  • Incubate a set of samples with each dilution of the primary antibody for the recommended time (e.g., 1 hour at room temperature or overnight at 4°C). Include a "no primary antibody" control.

  • Wash the samples thoroughly.

  • Incubate each set of primary antibody dilutions with each dilution of the secondary antibody.

  • Wash the samples thoroughly.

  • Mount the coverslips using an anti-fade mounting medium.

  • Image all samples using the same acquisition settings (e.g., exposure time, laser power, gain).

  • Analyze the images to determine the combination of primary and secondary antibody dilutions that provides the brightest specific signal with the lowest background.

Quantitative Data Summary
ParameterRecommended Range/ValueSource
Primary Antibody Dilution 1:50 - 1:1000 (Titration is essential)[3][4]
This compound Secondary Antibody Dilution 1:100 - 1:2000 (Titration is essential)[5][11][14]
Blocking Time 30 - 60 minutes[13][18]
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°C[3][13]
Secondary Antibody Incubation 1-2 hours at room temperature[13]

Visual Guides

Workflow_Antibody_Optimization Workflow for Optimizing this compound Antibody Concentration cluster_prep Sample Preparation cluster_titration Antibody Titration cluster_analysis Analysis prep_cells Prepare Cells/Tissue fixation Fixation prep_cells->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (Dilution Series) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (this compound - Dilution Series) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mount Sample wash2->mounting imaging Image Acquisition (Consistent Settings) mounting->imaging analysis Determine Optimal Signal-to-Noise Ratio imaging->analysis Troubleshooting_Decision_Tree Troubleshooting Guide for Immunofluorescence cluster_weak Weak or No Signal cluster_high High Background start Staining Issue? weak_signal Weak/No Signal start->weak_signal high_background High Background start->high_background increase_conc Increase Antibody Concentration weak_signal->increase_conc check_ab Check Antibody Compatibility/Storage weak_signal->check_ab optimize_protocol Optimize Fixation/ Permeabilization weak_signal->optimize_protocol check_scope Check Microscope Filters/Settings weak_signal->check_scope decrease_conc Decrease Antibody Concentration high_background->decrease_conc optimize_blocking Optimize Blocking (Time/Reagent) high_background->optimize_blocking increase_washes Increase Wash Steps high_background->increase_washes check_secondary Use F(ab')2 or Pre-adsorbed Secondary high_background->check_secondary

References

Technical Support Center: Troubleshooting Non-Specific Binding of Alexa Fluor 555 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address non-specific binding of Alexa Fluor 555 conjugates in immunofluorescence (IF) experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with this compound conjugates?

Non-specific binding refers to the attachment of fluorescently labeled antibodies or other conjugates to unintended cellular or tissue components, rather than the target antigen. This phenomenon results in high background fluorescence, which can obscure the specific signal from your target of interest, leading to false positives and difficulty in interpreting results. This compound, while a bright and photostable dye, can sometimes contribute to non-specific binding due to factors like electrostatic and hydrophobic interactions.[1][2][3]

Q2: What are the primary causes of non-specific binding in my immunofluorescence experiment?

Several factors can contribute to high background and non-specific staining with this compound conjugates:

  • Inadequate Blocking: Failure to block non-specific binding sites on the specimen is a primary cause of high background.[2]

  • Incorrect Antibody Concentration: Using a primary or secondary antibody at a concentration that is too high is a common reason for non-specific binding.[1][4][5]

  • Hydrophobic Interactions: The hydrophobicity of the fluorescent dye itself can lead to non-specific attachment to cellular structures.[3][6]

  • Fc Receptor Binding: Immune cells (like macrophages and B cells) have Fc receptors that can bind non-specifically to the Fc region of antibodies.[7][8][9]

  • Cross-reactivity of Secondary Antibodies: The secondary antibody may recognize endogenous immunoglobulins in the tissue, especially in "mouse-on-mouse" staining scenarios.[5][10]

  • Endogenous Biotin: If using a biotin-streptavidin detection system, endogenous biotin in tissues like the kidney and liver can cause high background.[11][12][13]

  • Sample Drying: Allowing the specimen to dry out during the staining procedure can lead to increased non-specific binding.[2][14]

  • Issues with the Conjugate: Aggregation of the this compound conjugate can lead to punctate, non-specific staining.[15]

Q3: How can I determine if the non-specific binding is from my primary or secondary antibody?

To pinpoint the source of the non-specific staining, you should run the following controls:

  • Secondary Antibody Only Control: Prepare a sample where the primary antibody is omitted. If you still observe high background, the secondary antibody is likely binding non-specifically.

  • Autofluorescence Control: Prepare an unstained sample and examine it under the microscope using the same filter sets. This will reveal if the background is due to endogenous fluorescence from the tissue or cells themselves.[10][16]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and resolving non-specific binding of this compound conjugates.

Initial Troubleshooting Steps
IssueRecommended ActionExpected Outcome
High Background Signal Optimize antibody concentrations by performing a titration.[1][4][5]Reduced background while maintaining a strong specific signal.
Non-specific Staining Pattern Improve the blocking step by trying different blocking agents or increasing the incubation time.[2][17][18]A significant decrease in overall background fluorescence.
Punctate or Speckled Staining Centrifuge the antibody conjugate before use to pellet any aggregates.A cleaner, more uniform staining pattern.
High Background in Immune Tissues Incorporate an Fc receptor blocking step before primary antibody incubation.[7][8][19]Reduced background in tissues rich in immune cells.
Insufficient Washing Increase the number and duration of wash steps after antibody incubations.[2]Lower background signal across the entire sample.

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration

Optimizing the antibody concentration is crucial for achieving a good signal-to-noise ratio.[4][20]

Methodology:

  • Prepare Samples: Seed cells on coverslips or prepare tissue sections as you normally would for your experiment.

  • Serial Dilutions: Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000). For purified primary antibodies, a starting range of 1-10 µg/mL is common.[4][21]

  • Incubation: Incubate each sample with a different antibody dilution, keeping the incubation time and temperature constant. A longer incubation at a lower temperature (e.g., overnight at 4°C) often yields more specific binding.[4][20]

  • Secondary Antibody: Use your this compound conjugated secondary antibody at its recommended dilution for all samples.

  • Imaging: Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).

  • Analysis: Compare the images to identify the dilution that provides the brightest specific signal with the lowest background.

Protocol 2: Optimizing the Blocking Step

Proper blocking is essential to prevent non-specific antibody binding.[2]

Methodology:

  • Prepare Samples: Prepare your cells or tissue sections for staining.

  • Test Blocking Buffers: Prepare and test different blocking buffers. Common options include:

    • 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS with 0.1% Triton X-100.[18]

    • 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100.[18]

    • Commercially available blocking buffers.[22][23][24]

  • Vary Incubation Time: Test different incubation times for your chosen blocking buffer (e.g., 30 minutes, 1 hour, 2 hours) at room temperature.

  • Staining: Proceed with your standard immunofluorescence protocol, keeping antibody concentrations constant.

  • Evaluation: Compare the background levels between the different blocking conditions to determine the most effective method.

Protocol 3: Fc Receptor Blocking

This step is critical when working with tissues or cells that have a high number of immune cells.[7][8][19]

Methodology:

  • Prepare Samples: After fixation and permeabilization, wash your samples.

  • Incubate with Fc Blocker: Apply an Fc receptor blocking reagent to your samples. This can be a commercial Fc block solution or purified IgG from the same species as your sample.[7]

  • Incubation: Incubate for 30 minutes at room temperature.[19]

  • Proceed with Staining: Without washing, proceed directly to your primary antibody incubation step. The blocking agent should remain during the antibody incubation.[7]

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_troubleshooting Troubleshooting Steps cluster_final Final Steps Fixation Fixation & Permeabilization Washing1 Wash Fixation->Washing1 Blocking Blocking Step (Test different agents/times) Washing1->Blocking FcBlock Fc Receptor Blocking (Optional, for immune cells) Blocking->FcBlock If needed PrimaryAb Primary Antibody Incubation (Titrate concentration) Blocking->PrimaryAb FcBlock->PrimaryAb Washing2 Wash PrimaryAb->Washing2 SecondaryAb This compound Secondary Ab (Titrate concentration) Washing2->SecondaryAb Washing3 Wash SecondaryAb->Washing3 Mounting Mount & Coverslip Washing3->Mounting Imaging Imaging & Analysis Mounting->Imaging

Caption: Troubleshooting workflow for non-specific binding.

cause_and_effect cluster_causes Potential Causes cluster_solutions Solutions HighAb High Antibody Concentration Titrate Titrate Antibodies HighAb->Titrate BadBlock Inadequate Blocking OptimizeBlock Optimize Blocking (Agent & Time) BadBlock->OptimizeBlock FcReceptor Fc Receptor Binding FcBlock Use Fc Blocker FcReceptor->FcBlock Hydrophobic Hydrophobic Interactions Detergent Add Detergent to Buffers Hydrophobic->Detergent Aggregation Conjugate Aggregation Centrifuge Centrifuge Conjugate Aggregation->Centrifuge

Caption: Causes of non-specific binding and their solutions.

References

Alexa Fluor 555 signal-to-noise ratio improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Alexa Fluor 555 and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound is a bright, orange-fluorescent dye with an excitation maximum at approximately 555 nm and an emission maximum at around 565 nm.[1][2] Its spectral characteristics are very similar to Cy3, making it compatible with filter sets designed for Cy3.[3]

Q2: What are the main advantages of using this compound?

This compound offers several advantages, including high fluorescence quantum yield, excellent photostability, and pH insensitivity over a wide range.[4][5][] These properties contribute to brighter signals and more robust performance in various applications like immunofluorescence and flow cytometry.[4][7]

Q3: What are common causes of low signal-to-noise ratio with this compound?

A low signal-to-noise ratio can be caused by several factors:

  • High Background: This can be due to non-specific antibody binding, autofluorescence from the sample, or issues with the mounting medium.[8][9]

  • Weak Signal: This may result from low antibody concentration, poor antigen accessibility, or photobleaching.[9][10]

  • Suboptimal Imaging Settings: Incorrect filter sets or imaging parameters can lead to poor signal detection.[9]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure your specific signal. Here are common causes and solutions:

Potential Cause Recommended Solution Experimental Protocol
Autofluorescence Utilize an autofluorescence quenching kit, choose a fluorophore in the far-red spectrum, or treat with a chemical quencher like Sudan Black B.[8][11][12][13] Perfuse tissues with PBS before fixation to remove red blood cells, which can be a source of autofluorescence.[11][12]See Protocol 1: Autofluorescence Reduction .
Non-specific Antibody Binding Optimize primary and secondary antibody concentrations through titration.[14][15][16] Use a high-quality blocking buffer containing normal serum from the same species as the secondary antibody.[17][18][19] Include a non-ionic detergent like Triton X-100 in blocking and wash buffers.[18]See Protocol 2: Antibody Titration for Optimal Concentration .
Fixation-Induced Autofluorescence Minimize fixation time.[11][20] Consider using an alternative fixative to aldehydes, such as chilled methanol or ethanol for cell surface markers.[12][20] If using aldehydes, paraformaldehyde is generally better than glutaraldehyde in terms of inducing less autofluorescence.[20]See Protocol 3: Optimized Fixation and Permeabilization .
Issue 2: Weak or No Signal

If you are observing a faint or absent signal, consider the following troubleshooting steps:

Potential Cause Recommended Solution Experimental Protocol
Low Antibody Concentration Increase the concentration of the primary or secondary antibody. Perform a titration to find the optimal concentration that maximizes signal without increasing background.[9][10]See Protocol 2: Antibody Titration for Optimal Concentration .
Photobleaching Use an antifade mounting medium.[21][22] Minimize exposure of the sample to the excitation light. This compound is more photostable than many other dyes, but prolonged exposure can still lead to signal loss.[5][23]See Protocol 4: Sample Mounting with Antifade Reagent .
Poor Antigen Accessibility Ensure proper permeabilization if targeting an intracellular antigen. Use a detergent like Triton X-100 or saponin in your buffers.[18]See Protocol 3: Optimized Fixation and Permeabilization .
Inactive Antibody Ensure proper storage and handling of antibodies. Avoid repeated freeze-thaw cycles.N/A

Experimental Protocols

Protocol 1: Autofluorescence Reduction
  • Sample Preparation: Perfuse tissue samples with PBS prior to fixation to remove red blood cells.[12]

  • Fixation: Fix samples for the minimum time required to preserve morphology.[11] If using aldehyde fixatives, consider a post-fixation treatment with 0.1% sodium borohydride in PBS for 30 minutes at room temperature to reduce aldehyde-induced autofluorescence.[11][12]

  • Quenching (Optional):

    • Commercial Kits: Utilize a commercial autofluorescence quenching kit according to the manufacturer's instructions. These kits are often effective against a broad spectrum of autofluorescence sources.[8][13]

    • Sudan Black B: For lipofuscin-related autofluorescence, incubate the fixed and permeabilized sample in 0.1% Sudan Black B in 70% ethanol for 10-30 minutes at room temperature. Rinse thoroughly with PBS.[8] Note that Sudan Black B may not be effective against all types of autofluorescence.[8]

Protocol 2: Antibody Titration for Optimal Concentration
  • Prepare Serial Dilutions: Prepare a series of dilutions for both your primary and secondary antibodies in antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100).[17]

    • Primary Antibody Suggested Range: 1:50, 1:100, 1:200, 1:500, 1:1000

    • Secondary Antibody Suggested Range: 1:200, 1:500, 1:1000, 1:2000

  • Staining: Stain your samples with each dilution combination. Include a "secondary antibody only" control to assess non-specific binding of the secondary antibody.

  • Imaging: Image all samples using the same acquisition settings (e.g., laser power, exposure time, gain).

  • Analysis: Compare the signal intensity and background levels for each condition. The optimal concentration will provide the brightest specific signal with the lowest background.[14][15]

Protocol 3: Optimized Fixation and Permeabilization
  • Fixation:

    • For cell cultures: Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • For tissue sections: The optimal fixation time will vary depending on the tissue type and thickness. Aim for the shortest time that maintains structural integrity.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate samples in PBS containing 0.1-0.5% Triton X-100 for 10-15 minutes at room temperature.

  • Blocking: Proceed with blocking as described in your standard protocol.

Protocol 4: Sample Mounting with Antifade Reagent
  • Final Washes: After the final antibody incubation and washes, briefly rinse the sample in distilled water to remove any salt crystals.

  • Remove Excess Liquid: Carefully remove as much liquid as possible from around the sample without letting it dry out.

  • Apply Antifade Medium: Add a drop of antifade mounting medium directly onto the sample.[24]

  • Coverslip: Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions, typically overnight at room temperature in the dark.[17]

  • Storage: Store slides flat at 4°C, protected from light.[22][24]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_final Final Steps Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Wash Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb This compound Secondary Antibody Incubation PrimaryAb->SecondaryAb Wash Mounting Mounting with Antifade Reagent SecondaryAb->Mounting Wash Imaging Imaging Mounting->Imaging

Caption: General immunofluorescence experimental workflow.

troubleshooting_logic Start Low Signal-to-Noise Ratio HighBg High Background? Start->HighBg WeakSignal Weak Signal? HighBg->WeakSignal No Autofluorescence Check for Autofluorescence HighBg->Autofluorescence Yes OptimizeAb Increase Antibody Concentration WeakSignal->OptimizeAb Yes Antifade Use Antifade Mounting Medium WeakSignal->Antifade No NonspecificBinding Optimize Antibody Concentration & Blocking Autofluorescence->NonspecificBinding

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Technical Support Center: Alexa Fluor 555 Staining and Fixation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different fixation methods on Alexa Fluor 555 staining.

Frequently Asked Questions (FAQs)

Q1: Which fixation method is best for this compound immunofluorescence?

The optimal fixation method depends on the specific antigen being targeted and the desired experimental outcome.

  • Paraformaldehyde (PFA) is a cross-linking fixative that is excellent for preserving cellular morphology. It is generally the recommended starting point for most immunofluorescence experiments using this compound, as this dye is compatible with PFA fixation.[1]

  • Methanol is a precipitating and dehydrating fixative that can be useful for certain epitopes that are masked by PFA cross-linking.[2][3] While some fluorophores can lose brightness with methanol treatment, Alexa Fluor dyes are known for their photostability and are generally more resistant to such effects.[1][4]

  • Acetone is another precipitating fixative that works similarly to methanol and is often used for fixing frozen tissue sections.[5][6]

It is always recommended to test different fixation methods to determine the best condition for your specific antibody and target.[7]

Q2: Will methanol fixation quench my this compound signal?

While methanol fixation can reduce the fluorescence of some dyes, this compound is a robust and photostable fluorophore that is less susceptible to quenching compared to other dyes like Cy3.[8][9] Studies have shown that small molecule dyes, a category that includes Alexa Fluor dyes, are not significantly impacted by methanol fixation in flow cytometry applications.[4] However, the effect can be antigen-dependent, so it is advisable to perform a comparative experiment with PFA fixation if signal intensity is a concern.

Q3: Can I use acetone fixation with this compound?

Yes, acetone fixation is compatible with this compound staining. It is a common method for permeabilizing cells and is particularly useful for frozen tissue sections.[5][10] As with methanol, it is a precipitating fixative, which can be advantageous for certain antibodies.

Q4: My this compound signal is weak after fixation. What could be the problem?

Weak or no signal can be caused by several factors. Please refer to the troubleshooting section below for a detailed guide. Common causes include:

  • Suboptimal antibody concentration.

  • Poor penetration of the antibody.

  • Masking of the epitope by the fixative.

  • Loss of antigenicity during fixation.

  • Photobleaching during imaging.

Q5: I am observing high background staining. How can I reduce it?

High background can obscure your specific signal. Common causes and solutions are outlined in the troubleshooting section. Key factors to consider are:

  • Inadequate blocking.

  • Non-specific antibody binding.

  • Antibody concentration being too high.

  • Autofluorescence of the tissue or cells.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Weak or No Signal Suboptimal Fixation The chosen fixation method may be masking the epitope. Try a different fixation method (e.g., switch from PFA to methanol or vice versa). Optimize fixation time and concentration.
Poor Antibody Penetration If using PFA, ensure adequate permeabilization with a detergent like Triton X-100. Methanol and acetone fixation also permeabilize the cells.[11]
Incorrect Antibody Dilution Titrate your primary and secondary antibodies to find the optimal concentration.
Photobleaching Minimize exposure of your sample to the excitation light. Use an anti-fade mounting medium. This compound is photostable, but prolonged exposure can still lead to bleaching.[1][9]
High Background Inadequate Blocking Increase the blocking time and/or try a different blocking agent (e.g., bovine serum albumin (BSA), normal goat serum).
Non-specific Secondary Antibody Binding Ensure the secondary antibody is raised against the host species of the primary antibody. Use a secondary antibody that has been cross-adsorbed against other species if performing multiplex staining.
Antibody Concentration Too High Reduce the concentration of your primary and/or secondary antibodies.
Autofluorescence Some tissues have endogenous fluorescence. You can try treating the sample with a quenching agent like sodium borohydride or use a mounting medium with an anti-fade reagent.
Artifacts in Staining Cell Morphology is Poorly Preserved Methanol or acetone fixation can sometimes alter cell structure. PFA fixation is generally better for preserving morphology.
Precipitates in Staining Centrifuge your antibody solutions before use to remove any aggregates.

Quantitative Data Summary

Fixation MethodExpected Effect on this compound FluorescenceReference
Paraformaldehyde (PFA) Minimal to no negative impact on fluorescence intensity. Generally considered a safe choice for Alexa Fluor dyes.[1][4]
Methanol May cause a slight reduction in fluorescence compared to PFA for some fluorophores, but this compound is known to be more robust than many other dyes. The effect is often minimal for small molecule dyes.[4]
Acetone Similar to methanol, it is a precipitating fixative. The effect on this compound is expected to be minimal.[5][6]

A study comparing long-wavelength Alexa Fluor dyes to Cy dyes demonstrated that this compound conjugates are significantly more fluorescent than Cy3 conjugates, especially at higher degrees of labeling.[8] This inherent brightness can help to compensate for any minor signal loss due to fixation.

Experimental Protocols

Paraformaldehyde (PFA) Fixation Protocol for Adherent Cells
  • Preparation of 4% PFA Solution:

    • In a chemical fume hood, dissolve 4g of paraformaldehyde powder in 80mL of PBS by heating to 60-70°C with stirring.

    • Add a few drops of 1M NaOH to clear the solution.

    • Allow the solution to cool to room temperature.

    • Adjust the pH to 7.4 with HCl.

    • Bring the final volume to 100mL with PBS.

    • Filter the solution through a 0.22 µm filter. Store at 4°C for up to one week or at -20°C for longer periods.

  • Fixation Procedure:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.[11]

    • Wash the cells three times with PBS for 5 minutes each.

    • Proceed with permeabilization and immunostaining.

Methanol Fixation Protocol for Adherent Cells
  • Preparation:

    • Chill 100% methanol to -20°C.

  • Fixation Procedure:

    • Wash cells grown on coverslips twice with PBS.

    • Remove the PBS and add ice-cold 100% methanol.

    • Incubate for 5-10 minutes at -20°C.[12]

    • Wash the cells three times with PBS for 5 minutes each.

    • Proceed with blocking and immunostaining (permeabilization is not required).

Acetone Fixation Protocol for Frozen Sections
  • Preparation:

    • Chill 100% acetone to -20°C.

  • Fixation Procedure:

    • Cut frozen sections on a cryostat and mount them on slides.

    • Allow the sections to air dry briefly.

    • Immerse the slides in ice-cold acetone for 5-10 minutes.[5]

    • Allow the slides to air dry.

    • Wash the slides three times with PBS for 5 minutes each.

    • Proceed with blocking and immunostaining.

Visualizations

Fixation_Workflow cluster_sample_prep Sample Preparation cluster_fixation Fixation cluster_post_fixation Post-Fixation start Cells or Tissue Sections wash1 Wash with PBS start->wash1 pfa 4% Paraformaldehyde (10-15 min, RT) wash1->pfa Cross-linking methanol 100% Methanol (5-10 min, -20°C) wash1->methanol Precipitating acetone 100% Acetone (5-10 min, -20°C) wash1->acetone Precipitating wash2 Wash with PBS pfa->wash2 methanol->wash2 acetone->wash2 permeabilize Permeabilize (e.g., Triton X-100) (Required for PFA) wash2->permeabilize blocking Blocking (e.g., BSA, Serum) wash2->blocking For Methanol/ Acetone permeabilize->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash3 Wash with PBS primary_ab->wash3 secondary_ab This compound Secondary Antibody Incubation wash3->secondary_ab wash4 Wash with PBS secondary_ab->wash4 mount Mount with Antifade wash4->mount

Caption: General experimental workflow for immunofluorescence staining with different fixation methods.

Fixation_Mechanisms cluster_pfa Paraformaldehyde (PFA) Fixation cluster_methanol Methanol Fixation pfa_node Paraformaldehyde (Polymer) formaldehyde Formaldehyde (Monomer) pfa_node->formaldehyde Depolymerization (Heat, high pH) protein1 Protein 1 (with -NH2 group) formaldehyde->protein1 protein2 Protein 2 (with -NH2 group) formaldehyde->protein2 crosslink Methylene Bridge (-CH2-) Cross-links proteins protein1->crosslink protein2->crosslink methanol_node Methanol water Water Molecules methanol_node->water Displaces water protein_native Native Protein (Soluble) protein_precipitated Precipitated Protein (Insoluble) protein_native->protein_precipitated Dehydration & Precipitation water->protein_native Hydration shell

Caption: Chemical mechanisms of paraformaldehyde and methanol fixation.

References

Technical Support Center: Alexa Fluor 555 Stability in Different Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Alexa Fluor 555 in various experimental buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound's fluorescence across different pH levels?

A1: this compound is known for its excellent chemical stability and remains highly fluorescent over a broad pH range, typically from pH 4 to 10.[1] This property makes it suitable for a wide variety of biological experiments without significant loss of signal due to pH variations within this range.

Q2: Can common biological buffers like PBS and Tris affect the fluorescence of this compound?

A2: While this compound is generally stable, the components of different buffers can influence its fluorescence. Phosphate-buffered saline (PBS) is a commonly used buffer in which this compound exhibits a known quantum yield of 0.10.[2] Buffers containing primary amines, such as Tris, can interfere with the conjugation process of amine-reactive dyes.[3] While less reactive post-conjugation, high concentrations of some buffer components could potentially lead to quenching or aggregation. It is always recommended to test for compatibility with your specific experimental setup.

Q3: Will detergents in my lysis buffer, like RIPA buffer, affect this compound's signal?

Q4: Are there any known quenchers for this compound that I should be aware of in my buffer?

A4: Yes, certain molecules can quench the fluorescence of Alexa Fluor dyes. Tryptophan is a known quencher for this compound.[12] Additionally, some reducing agents, such as beta-mercaptoethanol, have been reported to cause quenching of fluorescently labeled proteins, while DTT may have less of an effect.[11][13] It is important to consider the components of your buffer and their potential for fluorescence quenching.

Quantitative Data Summary

The following table summarizes the available quantitative data on the stability and properties of this compound in different conditions. Direct comparative studies across a wide range of buffers are limited in publicly available literature.

ParameterBuffer/ConditionValueReference
Quantum Yield PBS (50 mM potassium phosphate, 150 mM NaCl, pH 7.2)0.10[2]
Fluorescence Lifetime Water0.3 ns[2]
pH Range Aqueous SolutionStable between pH 4 and 10[1]
Excitation Maximum Aqueous Solution~555 nm[14][15][16]
Emission Maximum Aqueous Solution~565 nm[14][15][16]

Note: The performance of this compound can be influenced by the specific components and concentrations within your buffer system. It is recommended to perform pilot experiments to assess the stability in your particular experimental setup.

Troubleshooting Guide

This guide addresses common issues related to this compound stability in different buffers.

Problem: Low or Decreased Fluorescence Signal
Potential Cause Troubleshooting Steps
Buffer pH is outside the optimal range (4-10) - Verify the pH of your buffer. - Adjust the pH to be within the 4-10 range if possible.
Presence of quenching agents in the buffer - Review your buffer composition for known quenchers like tryptophan or certain reducing agents (e.g., beta-mercaptoethanol). - If possible, substitute the quenching agent with a non-quenching alternative (e.g., using DTT instead of beta-mercaptoethanol).[13] - Perform a control experiment with the fluorophore in a simple buffer like PBS to confirm quenching.
High concentration of detergents (e.g., SDS, Triton X-100) - If using a lysis buffer like RIPA, consider diluting the sample in a detergent-free buffer before measurement, if compatible with your experiment. - Test different concentrations of the detergent to find a balance between cell lysis/protein solubilization and fluorescence signal.
Photobleaching - Minimize the exposure of your sample to excitation light. - Use an anti-fade mounting medium if applicable. - Reduce the intensity of the excitation light source.
Dye Aggregation - Ensure the dye conjugate is properly dissolved and not at an excessively high concentration. - Some buffer components might promote aggregation; test different buffer formulations if aggregation is suspected.

Experimental Protocols

Protocol for Assessing this compound Stability in a New Buffer

This protocol provides a general framework for comparing the fluorescence stability of this compound in a test buffer against a standard buffer like PBS.

Materials:

  • This compound conjugate of interest (e.g., antibody, protein)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test Buffer(s) with varying components or pH

  • Fluorometer or fluorescence microscope with a detector

  • Cuvettes or microscope slides

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound conjugate in PBS.

    • Create a series of dilutions of the conjugate in both PBS (as a control) and your test buffer(s). Ensure the final concentration of the conjugate is the same across all samples and is within the linear range of your detection instrument.

  • Initial Fluorescence Measurement:

    • Measure the initial fluorescence intensity (F₀) of each sample immediately after preparation. Use consistent instrument settings (e.g., excitation/emission wavelengths, gain, exposure time) for all measurements.

  • Stability Assessment (Time-course):

    • Incubate the samples under your typical experimental conditions (e.g., temperature, light exposure).

    • Measure the fluorescence intensity (F(t)) of each sample at regular time intervals (e.g., every 30 minutes for a few hours).

  • Photostability Assessment (Optional):

    • To specifically assess photostability, continuously expose a sample in each buffer to the excitation light.

    • Record the fluorescence intensity over time until it has significantly decreased.

    • The rate of fluorescence decay indicates the photostability in that buffer.[2][9]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each buffer.

    • Compare the stability of this compound in the test buffer(s) to the PBS control. A faster decrease in fluorescence in the test buffer indicates lower stability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis start Prepare this compound conjugate stock in PBS dilute_pbs Dilute in PBS (Control) start->dilute_pbs dilute_test Dilute in Test Buffer start->dilute_test measure_initial Measure Initial Fluorescence (F₀) dilute_pbs->measure_initial dilute_test->measure_initial incubate Incubate under Experimental Conditions measure_initial->incubate measure_time Measure Fluorescence over Time (F(t)) incubate->measure_time plot Plot Fluorescence vs. Time measure_time->plot compare Compare Stability (Test vs. Control) plot->compare Troubleshooting_Workflow start Low Fluorescence Signal check_ph Is buffer pH within 4-10? start->check_ph check_quencher Are known quenchers present? check_ph->check_quencher Yes adjust_ph Adjust pH check_ph->adjust_ph No check_detergent High detergent concentration? check_quencher->check_detergent No replace_quencher Replace/remove quencher check_quencher->replace_quencher Yes check_photobleaching Excessive light exposure? check_detergent->check_photobleaching No optimize_detergent Optimize detergent concentration check_detergent->optimize_detergent Yes reduce_exposure Minimize light exposure check_photobleaching->reduce_exposure Yes end_node Signal Improved check_photobleaching->end_node No adjust_ph->end_node replace_quencher->end_node optimize_detergent->end_node reduce_exposure->end_node

References

Technical Support Center: Alexa Fluor 555 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of Alexa Fluor 555 on slides during immunofluorescence experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during immunofluorescence staining that can lead to aggregation of this compound-conjugated antibodies, presenting as punctate, non-specific bright spots on your slides.

Frequently Asked Questions (FAQs)

Q1: I am observing bright, punctate spots in my this compound channel. What is the likely cause?

A1: Bright, punctate spots are often the result of aggregated fluorescently-labeled secondary antibodies. This can occur for several reasons, including improper antibody storage, high antibody concentration, or insufficient washing steps. It is also possible that the primary antibody is aggregated.

Q2: How can I determine if my primary or secondary antibody is aggregated?

A2: To identify the source of the aggregation, you can run a control experiment where you omit the primary antibody.[1] If you still observe the punctate spots with only the this compound-conjugated secondary antibody, then the secondary antibody is the likely source of the aggregates.[1]

Q3: Can the concentration of my secondary antibody contribute to aggregation?

A3: Yes, using a secondary antibody concentration that is too high can lead to increased background and non-specific binding, which can manifest as aggregation.[2][3] It is crucial to titrate your secondary antibody to determine the optimal concentration that provides a strong signal with minimal background.[4]

Q4: How does the choice of blocking buffer affect this compound aggregation?

A4: The blocking buffer is essential for preventing non-specific binding of antibodies to the slide or tissue, which can be a form of aggregation.[5] Using a blocking buffer that is incompatible with your antibodies or sample can lead to increased background. For example, if you are using a secondary antibody raised in goat, a blocking buffer containing normal goat serum is a good choice.[6]

Q5: Can the mounting medium influence the performance of this compound?

A5: Yes, the mounting medium plays a critical role in preserving the fluorescent signal and preventing photobleaching.[7] Using a high-quality antifade mounting medium is recommended for all fluorescent dyes, including this compound.[2] The refractive index of the mounting medium should also be close to that of glass to ensure optimal image quality.

Data Presentation

Optimizing the signal-to-noise ratio is critical for avoiding artifacts that can be mistaken for aggregation. The following table provides representative data from an antibody titration experiment to determine the optimal secondary antibody concentration.

Secondary Antibody DilutionSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise RatioNotes
1:1009502004.75High signal but also high background, potential for aggregation.
1:2508001008.00Strong signal with reduced background.
1:500 650 50 13.00 Optimal balance of strong signal and low background.
1:10004004010.00Signal is weaker, though background is low.[8]
1:2000200355.71Signal is too weak for most applications.

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Here are detailed protocols for key troubleshooting experiments to prevent this compound aggregation.

Protocol 1: Centrifugation of Secondary Antibodies to Remove Aggregates

This protocol should be performed before diluting the secondary antibody for your staining experiment.

Materials:

  • This compound-conjugated secondary antibody

  • Microcentrifuge

Procedure:

  • Briefly vortex the vial of secondary antibody to ensure it is well-mixed.

  • Centrifuge the antibody solution at high speed (e.g., 12,000 x g) in a 4°C microcentrifuge for 5 minutes.[9]

  • Carefully collect the supernatant without disturbing the pellet at the bottom of the tube. The pellet contains the antibody aggregates.

  • Use the supernatant to prepare your desired antibody dilution.

Protocol 2: Secondary Antibody Titration

This protocol helps determine the optimal dilution of your this compound-conjugated secondary antibody to maximize the signal-to-noise ratio and minimize aggregation.

Materials:

  • Your prepared slides with fixed and permeabilized cells/tissue, incubated with the primary antibody.

  • This compound-conjugated secondary antibody (centrifuged, see Protocol 1).

  • Antibody diluent (e.g., PBS with 1% BSA).

  • Mounting medium.

Procedure:

  • Prepare a series of dilutions of your secondary antibody in the antibody diluent. A common starting range is 1:100, 1:250, 1:500, 1:1000, and 1:2000.[8]

  • Apply each dilution to a separate slide (or a different section of the same slide).

  • Incubate the slides for the recommended time (typically 1 hour at room temperature), protected from light.

  • Wash the slides thoroughly with your wash buffer (e.g., PBS with 0.1% Tween 20) three times for 5 minutes each.

  • Mount the coverslips using an antifade mounting medium.

  • Image the slides using identical microscope settings (e.g., exposure time, laser power) for all dilutions.

  • Analyze the images to identify the dilution that provides the brightest specific signal with the lowest background.

Protocol 3: Comparison of Blocking Buffers

This protocol helps you select the most effective blocking buffer for your experiment to reduce non-specific binding.

Materials:

  • Your prepared slides with fixed and permeabilized cells/tissue.

  • Different blocking buffers to test (e.g., 5% normal goat serum in PBS, 3% BSA in PBS).

  • Primary antibody.

  • This compound-conjugated secondary antibody.

  • Mounting medium.

Procedure:

  • Incubate separate slides (or sections) with each of the different blocking buffers for at least 30-60 minutes at room temperature.[10]

  • Incubate with the primary antibody diluted in the corresponding blocking buffer.

  • Wash the slides as per your standard protocol.

  • Incubate with the this compound-conjugated secondary antibody diluted in the corresponding blocking buffer.

  • Wash the slides thoroughly.

  • Mount and image the slides using identical settings.

  • Compare the images to determine which blocking buffer provides the best signal-to-noise ratio.

Visualizations

Troubleshooting Workflow for this compound Aggregation

The following diagram illustrates a logical workflow for troubleshooting aggregation issues with this compound.

TroubleshootingWorkflow Start Problem: Punctate spots with this compound CheckSecondary Run 'Secondary Antibody Only' Control Start->CheckSecondary SpotsPresent Spots still present? CheckSecondary->SpotsPresent CentrifugeSecondary Centrifuge Secondary Antibody (12,000 x g, 5 min, 4°C) SpotsPresent->CentrifugeSecondary Yes CheckPrimary Centrifuge Primary Antibody SpotsPresent->CheckPrimary No TitrateSecondary Titrate Secondary Antibody (e.g., 1:250 to 1:1000) CentrifugeSecondary->TitrateSecondary Solution Clear Signal, No Aggregates TitrateSecondary->Solution OptimizeBlocking Optimize Blocking Buffer (e.g., serum vs. BSA) CheckPrimary->OptimizeBlocking IncreaseWashes Increase Wash Steps (Duration and/or Number) OptimizeBlocking->IncreaseWashes IncreaseWashes->Solution StainingProtocol cluster_AntibodyPrep Antibody Preparation cluster_Staining Staining Procedure cluster_Mounting Mounting and Imaging CentrifugeAb Centrifuge Antibodies TitrateAb Titrate Antibodies CentrifugeAb->TitrateAb Blocking Effective Blocking TitrateAb->Blocking Washing Thorough Washing Blocking->Washing Mounting Antifade Mounting Medium Washing->Mounting Result High-Quality Image (No Aggregation) Mounting->Result

References

Technical Support Center: Troubleshooting Alexa Fluor 555 in Multi-Color Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Alexa Fluor 555 in multi-color fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound is a bright, orange-fluorescent dye with an excitation maximum at approximately 555 nm and an emission maximum at around 565 nm.[1][2][3] It is well-suited for excitation by the 555 nm laser line.[4] Its spectra are nearly identical to those of Cy3, allowing for the use of optical filters designed for Cy3.[1][5]

Q2: What are the most common issues when using this compound in multi-color experiments?

The most frequently encountered problems include:

  • Spectral Bleed-through: Emission from a neighboring fluorophore is detected in the this compound channel, or vice-versa. This is particularly common with fluorophores that have overlapping emission spectra, such as Alexa Fluor 488.[6][7][8]

  • Photobleaching: The fluorescent signal fades upon exposure to excitation light. While this compound is more photostable than some other dyes, this can still be a concern, especially with long exposure times or high-intensity light sources.[9][10]

  • Non-specific Staining and High Background: The fluorescent conjugate binds to unintended targets, resulting in a high background signal that can obscure the specific staining.[11][12] This can be caused by various factors including inappropriate antibody concentrations and insufficient blocking.[11]

Q3: How can I minimize spectral bleed-through from Alexa Fluor 488 into the this compound channel?

Spectral overlap between Alexa Fluor 488 and this compound can be a significant issue.[6][7] To minimize this "bleed-through" or "crosstalk", consider the following strategies:

  • Sequential Scanning: Acquire the images for each fluorophore sequentially, using only the specific laser line for each channel during its acquisition. This prevents the excitation of this compound while imaging Alexa Fluor 488 and vice versa.[6]

  • Optimize Filter Sets: Use narrow bandpass emission filters to specifically collect the emission of each fluorophore and reduce the detection of overlapping signals.

  • Compensation: In flow cytometry, and increasingly in microscopy, computational methods can be used to correct for spectral overlap.[13][14][15][16] This involves measuring the spillover of each individual fluorophore into other channels and mathematically subtracting it from the final multi-color image.

  • Judicious Fluorophore Selection: If possible, choose fluorophores with better spectral separation. For example, pairing Alexa Fluor 488 with a red-shifted dye like Alexa Fluor 647 will result in minimal spectral overlap.[6]

Troubleshooting Guides

Issue 1: Weak or No Signal

If you are observing a weak or absent fluorescent signal from your this compound conjugate, several factors could be at play.

Possible Causes and Solutions:

CauseRecommended Solution
Low Primary Antibody Concentration Perform a titration experiment to determine the optimal concentration of your primary antibody.[17]
Inactive Primary Antibody Ensure the primary antibody is validated for immunofluorescence and has been stored correctly.[17][18] Consider using a new batch of antibody.[18]
Insufficient Incubation Time Increase the incubation time for the primary and/or secondary antibody. Overnight incubation at 4°C is often recommended for primary antibodies.[9][17][18]
Photobleaching Minimize the sample's exposure to excitation light.[10] Use an antifade mounting medium.[17] Consider using a more photostable dye if photobleaching is severe.[19]
Incorrect Filter/Microscope Settings Verify that the excitation and emission filters on the microscope are appropriate for the spectral characteristics of this compound.[17]
Suboptimal Sample Preparation Ensure proper fixation and permeabilization to allow antibody access to the target epitope.[11][20]
Issue 2: High Background or Non-Specific Staining

High background fluorescence can mask your specific signal, making data interpretation difficult.

Possible Causes and Solutions:

CauseRecommended Solution
High Antibody Concentration Reduce the concentration of the primary or secondary antibody.[11][12]
Insufficient Blocking Increase the blocking time and/or the concentration of the blocking agent (e.g., normal serum from the host species of the secondary antibody, or BSA).[11]
Secondary Antibody Cross-Reactivity Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity. Run a control with only the secondary antibody to check for non-specific binding.[11]
Inadequate Washing Increase the number and duration of washing steps to remove unbound antibodies.[11]
Autofluorescence Examine an unstained sample to assess the level of autofluorescence in your tissue or cells.[20] If high, consider using a different fixation method or an autofluorescence quenching reagent.
Dye Aggregation Centrifuge the antibody solution before use to remove any aggregates that may cause non-specific staining.[21]

Quantitative Data Summary

The following table summarizes the key spectral properties of this compound and some commonly used fluorophores in multi-color experiments.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
This compound 555[2]565[2]0.10[22][23]150,000[2][22]
Alexa Fluor 4884955190.9271,000
Cy3~550~5700.15150,000
TRITC5575760.3085,000
Alexa Fluor 5945906170.66[23]92,000[23]
Alexa Fluor 6476506680.33239,000

Note: Quantum yield and molar extinction coefficient values can vary depending on the conjugation and local environment.

Experimental Protocols

Standard Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescence staining. Optimization of incubation times, antibody concentrations, and blocking steps may be necessary for your specific target and sample type.

  • Sample Preparation:

    • For cultured cells: Grow cells on coverslips.

    • For tissue sections: Prepare cryosections or paraffin-embedded sections.

  • Fixation:

    • Incubate samples in 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate samples in 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate samples in a blocking buffer (e.g., 5% normal goat serum or 1-3% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate samples with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate samples with the secondary antibody for 1 hour at room temperature, protected from light.[9]

  • Washing:

    • Wash three times with PBST for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image the sample using a fluorescence microscope with the appropriate filter sets for this compound and any other fluorophores used.

Visualizations

Troubleshooting_Workflow start Start: Multi-color experiment with this compound issue Problem Encountered? start->issue weak_signal Weak or No Signal issue->weak_signal Yes high_background High Background/ Non-specific Staining issue->high_background Yes bleed_through Spectral Bleed-through issue->bleed_through Yes end Successful Experiment issue->end No sub_weak1 Check Antibody Concentration & Activity weak_signal->sub_weak1 sub_weak2 Optimize Incubation Times & Conditions weak_signal->sub_weak2 sub_weak3 Use Antifade & Minimize Light Exposure weak_signal->sub_weak3 sub_bg1 Optimize Antibody Concentrations high_background->sub_bg1 sub_bg2 Improve Blocking & Washing Steps high_background->sub_bg2 sub_bg3 Run Secondary Antibody Control high_background->sub_bg3 sub_bleed1 Implement Sequential Scanning bleed_through->sub_bleed1 sub_bleed2 Use Narrower Emission Filters bleed_through->sub_bleed2 sub_bleed3 Apply Spectral Unmixing/Compensation bleed_through->sub_bleed3 sub_weak1->issue sub_weak2->issue sub_weak3->issue sub_bg1->issue sub_bg2->issue sub_bg3->issue sub_bleed1->issue sub_bleed2->issue sub_bleed3->issue

Caption: A troubleshooting decision tree for multi-color experiments using this compound.

Spectral_Overlap cluster_spectra Emission Spectra cluster_detection Detection Channels AF488 Alexa Fluor 488 Overlap Spectral Bleed-through AF488->Overlap Emission AF555 This compound AF555->Overlap Emission Channel488 Green Channel (for AF488) Overlap->Channel488 Crosstalk Channel555 Orange Channel (for AF555) Overlap->Channel555 Crosstalk

Caption: Conceptual diagram of spectral overlap between Alexa Fluor 488 and this compound.

References

Validation & Comparative

Alexa Fluor 555 vs. Cy3: A Comprehensive Guide for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the choice of fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of two widely used orange-red fluorescent dyes, Alexa Fluor 555 and Cy3, supported by experimental data to inform your selection process.

Core Photophysical Properties: A Quantitative Comparison

The performance of a fluorophore is fundamentally dictated by its photophysical properties. This compound and Cy3 share very similar excitation and emission spectra, allowing for their use with the same instrument filter sets.[1][2] However, their quantum yield and extinction coefficients, which together determine the theoretical maximum brightness, and their photostability, show notable differences.

PropertyThis compoundCy3Reference(s)
Excitation Maximum (nm) ~555~550-555[1][3]
Emission Maximum (nm) ~565~570[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 150,000150,000[4]
Quantum Yield 0.10>0.15[4]
Relative Brightness Superior to Cy3 in conjugatesLower than this compound in conjugates[5][6]
Photostability Significantly more photostableLess photostable[1][3][7][8]

Performance in Fluorescence Microscopy: Brightness and Photostability

While the quantum yield of free Cy3 dye can be higher than that of this compound, the practical performance of these fluorophores in microscopy applications often diverges, particularly when conjugated to antibodies and other proteins.

Brightness: Experimental data consistently demonstrates that this compound conjugates are significantly brighter than Cy3 conjugates.[5][6] This is partly due to the fact that Cy3 is more susceptible to self-quenching when multiple fluorophores are conjugated to the same protein, a phenomenon that is less pronounced with this compound.[8][9] As the degree of labeling (DOL) increases, the fluorescence of Cy3 conjugates can plateau or even decrease, while the total fluorescence of this compound conjugates continues to increase.[10] This allows for the preparation of more highly labeled, and therefore brighter, this compound conjugates without the same loss of fluorescence intensity seen with Cy3.[1][10]

Photostability: One of the most significant advantages of this compound over Cy3 is its superior photostability.[1][3][7][8] In photobleaching experiments where samples were continuously illuminated, Cy3 fluorescence decayed more rapidly than that of this compound.[1][3] After 95 seconds of constant illumination, this compound retained almost 90% of its initial fluorescence, whereas Cy3 retained only about 75%.[3] This increased photostability provides more time for image acquisition, which is especially critical for time-lapse imaging and capturing images of weakly fluorescent targets.[1]

Experimental Protocols

To provide a practical context for the comparison of these fluorophores, a standard immunofluorescence protocol is outlined below. This protocol can be adapted for use with either this compound or Cy3 conjugated secondary antibodies.

Immunofluorescence Staining of Cultured Cells

Objective: To visualize the subcellular localization of a target protein using a primary antibody followed by a fluorescently labeled secondary antibody.

Materials:

  • Cultured cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody specific to the target protein

  • This compound or Cy3 conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for DAPI and this compound/Cy3

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on glass coverslips and grow to the desired confluency.

    • Wash the cells three times with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the this compound or Cy3 conjugated secondary antibody in blocking buffer. Protect the antibody from light from this point forward.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS in the dark.

  • Counterstaining and Mounting:

    • Incubate the cells with a DAPI solution for 5 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using a mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate excitation and emission filters for DAPI and this compound/Cy3.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language.

Antibody_Conjugation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Antibody Antibody (with primary amines) Conjugation Covalent Bond Formation Antibody->Conjugation Fluorophore This compound / Cy3 (NHS Ester) Fluorophore->Conjugation Labeled_Antibody Fluorescently Labeled Antibody Conjugation->Labeled_Antibody

Caption: Covalent labeling of an antibody with an amine-reactive fluorophore.

Immunofluorescence_Workflow start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix permeabilize Permeabilization (e.g., 0.1% Triton X-100) fix->permeabilize block Blocking (e.g., 1% BSA) permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody (this compound or Cy3) wash2 Wash secondary_ab->wash2 wash1->secondary_ab wash3 Wash wash2->wash3 mount Mount and Image wash3->mount end End: Fluorescence Microscopy mount->end

Caption: A typical workflow for indirect immunofluorescence microscopy.

Conclusion

For most fluorescence microscopy applications, this compound is a superior alternative to Cy3. Its key advantages are significantly higher photostability and greater brightness in bioconjugates, especially at higher degrees of labeling.[1][3][5][6][7][8][9] This translates to a better signal-to-noise ratio and more time for image capture, which is particularly beneficial for demanding applications such as confocal microscopy, time-lapse imaging, and the detection of low-abundance targets. While Cy3 remains a viable and widely used fluorophore, researchers should be aware of its limitations in photostability and its propensity for self-quenching when making a selection for their experiments.

References

A Head-to-Head Comparison: Alexa Fluor 555 vs. TRITC for Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the choice of fluorophore is a critical determinant of experimental success. This guide provides an in-depth, data-driven comparison of two commonly used orange-red fluorescent dyes: Alexa Fluor 555 and Tetramethylrhodamine isothiocyanate (TRITC). We will objectively evaluate their performance in terms of brightness and photostability, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound consistently outperforms TRITC in both brightness and photostability. Its higher quantum yield and extinction coefficient contribute to a significantly brighter signal, enabling the detection of low-abundance targets with greater sensitivity. Furthermore, its superior resistance to photobleaching allows for longer exposure times and more robust time-lapse imaging, ultimately leading to higher quality and more reliable data. While TRITC remains a viable and more cost-effective option for some applications, this compound is the recommended choice for demanding imaging experiments where signal intensity and stability are paramount.

Quantitative Comparison of Fluorophore Properties

The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of how efficiently it absorbs light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light.

PropertyThis compoundTRITC (Tetramethylrhodamine)Reference
Excitation Maximum (nm) 555~550-557[1]
Emission Maximum (nm) 565~573-576[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~85,000
Quantum Yield (Φ) ~0.10Data not consistently available, but generally lower than Alexa Fluor dyes
Relative Brightness Significantly BrighterLess Bright
Photostability HighModerate to Low

Brightness: The Decisive Advantage of this compound

The data clearly indicates that this compound possesses a significantly higher molar extinction coefficient than TRITC, meaning it absorbs photons more efficiently. Coupled with a respectable quantum yield, this translates to a substantially brighter fluorescent signal. This enhanced brightness is particularly advantageous for:

  • Detecting low-abundance targets: A brighter fluorophore can make the difference between detecting a faint signal and missing it entirely.

  • Reducing antibody concentrations: The intense signal from this compound may allow for the use of lower concentrations of labeled antibodies, potentially reducing background noise and non-specific binding.

  • Shorter exposure times: A brighter signal requires less time to capture a high-quality image, which in turn minimizes phototoxicity and photobleaching.

Photostability: Capturing More Data with Confidence

One of the most significant drawbacks of TRITC is its susceptibility to photobleaching. Under continuous illumination, TRITC's fluorescence intensity diminishes rapidly, limiting the time available for image acquisition and making quantitative analysis challenging. In contrast, this compound is engineered for superior photostability. This allows for:

  • Longer time-lapse imaging: Researchers can monitor dynamic cellular processes over extended periods without significant signal loss.

  • Complex multi-channel imaging: The stability of this compound ensures that its signal remains robust throughout the acquisition of multiple fluorescent channels.

  • Reduced experimental variability: Consistent fluorescence intensity leads to more reproducible and reliable quantitative data.

Experimental Protocols

To provide a framework for independent verification, we outline a detailed protocol for comparing the photostability of this compound and TRITC in a typical immunofluorescence experiment.

Protocol: Comparative Photobleaching Analysis of this compound and TRITC

This protocol describes a method to quantify and compare the photostability of secondary antibodies conjugated to this compound and TRITC.

1. Sample Preparation:

  • Cell Culture and Fixation:

    • Plate cells (e.g., HeLa or A549) on glass coverslips and culture to 60-70% confluency.

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the cells with a primary antibody targeting a ubiquitous protein (e.g., anti-alpha-tubulin) diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Divide the coverslips into two groups.

    • Incubate one group with an this compound-conjugated secondary antibody and the other group with a TRITC-conjugated secondary antibody. Ensure both secondary antibodies are used at the same concentration and are diluted in 1% BSA in PBS. Incubate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using a mounting medium without an anti-fade reagent.

2. Microscopy and Image Acquisition:

  • Microscope Setup:

    • Use a fluorescence microscope (widefield or confocal) equipped with appropriate filter sets for this compound/TRITC (e.g., excitation ~555 nm, emission ~570 nm long-pass).

    • Use a stable light source (e.g., mercury arc lamp, LED, or laser).

  • Image Acquisition Parameters:

    • Select a region of interest (ROI) with similarly stained cells for each fluorophore.

    • Set the illumination intensity to a constant and moderate level. Crucially, use the exact same illumination intensity for both this compound and TRITC samples.

    • Set the camera exposure time or detector gain to achieve a good initial signal-to-noise ratio without saturating the detector. Use the same acquisition settings for both fluorophores.

    • Acquire a time-lapse series of images. For example, capture an image every 20 seconds for a total duration of 5 minutes.

3. Data Analysis:

  • Measurement of Fluorescence Intensity:

    • Use image analysis software (e.g., Fiji/ImageJ) to measure the mean fluorescence intensity within the same ROI for each image in the time-lapse series.

  • Background Subtraction:

    • Measure the mean intensity of a background region (an area without cells) and subtract this value from the ROI intensity for each time point.

  • Normalization:

    • Normalize the background-subtracted intensity values for each time series to the initial intensity (at time = 0). This is done by dividing the intensity at each time point by the intensity of the first image.

  • Photobleaching Curve:

    • Plot the normalized fluorescence intensity as a function of time for both this compound and TRITC.

  • Half-life (t½) Determination:

    • From the photobleaching curve, determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This photobleaching half-life provides a quantitative measure of photostability.

Visualizing the Workflow

To illustrate the experimental and data analysis pipeline, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis Cell_Culture Cell Culture & Fixation Permeabilization Permeabilization Cell_Culture->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary Ab Incubation (this compound or TRITC) Primary_Ab->Secondary_Ab Microscope_Setup Microscope Setup Secondary_Ab->Microscope_Setup Image_Acquisition Time-Lapse Acquisition Microscope_Setup->Image_Acquisition Intensity_Measurement Intensity Measurement Image_Acquisition->Intensity_Measurement Background_Subtraction Background Subtraction Intensity_Measurement->Background_Subtraction Normalization Normalization Background_Subtraction->Normalization Photobleaching_Curve Photobleaching_Curve Normalization->Photobleaching_Curve Half_Life Half_Life Photobleaching_Curve->Half_Life

Caption: Experimental workflow for comparative photostability analysis.

Data_Analysis_Flow Time_Lapse_Images Time-Lapse Image Stack Measure_ROI_Intensity Measure Mean Intensity in ROI Time_Lapse_Images->Measure_ROI_Intensity Measure_Background_Intensity Measure Mean Intensity in Background Time_Lapse_Images->Measure_Background_Intensity Subtract_Background Subtract Background from ROI Measure_ROI_Intensity->Subtract_Background Measure_Background_Intensity->Subtract_Background Normalize_Intensity Normalize to Initial Intensity (T=0) Subtract_Background->Normalize_Intensity Plot_Curve Plot Normalized Intensity vs. Time Normalize_Intensity->Plot_Curve Calculate_Half_Life Determine Photobleaching Half-life (t½) Plot_Curve->Calculate_Half_Life

Caption: Data analysis pipeline for quantifying photostability.

Conclusion

The selection of a fluorophore should be guided by the specific demands of the experiment. For applications requiring high sensitivity, long-duration imaging, and quantitative accuracy, this compound is demonstrably superior to TRITC due to its exceptional brightness and photostability. While TRITC can be a suitable choice for routine applications where signal intensity is not a limiting factor and cost is a primary consideration, researchers should be aware of its limitations regarding photobleaching. By understanding the performance characteristics of these fluorophores, scientists can make informed decisions to optimize their fluorescence imaging experiments and generate high-quality, reproducible data.

References

Navigating the Spectrum: A Guide to Alexa Fluor 555 Alternatives for the 555 nm Laser Line

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences and drug development, selecting the optimal fluorescent dye is critical for generating high-quality, reproducible data. Alexa Fluor 555 has long been a staple for experiments utilizing the 555 nm laser line, prized for its brightness and photostability. However, a growing landscape of alternative dyes offers a range of performance characteristics and price points. This guide provides an objective comparison of viable alternatives to this compound, supported by quantitative data and experimental protocols to aid in your selection process.

Quantitative Comparison of Key Fluorophores

The performance of a fluorescent dye is defined by several key photophysical properties. The molar extinction coefficient indicates how strongly the dye absorbs light at a specific wavelength, while the quantum yield measures the efficiency of converting absorbed light into emitted fluorescence. The product of these two values gives the theoretical brightness of the fluorophore. Photostability, the resistance to light-induced degradation, is crucial for imaging applications that require prolonged exposure.

Below is a summary of these properties for this compound and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε x Φ / 1000)
This compound 555565150,000 - 155,000[1][2][3]~0.1015.0 - 15.5
Cy3 550 - 555~570~150,000~0.31~46.5
DyLight 550 562576150,000[4]High-
ATTO 550 554576120,000[5][6][7]0.80[5][6]96.0
iFluor 555 556 - 557569 - 570100,000[8][9]0.64[8]64.0
CoraLite Plus 555 554 - 555565 - 570150,000[10][11]--
LiFluor™ 555 556575150,000[12]--

Note: Quantum yield and brightness can vary depending on the conjugation target and local environment. Data for some dyes is not consistently reported.

Performance Analysis: Brightness and Photostability

While the table provides theoretical brightness, practical performance can differ. Experimental evidence consistently demonstrates that This compound is significantly more photostable and often brighter in conjugate form than Cy3 .[2][13][14][15] Although Cy3 has a high quantum yield, its protein conjugates are prone to self-quenching at higher degrees of labeling, which diminishes its fluorescence.[15] In contrast, this compound maintains high fluorescence even at greater degrees of substitution.[14]

DyLight 550 has emerged as a strong competitor, with some studies reporting it to be brighter than this compound in specific applications, such as in vivo imaging, where it demonstrated a higher tumor-to-background ratio.[16][17]

ATTO 550 is another noteworthy alternative, characterized by its high fluorescence quantum yield, photostability, and suitability for single-molecule detection.[5][18][19]

Dyes like iFluor 555 and CoraLite Plus 555 are marketed as spectrally similar alternatives with claims of high photostability and brightness.[8][9][10][11][20][21] CoraLite Plus dyes, in particular, are engineered with hydrophilic dPEG® groups to enhance water solubility, brightness, and photostability.[10][11]

Experimental Workflows and Methodologies

The selection of a fluorescent dye is intrinsically linked to the experimental application. Below are diagrams and protocols for common workflows where these dyes are employed.

Indirect immunofluorescence is a widely used technique to visualize the localization of a specific protein within a cell or tissue.[22] This method involves an unlabeled primary antibody that binds to the target antigen, followed by a fluorescently labeled secondary antibody that binds to the primary antibody, amplifying the signal.

G cluster_prep Sample Preparation cluster_stain Antibody Staining cluster_final Visualization Fixation 1. Fixation (e.g., 4% PFA) Permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 3. Blocking (e.g., Normal Goat Serum) Permeabilization->Blocking PrimaryAb 4. Primary Antibody Incubation Blocking->PrimaryAb Wash1 5. Wash Steps (PBS) PrimaryAb->Wash1 SecondaryAb 6. Fluorophore-conjugated Secondary Antibody Incubation Wash1->SecondaryAb Wash2 7. Final Wash Steps (PBS) SecondaryAb->Wash2 Mount 8. Mount Coverslip (Antifade Medium) Wash2->Mount Image 9. Fluorescence Microscopy Mount->Image

Caption: Workflow for indirect immunofluorescence staining of cells or tissues.

Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a bioorthogonal reaction used for labeling biomolecules in living systems without the toxicity of a copper catalyst.[23] This workflow involves metabolically incorporating an azide-modified molecule into a target biomolecule, which is then detected with a cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 555).[24][25]

G cluster_metabolic Metabolic Labeling cluster_click Click Reaction cluster_analysis Analysis Incubate 1. Incubate live cells with azide-modified precursor (e.g., Ac4ManNAz) Incorporate 2. Cellular machinery incorporates azide into biomolecules (e.g., cell-surface glycans) Incubate->Incorporate Wash1 3. Wash cells (PBS) to remove excess precursor Incorporate->Wash1 AddDye 4. Add DBCO-conjugated fluorophore (e.g., AF555-DBCO) Wash1->AddDye React 5. Bioorthogonal reaction occurs, covalently linking dye to azide AddDye->React Wash2 6. Wash cells (PBS) to remove unbound dye React->Wash2 Analyze 7. Analyze labeled cells (e.g., Flow Cytometry or Fluorescence Microscopy) Wash2->Analyze

Caption: General workflow for live-cell labeling using copper-free click chemistry.

Experimental Protocols

Protocol 1: Indirect Immunofluorescence Staining

This protocol provides a general guideline for staining fixed cells. Optimization may be required for specific cell types and antibodies.[22][26][27][28]

  • Cell Preparation: Grow cells on sterile glass coverslips in a petri dish.

  • Fixation: Remove culture medium and wash cells twice with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

  • Washing: Rinse the cells three times with PBS to remove the fixative.

  • Permeabilization & Blocking: For intracellular targets, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Remove the blocking solution and incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Remove the primary antibody solution and wash the cells three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG, this compound) in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times for 5 minutes each with PBS, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

Protocol 2: Photostability Measurement

This protocol describes a method to compare the photostability of different fluorescent dyes by measuring the decay of fluorescence intensity over time under constant illumination.[29][30][31][32]

  • Sample Preparation: Prepare optically dilute solutions (Absorbance < 0.05 at the excitation wavelength) of the fluorescent dyes to be tested in a suitable buffer (e.g., PBS). The dyes can be in their free form or conjugated to an antibody.

  • Instrumentation Setup: Use a fluorescence microscope equipped with a stable light source (e.g., 555 nm laser), a sensitive detector (e.g., sCMOS camera), and time-lapse imaging software.

  • Initial Measurement: Place the sample on the microscope stage and focus on the field of view. Acquire an initial image (t=0) using a low laser power to minimize photobleaching during setup.

  • Photobleaching: Continuously illuminate a defined region of the sample with a constant, higher laser power.

  • Time-Lapse Imaging: Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes) under the continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the illuminated region in each image of the time series.

    • Normalize the intensity values to the initial intensity at t=0 (F(t) / F₀).

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • The rate of fluorescence decay is inversely proportional to the photostability of the dye. A slower decay indicates higher photostability. The data can be fitted to an exponential decay curve to determine the photobleaching half-life (t₁/₂) for each dye.

Conclusion

While this compound remains a robust and reliable fluorophore, several excellent alternatives are available that may offer advantages in brightness, photostability, or cost for specific applications. DyLight 550 and ATTO 550 are strong contenders for experiments demanding the highest brightness. For routine applications, modern cyanine-based dyes like CoraLite Plus 555 and iFluor 555 provide performance that is often superior to traditional Cy3. The choice ultimately depends on the specific experimental needs, instrumentation, and budget. It is always recommended to perform a pilot experiment to validate the performance of a new dye under your specific experimental conditions.[13]

References

A Researcher's Guide to Validating Alexa Fluor 555 Conjugate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescent conjugates is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Alexa Fluor 555 with alternative fluorophores, detailed experimental protocols for validation, and visual workflows to support your research.

This compound is a bright and photostable orange-fluorescent dye frequently used for labeling antibodies and other probes in various applications, including immunofluorescence, flow cytometry, and immunohistochemistry.[1][2] Its spectral properties are nearly identical to those of the Cy3 dye, making it compatible with existing filter sets.[3] However, this compound conjugates often exhibit higher total fluorescence and greater photostability than their Cy3 counterparts.[2][3] This guide will delve into the specifics of validating conjugates of this popular fluorophore.

Performance Comparison: this compound vs. Alternatives

The choice of fluorophore can significantly impact experimental outcomes. Key performance indicators include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. Here is a comparison of this compound with two common alternatives, Cy3 and DyLight 550.

FluorophoreMaximum Excitation (nm)Maximum Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound 555565150,0000.10[4]
Cy3 554568150,0000.15[5]
DyLight 550 562576150,000Not widely reported

Data compiled from multiple sources.[5][6]

While Cy3 has a slightly higher quantum yield, this compound is known for its superior photostability and resistance to quenching upon conjugation to proteins, which can result in brighter signals in biological applications.[7][8]

Key Experimental Validation Protocols

To ensure that an this compound-conjugated antibody is binding specifically to its target, a series of validation experiments are essential. Below are detailed protocols for three common applications.

Immunocytochemistry (ICC)

Immunocytochemistry is used to visualize the localization of proteins within cells.

Protocol:

  • Cell Culture and Fixation:

    • Seed cells on sterile glass coverslips and grow to semi-confluency.

    • Gently wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature. Alternatively, for some targets, fixation with ice-cold methanol for 10 minutes at -20°C can be used.[9]

    • Wash the coverslips twice with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the coverslips in 0.5% Triton X-100 in PBS for 5 minutes at room temperature. This step is not required for methanol fixation.[9]

    • Wash the coverslips with PBS for 5 minutes.

  • Blocking:

    • Incubate the coverslips in a blocking buffer (e.g., 1-5% normal serum or Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer. A typical starting dilution is 1:1000 to 1:2000.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • (Optional) Counterstain nuclei with a DNA-binding dye like DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Immunohistochemistry (IHC)

IHC is used to visualize protein expression and localization within tissue sections. The protocol varies for frozen and paraffin-embedded tissues.

Protocol for Frozen Tissue Sections:

  • Tissue Preparation:

    • Snap-freeze fresh tissue in an embedding medium like OCT.

    • Cut 5-15 µm thick sections using a cryostat and mount them on positively charged slides.[10]

    • Air dry the sections briefly and then fix in ice-cold acetone for 10 minutes.[4][10]

  • Staining:

    • Follow the blocking, primary, and this compound-conjugated secondary antibody incubation steps as described in the ICC protocol. Ensure washes are gentle to prevent tissue detachment.

Protocol for Paraffin-Embedded Tissue Sections:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (two changes, 10 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by boiling the slides in a retrieval buffer (e.g., citrate buffer pH 6.0) for 10-20 minutes.[10]

  • Staining:

    • Follow the blocking, primary, and this compound-conjugated secondary antibody incubation steps as described in the ICC protocol.

Flow Cytometry

Flow cytometry is used to analyze the expression of proteins on or within single cells in a suspension.

Protocol for Intracellular Staining:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1x10⁷ cells/mL.[11]

  • Surface Staining (if applicable):

    • Incubate cells with antibodies against surface markers.

  • Fixation and Permeabilization:

    • Fix cells with a fixation buffer (e.g., 1-4% paraformaldehyde) for 20 minutes at room temperature.

    • Wash the cells and then resuspend in a permeabilization buffer (e.g., containing saponin or a mild detergent).[12]

  • Intracellular Staining:

    • Incubate the cells with the primary antibody diluted in permeabilization buffer for at least 30 minutes at room temperature.[11]

    • Wash the cells twice with permeabilization buffer.

    • Incubate the cells with the this compound-conjugated secondary antibody in permeabilization buffer for 30 minutes at room temperature, protected from light.[13]

  • Analysis:

    • Wash the cells and resuspend in a suitable buffer for flow cytometric analysis.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify these processes, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway where an this compound conjugate could be employed for validation.

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_acq Data Acquisition prep Cell/Tissue Preparation fix Fixation prep->fix perm Permeabilization (if intracellular) fix->perm block Blocking perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab This compound Secondary Antibody primary_ab->secondary_ab wash Washing secondary_ab->wash mount Mounting & Counterstaining wash->mount image Imaging/Analysis (Microscopy/Flow Cytometry) mount->image EGFR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 binds PI3K PI3K EGFR->PI3K activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR

References

A Researcher's Guide to Cross-Reactivity of Alexa Fluor 555 Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alexa Fluor 555 secondary antibodies, focusing on their cross-reactivity. Understanding and minimizing cross-reactivity is crucial for generating accurate and reproducible experimental data in various applications, including immunofluorescence, flow cytometry, and Western blotting. This document offers a summary of commercially available cross-adsorbed this compound secondary antibodies, detailed experimental protocols for assessing cross-reactivity, and a performance comparison with alternative fluorophores.

Performance Comparison: this compound vs. Alternatives

This compound has established itself as a robust and reliable fluorophore in the orange spectrum. Its key advantages include high fluorescence intensity, exceptional photostability, and pH insensitivity over a wide range.[1][2] When compared to spectrally similar dyes like Cy3, this compound conjugates are often significantly brighter and more photostable, allowing for longer exposure times and the detection of low-abundance targets.[3]

Key Advantages of this compound Secondary Antibodies:

  • Brightness: The fluorescence intensity of this compound dyes often surpasses that of other dyes in the same spectral range.[1]

  • Photostability: this compound is more resistant to photobleaching than many other fluorophores, enabling more time for image capture and analysis.[1][3]

  • pH Insensitivity: Its fluorescence remains stable across a broad pH range (pH 4-10), which is advantageous for various biological staining protocols.[1]

  • Water Solubility: Good water solubility prevents the precipitation and aggregation of the secondary antibody conjugates.[1]

To mitigate non-specific binding, many manufacturers offer "cross-adsorbed" or "pre-adsorbed" secondary antibodies. This purification step involves passing the antibody solution through a column containing immobilized serum proteins from potentially cross-reactive species.[4][5] This process removes antibodies that may bind to immunoglobulins from species other than the intended target, thereby increasing specificity and reducing background staining.[4][5]

Comparison of Cross-Adsorbed this compound Secondary Antibodies

The following table summarizes a selection of commercially available this compound secondary antibodies that have been cross-adsorbed to minimize reactivity with non-target species. This information is crucial for designing multiplex experiments where multiple primary and secondary antibodies are used.

Host SpeciesTarget SpeciesCross-Adsorbed AgainstManufacturer (Example)
GoatMouse IgG (H+L)Bovine, Goat, Rabbit, Rat, Human IgG and Human SerumThermo Fisher Scientific
GoatRabbit IgG (H+L)Bovine, Goat, Mouse, Rat, Human IgGThermo Fisher Scientific
DonkeyGoat IgG (H+L)Human, Mouse, Rabbit, Rat IgGJackson ImmunoResearch
DonkeyMouse IgG (H+L)Bovine, Chicken, Goat, Guinea Pig, Hamster, Horse, Human, Rabbit, Rat, Sheep IgGJackson ImmunoResearch
DonkeyRabbit IgG (H+L)Bovine, Chicken, Goat, Guinea Pig, Hamster, Horse, Human, Mouse, Rat, Sheep IgGJackson ImmunoResearch
RabbitGoat IgG (H+L)Not specified as pre-adsorbedAbcam

Note: This table is not exhaustive and represents a sample of available products. Researchers should always consult the manufacturer's datasheet for the most up-to-date and detailed information on cross-reactivity.

Experimental Protocols for Cross-Reactivity Testing

To ensure the specificity of your this compound secondary antibody, it is recommended to perform in-house validation. The following are detailed protocols for Dot Blot, ELISA, and Immunofluorescence assays adapted for cross-reactivity testing.

Dot Blot Assay

This method provides a rapid, qualitative assessment of secondary antibody specificity.

Methodology:

  • Antigen Coating: Spot 1 µL of purified IgG (1 mg/mL) from various species (e.g., mouse, rat, human, rabbit, goat, bovine) onto a nitrocellulose membrane. Also, include a spot of your target IgG as a positive control and a spot of PBS as a negative control.

  • Drying: Allow the spots to dry completely at room temperature for 30-60 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Secondary Antibody Incubation: Dilute the this compound secondary antibody in the blocking buffer to its recommended working concentration. Incubate the membrane in the antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the membrane three times with TBST for 5 minutes each with gentle agitation.

  • Detection: Visualize the fluorescent signal using a suitable imaging system with an excitation source and emission filter appropriate for this compound (Excitation/Emission maxima: ~555/565 nm).

Dot_Blot_Workflow cluster_prep Membrane Preparation cluster_assay Assay cluster_detection Detection antigen_coating Spot IgGs from various species onto nitrocellulose membrane drying Air dry the membrane antigen_coating->drying blocking Block with 5% non-fat milk or BSA in TBST drying->blocking incubation Incubate with this compound secondary antibody blocking->incubation washing Wash with TBST incubation->washing imaging Visualize fluorescence washing->imaging

Dot Blot experimental workflow for cross-reactivity testing.
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA allows for a quantitative comparison of the secondary antibody's binding to different IgGs.

Methodology:

  • Antigen Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL purified IgG from various species in a carbonate-bicarbonate buffer (pH 9.6). Include wells with your target IgG as a positive control and wells with coating buffer only as a negative control. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block the wells with 200 µL of 1% BSA in PBS for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL of the diluted this compound secondary antibody to each well. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the plate five times with PBST.

  • Detection: Read the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for this compound.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Incubation & Detection coat_wells Coat wells with IgGs from various species incubate_overnight Incubate overnight at 4°C coat_wells->incubate_overnight wash1 Wash with PBST incubate_overnight->wash1 block_wells Block with 1% BSA in PBS wash1->block_wells wash2 Wash with PBST block_wells->wash2 add_secondary Add this compound secondary antibody wash2->add_secondary incubate_rt Incubate for 1 hour at RT add_secondary->incubate_rt wash3 Wash with PBST incubate_rt->wash3 read_plate Read fluorescence wash3->read_plate

ELISA experimental workflow for cross-reactivity testing.
Immunofluorescence (IF) Staining

This protocol evaluates the performance of the secondary antibody in a cellular context.

Methodology:

  • Cell Culture and Fixation: Culture cells that do not express the target of your primary antibody on coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% normal serum from the host species of the secondary antibody in PBS for 30-60 minutes.

  • Primary Antibody Incubation: For the cross-reactivity test, incubate separate coverslips with primary antibodies from different species (e.g., mouse, rabbit, rat) that are not the target of your this compound secondary. As a negative control, incubate one coverslip with blocking buffer only (no primary antibody). Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate all coverslips with the this compound secondary antibody at its recommended working concentration for 1 hour at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI, if desired. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for this compound and DAPI. Compare the signal intensity between the different conditions.

IF_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging culture_cells Culture and fix cells permeabilize Permeabilize cells culture_cells->permeabilize block_cells Block with normal serum permeabilize->block_cells primary_incubation Incubate with various primary antibodies (or no primary) block_cells->primary_incubation wash1 Wash with PBS primary_incubation->wash1 secondary_incubation Incubate with this compound secondary antibody wash1->secondary_incubation wash2 Wash with PBS secondary_incubation->wash2 counterstain_mount Counterstain and mount wash2->counterstain_mount acquire_images Acquire images counterstain_mount->acquire_images

Immunofluorescence workflow for assessing off-target binding.

By following these guidelines and performing rigorous in-house validation, researchers can confidently use this compound secondary antibodies to generate high-quality, specific, and reproducible data.

References

A Researcher's Guide to Alexa Fluor 555: Performance Across Imaging Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorophore is a critical determinant of experimental success. This guide provides an in-depth comparison of Alexa Fluor 555's performance against other common alternatives in its spectral class, supported by experimental data and detailed protocols. We will explore its utility across various imaging systems, from conventional fluorescence microscopy to super-resolution techniques.

This compound is a bright and photostable orange-fluorescent dye with excitation and emission maxima around 555 nm and 565 nm, respectively.[1][2] Its spectral characteristics make it an excellent choice for use with the common 532 nm and 561 nm laser lines.[3][4] A key advantage of this compound is its high fluorescence quantum yield and resistance to photobleaching, which allows for the sensitive detection of low-abundance biological targets and provides more time for image capture.[3][5][6] Furthermore, its fluorescence is stable over a wide pH range, ensuring consistent signal in various experimental conditions.[5][7]

Spectral and Photophysical Properties

The performance of a fluorophore is defined by its fundamental photophysical properties. Below is a comparison of this compound with other commonly used fluorophores in the orange-red spectral range.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound 555[1][8]565[1][8]150,000[1][8]0.1[9]
Cy3 550[10]570[10]150,000~0.15
DyLight 550 562[10][11]576[10][11]150,000[10]High
TRITC 55057085,0000.36
Rhodamine Red-X 57059092,0000.85

Performance in Key Imaging Applications

This compound has demonstrated robust performance across a multitude of imaging applications. Its brightness and photostability make it a versatile tool for cellular imaging.

Immunofluorescence Microscopy

In immunofluorescence (IF), the high photon output and photostability of this compound allow for the generation of high-contrast images with minimal background signal.[12] Studies have shown that this compound conjugates are significantly brighter and more photostable than Cy3 conjugates, especially at higher degrees of labeling (DOL).[6][13][14] This is attributed to reduced self-quenching of this compound molecules when conjugated to proteins.[3][14]

An exemplary experimental workflow for immunofluorescence staining is depicted below:

G cluster_0 Cell Preparation cluster_1 Immunostaining cluster_2 Imaging cell_culture Cell Culture & Seeding fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab This compound Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting with Antifade secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Immunofluorescence Staining Workflow
Super-Resolution Microscopy

The photophysical properties of this compound also make it suitable for super-resolution imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM).[15] In dSTORM (direct STORM), this compound can be induced to photoswitch, enabling the localization of individual molecules with high precision.[15]

The logical relationship for selecting a fluorophore for super-resolution microscopy is illustrated below:

G cluster_0 Fluorophore Properties cluster_1 Application brightness High Brightness srm Super-Resolution Microscopy brightness->srm photostability High Photostability photostability->srm photoswitching Efficient Photoswitching photoswitching->srm

Fluorophore Selection for Super-Resolution
Flow Cytometry

While this compound can be used in flow cytometry, particularly with instruments equipped with a 532 nm or 561 nm laser, other fluorophores like R-Phycoerythrin (PE) are often preferred due to their higher brightness in this application.[1][2] However, the narrower emission spectrum of this compound can be advantageous in multicolor panels by reducing spectral overlap and the need for extensive compensation.[4] Its minimal spectral overlap with green (e.g., Alexa Fluor 488) and far-red (e.g., Alexa Fluor 647) fluorophores makes it a valuable tool for multiplexing.[4]

Comparison with Alternatives

This compound vs. Cy3: this compound is spectrally very similar to Cy3.[1][6] However, this compound conjugates are generally brighter and more photostable than Cy3 conjugates.[6][14] This is particularly evident at higher degrees of labeling, where Cy3 is more prone to self-quenching.[13][14]

This compound vs. DyLight 550: DyLight 550 is another bright and photostable alternative in the same spectral region.[10][11] Some sources suggest that DyLight 550 may be brighter than this compound in certain applications, but this can be dependent on the specific experimental conditions and the protein being labeled.[16]

This compound vs. TRITC and Rhodamine Red-X: this compound conjugates consistently outperform older rhodamine-based dyes like TRITC and Rhodamine Red-X in terms of brightness and photostability.[6]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Cultured Cells

1. Cell Preparation:

  • Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
  • Wash the cells twice with phosphate-buffered saline (PBS).
  • Fix the cells by incubating in 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
  • Wash the cells three times with PBS for 5 minutes each.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
  • Wash the cells three times with PBS for 5 minutes each.

2. Immunostaining:

  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.[12]
  • Incubate the cells with the primary antibody diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
  • Wash the cells three times with PBS for 5 minutes each.
  • Incubate the cells with the this compound-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.[12]
  • Wash the cells three times with PBS for 5 minutes each, protected from light.

3. Mounting and Imaging:

  • Mount the coverslips onto glass slides using an antifade mounting medium.
  • Seal the edges of the coverslips with nail polish.
  • Image the slides using a fluorescence microscope equipped with appropriate filters for this compound (e.g., a Cy3 filter set).

Conclusion

This compound stands out as a high-performance fluorophore for a wide range of fluorescence imaging applications. Its superior brightness, photostability, and pH insensitivity make it a reliable choice for researchers seeking high-quality, reproducible data. While alternatives exist, this compound offers a compelling combination of features that often translates to improved sensitivity and image quality, particularly in demanding applications like immunofluorescence and super-resolution microscopy. The choice of fluorophore will always be experiment-dependent, but this compound represents a robust and versatile tool in the modern biologist's toolkit.

References

literature review of Alexa Fluor 555 applications in neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is critical for generating high-quality, reproducible data in neuroscience research. This guide provides an objective comparison of Alexa Fluor 555 with other commonly used fluorescent dyes, supported by experimental data and detailed protocols for its application in key neuroscience techniques.

This compound, a bright and photostable orange-fluorescent dye, has become a workhorse in neuroscience for a variety of applications, including immunofluorescence, neuronal tracing, and live-cell imaging.[1][2][3] Its spectral properties, with excitation and emission maxima at approximately 555 nm and 565 nm respectively, make it an excellent alternative to older dyes like Cy3 and tetramethylrhodamine (TRITC).[1][4]

Performance Comparison of this compound and Alternatives

The choice of a fluorophore significantly impacts the quality of fluorescence microscopy data. Key performance indicators include brightness (a product of molar extinction coefficient and quantum yield), photostability, and pH insensitivity. The following table summarizes a quantitative comparison of this compound with other spectrally similar fluorophores commonly used in neuroscience.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessPhotostability
This compound 555565>130,000[4]0.1[5]HighHigh[1][2][6]
Cy3 ~550~570~150,000~0.15ModerateLow[1][6]
TRITC ~550~575~85,000~0.1-0.2LowLow
ATTO 550 554576120,0000.8HighHigh[6]

Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.[6] Relative brightness is a qualitative assessment based on reported performance in similar applications.

Experimental data consistently demonstrates that this compound conjugates are significantly brighter and more photostable than Cy3 and TRITC conjugates.[1][2] Studies comparing the photobleaching rates show that after continuous illumination, the fluorescence emission of Cy3 fades more rapidly than that of this compound.[1][6] Furthermore, this compound conjugates exhibit less self-quenching at high degrees of labeling compared to Cy dyes, resulting in more fluorescent bioconjugates.[7][8][9]

Key Applications in Neuroscience

Immunofluorescence

Immunofluorescence (IF) is a cornerstone technique for visualizing the distribution and localization of specific proteins within neural tissues. The brightness and photostability of this compound make it an ideal choice for detecting both abundant and low-expression targets.

Experimental Protocol: General Immunofluorescence Staining of Brain Tissue

This protocol provides a general workflow for immunofluorescent staining of fixed brain sections. Optimization of antibody concentrations, incubation times, and blocking reagents is crucial for specific applications.

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Post-fix the brain in 4% PFA overnight at 4°C.[10]

    • Cryoprotect the brain in a sucrose solution before sectioning on a cryostat or vibratome (typically 30-40 µm thick sections).[10]

  • Permeabilization and Blocking:

    • Wash sections in PBS.

    • Permeabilize the tissue with a solution of PBS containing 0.1-0.3% Triton X-100 for 10-30 minutes.[11]

    • Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1-2 hours at room temperature.[10][12]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the sections with the primary antibody overnight at 4°C.[12]

  • Secondary Antibody Incubation:

    • Wash the sections three times in PBS.

    • Dilute the this compound-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, this compound) in the blocking buffer.

    • Incubate the sections with the secondary antibody for 1-2 hours at room temperature, protected from light.[12]

  • Counterstaining and Mounting:

    • Wash the sections three times in PBS.

    • (Optional) Counterstain nuclei with a fluorescent nuclear stain like DAPI.

    • Mount the sections on slides using an anti-fade mounting medium.

Neuronal Tracing

Understanding the intricate connections between different brain regions is fundamental to neuroscience. Neuronal tracing techniques allow for the mapping of these neural circuits. This compound can be conjugated to various tracers, such as cholera toxin subunit B (CTb) or wheat germ agglutinin (WGA), for both anterograde and retrograde tracing.[13][14][15] The intense fluorescence of this compound facilitates the visualization of long-range projections with high clarity.[13]

Experimental Workflow: Anterograde Neuronal Tracing

This workflow outlines the key steps for anterograde tracing using an this compound-conjugated tracer.

  • Tracer Injection: A small volume of the this compound-conjugated tracer is stereotactically injected into the brain region of interest.

  • Transport: The tracer is taken up by the neuronal cell bodies at the injection site and transported along the axons to their terminal fields. The survival time post-injection depends on the tracer and the length of the pathway being studied.[15]

  • Tissue Processing: The animal is perfused, and the brain is extracted and sectioned as described in the immunofluorescence protocol.

  • Imaging: The fluorescently labeled axons and terminals are visualized using a fluorescence microscope.

Visualizing Experimental Concepts

To further clarify these applications, the following diagrams illustrate a typical immunofluorescence workflow and a comparison of fluorophore properties.

Immunofluorescence_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_imaging Imaging Fixation Fixation (PFA) Sectioning Sectioning Fixation->Sectioning Permeabilization Permeabilization (Triton X-100) Sectioning->Permeabilization Blocking Blocking (Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab This compound Secondary Ab Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Immunofluorescence workflow using this compound.

Fluorophore_Comparison cluster_AF555 This compound cluster_Cy3 Cy3 cluster_TRITC TRITC AF555_Brightness High Brightness Cy3_Brightness Moderate Brightness AF555_Photostability High Photostability TRITC_Brightness Low Brightness Cy3_Photostability Low Photostability TRITC_Photostability Low Photostability

Comparison of key fluorophore properties.

Conclusion

This compound offers a superior alternative to older fluorescent dyes like Cy3 and TRITC for a wide range of applications in neuroscience. Its high brightness, exceptional photostability, and pH insensitivity contribute to the generation of high-contrast, high-resolution images with an excellent signal-to-noise ratio. For researchers aiming to produce reliable and reproducible data in immunofluorescence, neuronal tracing, and other fluorescence-based neuroscience techniques, this compound is a highly recommended choice.

References

Evaluating Lot-to-Lot Variability of Alexa Fluor 555 Conjugates: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific lot-to-lot variability data for Alexa Fluor 555 conjugates is not publicly available from the manufacturer, the exceptional brightness and photostability of the Alexa Fluor family of dyes are widely recognized.[1][2] Furthermore, studies on the lot-to-lot stability of various fluorescently labeled antibodies provide a benchmark for expected consistency. Research indicates that for many commercially available antibody-fluorochrome conjugates, the median relative difference in mean fluorescence intensity (MFI) between lots is approximately 3.8%.[3] However, this variability can differ depending on the specific fluorochrome and the manufacturer.[3]

This guide will focus on providing researchers with the tools to evaluate three key performance indicators for lot-to-lot variability:

  • Brightness: The fluorescence intensity of the conjugate.

  • Photostability: The resistance of the fluorophore to fading upon exposure to light.

  • Signal-to-Noise Ratio: The ratio of the specific fluorescent signal to the background noise.

Quantitative Performance Comparison

The following tables summarize the expected performance of high-quality this compound conjugates and provide a framework for acceptable lot-to-lot variability based on general findings for fluorescent antibody conjugates. Users should aim to generate their own data for direct comparison between lots.

Table 1: Brightness Comparison of Two Lots of this compound-Conjugated Antibody

Lot NumberMean Fluorescence Intensity (MFI)% Difference from Reference Lot
Lot A (Reference)15,000N/A
Lot B14,550-3.0%

Note: The MFI values are hypothetical and for illustrative purposes. A difference of <10% is generally considered acceptable for many applications.

Table 2: Photostability Comparison of Two Lots of this compound-Conjugated Antibody

Lot NumberInitial Fluorescence IntensityFluorescence Intensity after 5 min Exposure% Signal Retention
Lot A (Reference)100%85%85%
Lot B100%83%83%

Note: this compound is known for its high photostability.[1] A minimal difference in signal retention between lots is expected.

Table 3: Signal-to-Noise Ratio Comparison of Two Lots of this compound-Conjugated Antibody

Lot NumberMFI of Stained CellsMFI of Unstained Cells (Background)Signal-to-Noise Ratio (Stained MFI / Unstained MFI)
Lot A (Reference)15,000150100
Lot B14,55015593.9

Note: A higher signal-to-noise ratio indicates better performance. The variation between lots should be minimal.

Experimental Protocols

To obtain the quantitative data presented above, the following detailed methodologies can be employed.

Brightness Evaluation using Flow Cytometry

This protocol outlines the steps to compare the brightness of two different lots of an this compound-conjugated antibody.

Materials:

  • Two lots of this compound-conjugated antibody (e.g., anti-CD8-Alexa Fluor 555)

  • Appropriate cell line expressing the target antigen (e.g., Jurkat cells for CD8)

  • Phosphate-buffered saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and harvest cells, ensuring high viability (>95%).

    • Wash cells twice with cold PBS containing 2% FBS.

    • Resuspend cells to a concentration of 1 x 10^7 cells/mL.

  • Antibody Titration:

    • Perform a titration of each antibody lot to determine the optimal concentration that provides the brightest signal with the lowest background.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into multiple tubes.

    • Add the pre-determined optimal concentration of each antibody lot to its respective tube.

    • Include an unstained control tube (cells only).

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells three times with 2 mL of cold PBS with 2% FBS.

    • Centrifuge at 300 x g for 5 minutes between each wash.

  • Data Acquisition:

    • Resuspend the cell pellets in 500 µL of PBS.

    • Acquire data on a flow cytometer using the appropriate laser (e.g., 561 nm) and emission filter for this compound.

    • Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter.

    • Determine the Mean Fluorescence Intensity (MFI) of the positive population for each antibody lot and the unstained control.

    • Calculate the percentage difference in MFI between the two lots.

Photostability Assessment using Fluorescence Microscopy

This protocol describes how to measure and compare the photostability of two lots of this compound conjugates.

Materials:

  • Two lots of this compound-conjugated antibody

  • Cells or tissue sample expressing the target antigen

  • Mounting medium

  • Fluorescence microscope with a camera and appropriate filter sets for this compound

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare and stain your cells or tissue sections with each lot of the this compound-conjugated antibody according to a standard immunofluorescence protocol.

    • Mount the samples using an appropriate mounting medium.

  • Image Acquisition:

    • Find a representative field of view for each sample.

    • Using identical microscope settings (laser power, exposure time, gain), acquire an initial image (Time 0).

    • Continuously expose the same field of view to the excitation light for a defined period (e.g., 5 minutes).

    • Acquire a second image at the end of the exposure period.

  • Data Analysis:

    • Open both the initial and final images in image analysis software.

    • Select several regions of interest (ROIs) within the specifically stained structures.

    • Measure the mean fluorescence intensity of these ROIs in both the initial and final images.

    • Calculate the percentage of signal retention for each lot using the formula: (Mean intensity at 5 min / Mean intensity at Time 0) * 100.

Signal-to-Noise Ratio Calculation

The signal-to-noise ratio can be determined from the data acquired during the brightness evaluation by flow cytometry.

Procedure:

  • Data Acquisition:

    • Follow the protocol for brightness evaluation, ensuring you have MFI data for both stained and unstained cell populations.

  • Calculation:

    • The signal is the MFI of the positively stained cell population.

    • The noise is the MFI of the unstained cell population (autofluorescence).

    • Calculate the signal-to-noise ratio for each lot by dividing the MFI of the stained cells by the MFI of the unstained cells.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for obtaining reliable results. The following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture & Harvest cell_wash Wash & Resuspend Cells cell_culture->cell_wash aliquot Aliquot Cells cell_wash->aliquot add_ab_lotA Add Antibody Lot A aliquot->add_ab_lotA add_ab_lotB Add Antibody Lot B aliquot->add_ab_lotB unstained Unstained Control aliquot->unstained incubation Incubate (30 min, 4°C) add_ab_lotA->incubation add_ab_lotB->incubation unstained->incubation wash_cells Wash Stained Cells incubation->wash_cells flow_cytometry Flow Cytometry Acquisition wash_cells->flow_cytometry data_analysis Analyze MFI & S/N Ratio flow_cytometry->data_analysis

Workflow for Brightness and S/N Ratio Evaluation.

photostability_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prepare_sample Prepare & Stain Sample (Lot A & B) mount_sample Mount Sample prepare_sample->mount_sample initial_image Acquire Initial Image (T=0) mount_sample->initial_image expose_sample Continuous Exposure (5 min) initial_image->expose_sample measure_intensity Measure Mean Fluorescence Intensity initial_image->measure_intensity final_image Acquire Final Image expose_sample->final_image final_image->measure_intensity calculate_retention Calculate % Signal Retention measure_intensity->calculate_retention

Workflow for Photostability Assessment.

Conclusion

While manufacturers of high-quality fluorophores like this compound strive for high lot-to-lot consistency, it is prudent for researchers to perform their own validation, especially for long-term studies or when switching to a new lot of conjugate. The protocols and comparison frameworks provided in this guide offer a systematic approach to evaluating the lot-to-lot variability of this compound conjugates, ensuring the continued reliability and reproducibility of experimental data. By investing a small amount of time in quality control, researchers can have greater confidence in their results and contribute to the robustness of the scientific record.

References

A Researcher's Guide to Spectral Overlap: Alexa Fluor 555 and GFP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing fluorescence techniques, understanding the spectral relationship between fluorophores is paramount for designing robust experiments and accurately interpreting results. This guide provides a comprehensive comparison of the spectral properties of Alexa Fluor 555, a popular synthetic dye, and Green Fluorescent Protein (GFP), a widely used biological fluorescent marker. We will delve into their spectral overlap, a critical parameter for applications such as Förster Resonance Energy Transfer (FRET), and provide the necessary data and protocols for its quantitative assessment.

Quantitative Spectral Properties

A clear understanding of the individual spectral characteristics of this compound and a common variant of GFP, Enhanced Green Fluorescent Protein (EGFP), is the foundation for assessing their potential for spectral interaction. The key photophysical parameters are summarized in the table below.

PropertyThis compoundEGFP (Enhanced GFP)
Excitation Maximum (λex) 555 nm488 nm
Emission Maximum (λem) 568 nm509 nm
Molar Extinction Coefficient (ε) 155,000 cm⁻¹M⁻¹55,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.10~0.60

Visualizing Spectral Overlap

The extent of spectral overlap is determined by the degree to which the emission spectrum of the donor fluorophore (in this case, EGFP) overlaps with the excitation spectrum of the acceptor fluorophore (this compound). This overlap is a prerequisite for FRET, a phenomenon where energy is transferred non-radiatively from an excited donor to an acceptor in close proximity.

Spectral_Overlap EGFP_Ex Excitation (λmax = 488 nm) EGFP_Em Emission (λmax = 509 nm) AF555_Ex Excitation (λmax = 555 nm) EGFP_Em->AF555_Ex Spectral Overlap (J(λ)) AF555_Em Emission (λmax = 568 nm)

Caption: Spectral overlap between the emission of EGFP (donor) and the excitation of this compound (acceptor).

Experimental Protocol: Quantifying Spectral Overlap

This protocol outlines the steps to experimentally measure the spectral properties of EGFP and this compound and to calculate the spectral overlap integral (J(λ)), a quantitative measure of their spectral overlap.

I. Materials and Instrumentation

  • Purified EGFP

  • This compound, NHS ester or conjugated to a biomolecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer capable of measuring absorbance spectra

  • Spectrofluorometer capable of measuring fluorescence emission spectra

  • Quartz cuvettes

II. Sample Preparation

  • EGFP Solution:

    • Prepare a stock solution of purified EGFP in PBS.

    • Determine the precise concentration of the EGFP solution by measuring its absorbance at 280 nm and using the appropriate extinction coefficient for EGFP, or by measuring the absorbance at its 488 nm peak and using its molar extinction coefficient (55,000 cm⁻¹M⁻¹).

    • Dilute the stock solution in PBS to a final concentration that gives an absorbance of approximately 0.05 at 488 nm to minimize inner filter effects during fluorescence measurements.

  • This compound Solution:

    • Prepare a stock solution of this compound in PBS.

    • Determine the concentration by measuring the absorbance at 555 nm and using the molar extinction coefficient (155,000 cm⁻¹M⁻¹).

    • Dilute the stock solution in PBS to obtain a series of concentrations for generating a standard curve for the extinction coefficient measurement, if necessary. For spectral measurements, a solution with an absorbance of ~0.1 at 555 nm is suitable.

III. Spectral Measurements

  • EGFP Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to 488 nm.

    • Set the emission scan range from 500 nm to 700 nm.

    • Record the fluorescence emission spectrum of the diluted EGFP solution.

    • Record a spectrum of the PBS buffer alone as a blank and subtract it from the EGFP spectrum.

    • Normalize the corrected emission spectrum by dividing by the area under the curve.

  • This compound Absorbance Spectrum:

    • Use the spectrophotometer to measure the absorbance spectrum of the diluted this compound solution from 450 nm to 650 nm.

    • Use PBS as a blank.

    • Convert the measured absorbance spectrum to a molar extinction coefficient spectrum (ε(λ)) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

IV. Calculation of the Spectral Overlap Integral (J(λ))

The spectral overlap integral, J(λ), is calculated using the following equation:

J(λ) = ∫ FD(λ) * εA(λ) * λ4 dλ

Where:

  • FD(λ) is the normalized fluorescence intensity of the donor (EGFP) at wavelength λ.

  • εA(λ) is the molar extinction coefficient of the acceptor (this compound) at wavelength λ (in M⁻¹cm⁻¹).

  • λ is the wavelength in nanometers (nm).

The integration is performed over the wavelength range where the donor emission and acceptor excitation spectra overlap. This calculation can be performed numerically using software such as Microsoft Excel, MATLAB, or specialized spectroscopy software.

Logical Workflow for Assessing Spectral Overlap

The process of evaluating the spectral overlap between two fluorophores follows a logical progression from data acquisition to quantitative analysis.

Experimental_Workflow A Acquire Photophysical Data (λex, λem, ε, Φ) B Prepare Fluorophore Solutions (EGFP & this compound) A->B C Measure EGFP Emission Spectrum B->C D Measure this compound Absorbance Spectrum B->D E Normalize EGFP Emission Spectrum C->E F Calculate Molar Extinction Coefficient Spectrum of this compound D->F G Calculate Spectral Overlap Integral (J(λ)) E->G F->G H Assess Potential for FRET G->H

Caption: Workflow for the experimental determination of spectral overlap.

By following this guide, researchers can obtain a quantitative understanding of the spectral overlap between this compound and GFP. This knowledge is crucial for the design and interpretation of experiments that rely on the spectral interaction of these two widely used fluorophores, particularly in the context of FRET-based studies of molecular interactions.

Safety Operating Guide

Proper Disposal of Alexa Fluor 555: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Alexa Fluor 555 and its conjugates. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As the waste generator, you are responsible for proper waste identification and disposal; always consult your institution's Environmental Health and Safety (EHS) department and the product-specific Safety Data Sheet (SDS) to ensure adherence to local, state, and national regulations.[1]

Immediate Safety Precautions

Before handling this compound or its associated waste, always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1][2] Handle the material in accordance with good industrial hygiene and safety practices.[2][3] In the event of a spill, absorb the material and place it into a labeled container for disposal.[1]

Waste Characterization: Is this compound Waste Hazardous?

The hazardous classification of waste containing this compound is dependent on its formulation and any substances it is conjugated with.

  • Unconjugated Dye: Many forms of unconjugated this compound are not considered hazardous by OSHA Hazard Communication Standards.[2][3]

  • Conjugated Dye: The hazard classification is determined by the molecule to which the dye is attached. For example, this compound Phalloidin is considered a hazardous toxin (UN2811) due to the phalloidin component.[4]

  • Solutions and Mixtures: The solvents and other chemicals mixed with the dye will also determine the waste classification.

Always consult the specific SDS for the product you are using. If the waste is determined to be hazardous, or if there is any doubt, it must be disposed of as hazardous chemical waste.[1]

Standard Disposal Protocol for this compound Waste

The following step-by-step process outlines the standard procedure for disposing of chemical waste containing this compound.

Step 1: Waste Segregation Segregate waste containing this compound from other chemical waste streams to prevent incompatible mixtures.[1] Keep solid and liquid waste in separate, appropriate containers.[1]

Step 2: Containerization Collect all waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[1][5] Plastic containers are often preferred for chemical waste.[1] The original container of the main component can often be reused for waste collection.[5] Do not use beakers, flasks, or other open containers for waste accumulation.[5]

Step 3: Labeling Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department.[6] The label must include:

  • The words "Hazardous Waste" (if applicable).[1]

  • The full chemical name(s) of all constituents, including "this compound."[1]

  • The approximate percentages or concentrations of each component.[1]

  • The date when waste was first added to the container.[7]

Step 4: Storage Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[1][8][9] The SAA must have secondary containment to capture any potential leaks.[6] Keep the container closed at all times, except when adding waste.[1][5]

Step 5: Final Disposal Once the container is full or has been in storage for the maximum allowable time (typically up to one year), arrange for collection by your institution's EHS department or a licensed waste disposal contractor.[1][7][8] Do not pour this compound waste down the drain or dispose of it in the regular trash. [4][5]

Quantitative Data on Environmental Impact

While some safety data sheets indicate that this compound may be harmful to aquatic life, specific quantitative ecotoxicity data is not consistently available.[2] Researchers should always aim to prevent the release of fluorescent dyes into sewers or waterways.[1][4] For context, the table below summarizes aquatic toxicity data for Sodium Fluorescein, a different fluorescent dye, highlighting the potential environmental impact of such compounds.

IngredientTest TypeSpeciesResultExposure TimeSource
Sodium FluoresceinLC50Oncorhynchus mykiss (rainbow trout)1,372 mg/L96 hours[1]
Sodium FluoresceinEC50Daphnia pulex (Water flea)337 mg/L48 hours[1]

LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%): The concentration of a chemical which causes a non-lethal effect in 50% of a sample population.

Experimental Protocols: Spill Cleanup Procedure

No specific experimental protocols for the neutralization or deactivation of this compound are provided in safety literature; chemical waste treatment should be left to EHS professionals.[10] The following protocol outlines the procedure for cleaning a small spill.

  • Restrict Access: Alert others in the area and restrict access to the spill.

  • Ventilate: If vapors may be present, work in a well-ventilated area or a chemical fume hood.

  • Absorb Spill: For liquid spills, use an inert, dry material like sand, earth, or vermiculite to absorb the substance.[11] For dry spills, carefully clean the area to prevent dust generation.[1]

  • Collect Waste: Carefully collect the absorbent material and place it into a designated, sealable container for chemical waste.[11]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with all constituents and dispose of it through your institution's EHS department.[11]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of waste containing this compound.

G cluster_start Waste Generation & Characterization cluster_procedure Disposal Procedure cluster_end Final Disposal start Waste containing This compound is generated sds Consult product-specific SDS and local regulations start->sds is_hazardous Is the waste hazardous? (Consider conjugates, solvents) sds->is_hazardous segregate Step 1: Segregate Waste (Solid vs. Liquid, Incompatibles) is_hazardous->segregate  Yes / Uncertain   non_haz Consult EHS for non-hazardous waste disposal options. Do NOT drain dispose. is_hazardous->non_haz  No   container Step 2: Use a sealed, leak-proof, compatible container segregate->container label_waste Step 3: Attach a completed Hazardous Waste Label container->label_waste store Step 4: Store in a designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store contact_ehs Step 5: Contact EHS for waste pickup store->contact_ehs non_haz->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Alexa Fluor 555

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for handling Alexa Fluor 555, a commonly used fluorescent dye. Adherence to these procedures will help maintain a secure workspace and ensure the integrity of your experiments.

While this compound and its conjugates are generally not considered hazardous, it is crucial to follow standard laboratory safety protocols.[1][2][3] The specific personal protective equipment (PPE) and handling procedures outlined below will minimize exposure risk and prevent contamination.

Personal Protective Equipment (PPE)

When working with this compound, the consistent use of appropriate PPE is your first line of defense. The following should be worn at all times in the laboratory:

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required.[4] For operations that may generate splashes, such as reconstituting the lyophilized powder or during conjugation procedures, chemical splash goggles are recommended.[2][4] A face shield worn in conjunction with goggles provides an additional layer of protection.[4]

  • Hand Protection: Disposable, chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.[5][6] It is good practice to double-glove, especially when handling the concentrated dye.[6] Gloves should be inspected for any signs of degradation and changed immediately if contaminated or torn.

  • Body Protection: A standard laboratory coat is required to protect personal clothing from potential splashes.[4][7] For tasks with a higher risk of contamination, consider using a lab coat made from a low-retention fabric.[5][6]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required when handling solutions of this compound.[1][3] However, if you are working with the powdered form of the dye and there is a risk of aerosolization, a respirator may be necessary based on your institution's safety assessment.

Operational Plan: Handling and Storage

Proper handling and storage are critical for both safety and maintaining the quality of this compound.

Handling:

  • Always handle this compound in a well-ventilated area.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

Storage:

  • Store this compound, whether in its reactive form or as a conjugate, protected from light to prevent photobleaching.[8][9]

  • Reactive dyes should be stored in a freezer at -5 to -30°C and desiccated.[10][11]

  • Conjugated antibodies can typically be stored at 4°C for shorter periods or at -20°C for long-term storage, often with a cryoprotectant like glycerol.[9][12] Always refer to the manufacturer's specific storage recommendations.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound:

PropertyValueReference
Excitation Maximum555 nm[13]
Emission Maximum565 nm[13]
Extinction Coefficient150,000 cm⁻¹M⁻¹[13]
Molecular Weight~535 g/mol [13]

Experimental Protocol: Antibody Conjugation with this compound NHS Ester

This protocol provides a general overview for labeling an antibody with an this compound NHS (succinimidyl) ester. Always consult the specific instructions provided with your labeling kit.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS)

  • This compound NHS ester

  • Reaction buffer (e.g., sodium bicarbonate)

  • Purification column (e.g., Sephadex G-25)[14]

  • DMSO or DMF (for reconstituting the dye)[11]

Procedure:

  • Prepare the Antibody: Ensure the antibody is at the optimal concentration and in a buffer free of primary amines (e.g., Tris or glycine), which will compete with the labeling reaction.[12][14]

  • Reconstitute the Dye: Briefly centrifuge the vial of this compound NHS ester to collect the powder at the bottom. Reconstitute the dye in high-quality, anhydrous DMSO or DMF.[11]

  • Perform the Conjugation:

    • Adjust the pH of the antibody solution to 8.0-9.0 using the reaction buffer.[14]

    • Add the appropriate molar excess of the reactive dye to the antibody solution. The optimal ratio will need to be determined but a starting point is often a 10:1 molar ratio of dye to protein.[14]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[12]

  • Purify the Conjugate: Separate the labeled antibody from the unreacted dye using a purification column.[14]

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and 555 nm to calculate the concentration of the antibody and the dye, and subsequently the DOL.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_reconstitute Reconstitute Lyophilized Powder (if applicable) prep_area->handle_reconstitute prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_conjugate Perform Conjugation Reaction (in fume hood if volatile reagents are used) handle_reconstitute->handle_conjugate handle_purify Purify Conjugated Product handle_conjugate->handle_purify storage_conditions Store at Recommended Temperature (Protected from Light) handle_purify->storage_conditions disposal_waste Dispose of Waste in Accordance with Institutional Policies storage_conditions->disposal_waste end End disposal_waste->end start Start start->prep_sds

Safe handling workflow for this compound.

Disposal Plan

Dispose of all waste materials, including empty vials, used gloves, and contaminated consumables, in accordance with your institution's chemical waste disposal procedures. Do not discard this compound or its conjugates down the drain. If working with conjugates of hazardous materials (e.g., phalloidin), follow the specific disposal guidelines for that hazardous component.[15]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.